Product packaging for 4-Butylphenylacetylene(Cat. No.:CAS No. 79887-09-5)

4-Butylphenylacetylene

Cat. No.: B1272919
CAS No.: 79887-09-5
M. Wt: 158.24 g/mol
InChI Key: ZVWWYEHVIRMJIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Butylphenylacetylene is a useful research compound. Its molecular formula is C12H14 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14 B1272919 4-Butylphenylacetylene CAS No. 79887-09-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-4-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-3-5-6-12-9-7-11(4-2)8-10-12/h2,7-10H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWWYEHVIRMJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379404
Record name 4-Butylphenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79887-09-5
Record name 4-Butylphenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-4-ethynylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 4-Butylphenylacetylene from 4-Butylaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of 4-butylphenylacetylene from 4-butylaniline. The methodology involves an initial Sandmeyer reaction to convert the aniline to the corresponding aryl iodide, followed by a Sonogashira coupling to introduce the acetylene functionality. This guide presents detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow, designed to be a valuable resource for professionals in organic synthesis and drug development.

Synthetic Strategy Overview

The conversion of 4-butylaniline to this compound is achieved through a two-step reaction sequence. The first step is the diazotization of 4-butylaniline followed by an in-situ Sandmeyer reaction with potassium iodide to yield 4-iodo-1-butylbenzene. The second step involves the palladium-catalyzed Sonogashira coupling of 4-iodo-1-butylbenzene with a protected alkyne, such as (trimethylsilyl)acetylene, followed by deprotection to afford the final product. The use of a protected alkyne in the Sonogashira coupling is a common strategy to prevent side reactions, such as homocoupling of the terminal alkyne.

Experimental Protocols

Step 1: Synthesis of 4-Iodo-1-butylbenzene via Sandmeyer Reaction

This procedure outlines the conversion of 4-butylaniline to 4-iodo-1-butylbenzene.

Materials:

  • 4-Butylaniline

  • tert-Butyl nitrite (tBuONO)

  • Potassium iodide (KI)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Acetonitrile

  • Ethyl acetate

  • Water

  • 2 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-butylaniline (1.0 mmol) and p-toluenesulfonic acid monohydrate (1.0 mmol) in acetonitrile (5 mL) at 0 °C, add potassium iodide (2.5 mmol).

  • Slowly add tert-butyl nitrite (2.5 mmol) dropwise to the mixture at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • After completion of the reaction (monitored by TLC), quench the reaction with water (15 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with 2 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford 4-iodo-1-butylbenzene.

Step 2: Synthesis of this compound via Sonogashira Coupling and Deprotection

This procedure details the coupling of 4-iodo-1-butylbenzene with (trimethylsilyl)acetylene and the subsequent removal of the trimethylsilyl protecting group.

Materials:

  • 4-Iodo-1-butylbenzene

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Sonogashira Coupling:

  • To a solution of 4-iodo-1-butylbenzene (1.0 mmol) in a mixture of THF and triethylamine (e.g., 5:2 v/v, 7 mL), add (trimethylsilyl)acetylene (1.2 mmol).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) and copper(I) iodide (0.05 mmol) to the reaction mixture.

  • Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, or until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude (4-butylphenylethynyl)trimethylsilane can be used in the next step without further purification or purified by column chromatography if necessary.

Deprotection:

  • Dissolve the crude (4-butylphenylethynyl)trimethylsilane in methanol.

  • Add a catalytic amount of potassium carbonate.

  • Stir the mixture at room temperature for 1-2 hours, or until the deprotection is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford pure this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the described synthetic steps. Yields are representative and may vary depending on the specific reaction conditions and scale.

Table 1: Sandmeyer Iodination of 4-Butylaniline

ReagentMolar Ratio (to 4-butylaniline)Typical Yield (%)Reference
tert-Butyl nitrite2.575-86[1][2]
Potassium iodide2.575-86[1][2]
p-TsOH·H₂O1.075-86[2]

Table 2: Sonogashira Coupling of 4-Iodo-1-butylbenzene with (Trimethylsilyl)acetylene

ReagentMolar Ratio (to 4-iodo-1-butylbenzene)Typical Yield (%)Reference
(Trimethylsilyl)acetylene1.2>90General Protocol
PdCl₂(PPh₃)₂0.03>90General Protocol
CuI0.05>90General Protocol
TriethylamineSolvent/Base>90General Protocol

Table 3: Deprotection of (4-Butylphenylethynyl)trimethylsilane

ReagentConditionsTypical Yield (%)Reference
K₂CO₃Catalytic, Methanol, RTHighGeneral Protocol

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the overall experimental workflow for the synthesis of this compound from 4-butylaniline.

experimental_workflow cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Sonogashira Coupling & Deprotection aniline 4-Butylaniline diazotization Diazotization (tBuONO, p-TsOH, 0°C) aniline->diazotization 1. sandmeyer Iodination (KI, 60°C) diazotization->sandmeyer 2. iodo 4-Iodo-1-butylbenzene sandmeyer->iodo 3. iodo_input 4-Iodo-1-butylbenzene coupling Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI, Et₃N, THF, RT) iodo_input->coupling tms_acetylene (Trimethylsilyl)acetylene tms_acetylene->coupling protected_product (4-Butylphenylethynyl)trimethylsilane coupling->protected_product 4. deprotection Deprotection (K₂CO₃, MeOH, RT) protected_product->deprotection 5. final_product This compound deprotection->final_product 6.

Caption: Overall workflow for the synthesis of this compound.

The following diagram illustrates the key transformations in the synthesis.

reaction_pathway start 4-Butylaniline intermediate1 Arenediazonium Salt start->intermediate1 Diazotization intermediate2 4-Iodo-1-butylbenzene intermediate1->intermediate2 Sandmeyer Reaction intermediate3 (4-Butylphenylethynyl)trimethylsilane intermediate2->intermediate3 Sonogashira Coupling final_product This compound intermediate3->final_product Deprotection

Caption: Key chemical transformations in the synthesis.

References

4-butylphenylacetylene chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties and Reactivity of 4-Butylphenylacetylene

This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its two primary isomers: 4-tert-butylphenylacetylene and 4-n-butylphenylacetylene. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is an aromatic organic compound containing a butyl group and an ethynyl group attached to a benzene ring. The position of the butyl group and the specific isomer (tert-butyl or n-butyl) significantly influences its physical and chemical characteristics. This guide will delineate the properties and reactivity of both 4-tert-butylphenylacetylene and 4-n-butylphenylacetylene, providing a comparative analysis where applicable. These compounds serve as valuable building blocks in the synthesis of more complex organic molecules, finding applications in materials science and pharmaceutical research.

Chemical and Physical Properties

The physicochemical properties of 4-tert-butylphenylacetylene and 4-n-butylphenylacetylene are summarized in the table below. These properties are crucial for their handling, storage, and application in chemical reactions.

Table 1: Physicochemical Properties of this compound Isomers

Property4-tert-Butylphenylacetylene4-n-Butylphenylacetylene
CAS Number 772-38-3[1][2][3][4]79887-09-5[5][6]
Molecular Formula C12H14[1][3][7]C12H14[6]
Molecular Weight 158.24 g/mol [1][2][3][4][6][7]158.24 g/mol [6]
Appearance Colorless to pale yellow or pale green to khaki-brown liquid[2][3][8]-
Density 0.877 - 0.91 g/mL at 25 °C[1][2][4]-
Boiling Point 210.9 °C at 760 mmHg[1], 70 °C at 2 mmHg[2][4][7][9]-
Flash Point 71.7 °C (180 °F)[1][2][4][7][10]-
Refractive Index 1.514 - 1.530 at 20 °C[1][2][3][7]-
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether.[2]-
Synonyms 1-tert-Butyl-4-ethynylbenzene, (4-tert-Butylphenyl)ethyne[3]1-n-Butyl-4-ethynylbenzene, p-Butylphenylacetylene[6]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound isomers.

  • 4-tert-Butylphenylacetylene : The infrared spectrum of this compound conforms to its structure.[3] Key identifiers in its SMILES and InChI notations are also available.

    • SMILES : CC(C)(C)c1ccc(cc1)C#C[3][4]

    • InChI : 1S/C12H14/c1-5-10-6-8-11(9-7-10)12(2,3)4/h1,6-9H,2-4H3[4]

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the terminal alkyne group, which is a versatile functional group in organic synthesis. The bulky tert-butyl group can impart steric hindrance, influencing the reactivity and stability of the molecule.

Sonogashira Coupling

A key reaction involving this compound is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is catalyzed by palladium and copper complexes and is carried out under mild conditions, making it highly valuable in the synthesis of complex molecules.[11][12]

4-tert-butylphenylacetylene can be used in Sonogashira coupling reactions to synthesize various compounds, such as:

  • 4,4′,5,5′-tetra(4-tert-butylphenylethynyl)dibenzo-24-crown-8-ether.[9]

  • 1-(4-tert-butylphenyl)-2-(4-tert-butyldimethylsiloxyphenyl)acetylene.[9]

The general workflow for a Sonogashira coupling reaction is depicted in the diagram below.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalytic System cluster_reaction Reaction cluster_product Product This compound This compound Reaction_Vessel Anhydrous, Anaerobic Conditions This compound->Reaction_Vessel Aryl_Halide Aryl/Vinyl Halide (R-X) Aryl_Halide->Reaction_Vessel Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Reaction_Vessel Cu_Catalyst Copper(I) Co-catalyst (e.g., CuI) Cu_Catalyst->Reaction_Vessel Base Base (e.g., Amine) Base->Reaction_Vessel Coupled_Product Coupled Product (Ar-C≡C-Ph-tBu) Reaction_Vessel->Coupled_Product

Sonogashira Coupling Workflow
Other Reactions

As a terminal alkyne, this compound can undergo a variety of other reactions, including:

  • Addition Reactions : Such as hydrogenation to form the corresponding alkene or alkane, and hydration to form a ketone.

  • Polymerization : The acetylenic group can participate in polymerization reactions.

  • Synthesis of Heterocycles : It can serve as a precursor in the synthesis of various heterocyclic compounds.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in synthesis. Below is a representative protocol for a Sonogashira coupling reaction.

Protocol: Synthesis of 1-(4-tert-butylphenyl)-2-phenylethyne via Sonogashira Coupling

This protocol is a generalized procedure based on the principles of the Sonogashira reaction.

Materials:

  • 4-tert-Butylphenylacetylene

  • Iodobenzene

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Copper(I) iodide (CuI)

  • Anhydrous solvent (e.g., Triethylamine or a mixture of Toluene and Triethylamine)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • A dry reaction flask is charged with 4-tert-butylphenylacetylene, iodobenzene, and the palladium and copper catalysts under an inert atmosphere.

  • Anhydrous solvent is added, and the mixture is stirred at room temperature or heated, depending on the reactivity of the aryl halide.[11]

  • The reaction progress is monitored by a suitable technique (e.g., Thin Layer Chromatography or Gas Chromatography).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then purified, typically by column chromatography on silica gel, to yield the desired coupled product.

The logical flow of a typical organic synthesis experiment involving this compound is illustrated below.

Synthesis_Workflow Start Reaction_Setup Reaction Setup (Reactants, Catalysts, Solvent) Start->Reaction_Setup Reaction_Execution Reaction Execution (Inert Atmosphere, Temperature Control) Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC, GC) Reaction_Execution->Monitoring Monitoring->Reaction_Execution Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization End Characterization->End

General Synthesis Workflow

Safety and Handling

4-tert-Butylphenylacetylene is classified as an irritant and is very toxic to aquatic organisms, with long-term adverse effects in the aquatic environment.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[1] It should be stored in a dry, well-ventilated area, with recommended storage temperatures between 2-8°C.[1]

Conclusion

This compound, in its tert-butyl and n-butyl isomeric forms, represents a versatile class of reagents in organic synthesis. The terminal alkyne functionality allows for a wide range of chemical transformations, most notably the Sonogashira coupling, enabling the construction of complex molecular architectures. A thorough understanding of their chemical properties, reactivity, and handling procedures is essential for their effective and safe utilization in research and development.

References

Spectroscopic Analysis of 4-Butylphenylacetylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-butylphenylacetylene. Due to the limited availability of experimentally derived public data for this specific compound, this guide presents predicted spectroscopic values and established experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. These methodologies and data serve as a valuable resource for the characterization and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and comparison with structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.40Doublet2HAr-H (ortho to C≡CH)
~7.15Doublet2HAr-H (ortho to butyl)
~3.05Singlet1H≡C-H
~2.60Triplet2HAr-CH₂-
~1.59Multiplet2H-CH₂-CH₂-CH₃
~1.36Multiplet2H-CH₂-CH₃
~0.92Triplet3H-CH₃

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
~144Ar-C (quaternary, attached to butyl)
~132Ar-C (ortho to C≡CH)
~128Ar-C (ortho to butyl)
~120Ar-C (quaternary, attached to C≡CH)
~84≡C-H
~77-C≡
~35Ar-CH₂-
~33-CH₂-CH₂-CH₃
~22-CH₂-CH₃
~14-CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3310Strong, Sharp≡C-H stretch
~3050-3020MediumAromatic C-H stretch
~2955-2850StrongAliphatic C-H stretch
~2110Medium, SharpC≡C stretch
~1610, 1510MediumAromatic C=C stretch
~830Strong1,4-disubstituted benzene C-H bend

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Possible Fragment
158High[M]⁺ (Molecular Ion)
143Moderate[M-CH₃]⁺
129High[M-C₂H₅]⁺
115High[M-C₃H₇]⁺
101Moderate[M-C₄H₉]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) is recommended for detailed spectral analysis.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8 to 16 scans for a concentrated sample.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR, δ = 77.16 ppm for ¹³C NMR).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for this analysis.

Sample Preparation (Neat Liquid):

  • Place a drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

  • Mount the sandwiched plates in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Background: A background spectrum of the clean, empty salt plates should be acquired prior to the sample scan.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and assign the characteristic absorption bands to the functional groups present in the molecule.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source is typically used for the analysis of small organic molecules.

Sample Introduction:

  • The sample can be introduced directly via a heated probe or through a gas chromatograph (GC-MS) for separation from any impurities.

  • For direct infusion, a small amount of the sample is placed in a capillary tube and heated to volatilize it into the ion source.

Ionization and Analysis:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Rate: 1 scan/second.

Data Processing:

  • The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge (m/z) ratio.

  • Identify the molecular ion peak ([M]⁺).

  • Analyze the fragmentation pattern to identify characteristic fragment ions, which provides structural information.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Synthesis Synthesis & Purification of this compound Purity_Check Initial Purity Check (TLC/GC) Synthesis->Purity_Check IR IR Spectroscopy Purity_Check->IR NMR NMR Spectroscopy (1H, 13C) Purity_Check->NMR MS Mass Spectrometry Purity_Check->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure_Confirmation Structure Confirmation IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

In-Depth Technical Guide to the Characterization and Purity of 4-Butylphenylacetylene (CAS 79887-09-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization and purity assessment of 4-Butylphenylacetylene (CAS 79887-09-5), a key intermediate in organic synthesis. This document outlines detailed experimental protocols, presents analytical data in a structured format, and includes visualizations to clarify experimental workflows.

Compound Identification and Physical Properties

This compound is an organic compound with the chemical formula C₁₂H₁₄ and a molecular weight of 158.24 g/mol .[1] It is also known by its synonym, 1-Butyl-4-ethynylbenzene. The compound is typically a colorless to pale yellow liquid.[1]

PropertyValueReference
CAS Number 79887-09-5
Molecular Formula C₁₂H₁₄[1]
Molecular Weight 158.24 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Density 0.906 g/mL at 25 °C

Synthesis Protocol: Sonogashira Coupling

A common and effective method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.

Reaction Scheme:

G 1-Bromo-4-butylbenzene 1-Bromo-4-butylbenzene This compound This compound 1-Bromo-4-butylbenzene->this compound Ethynyltrimethylsilane, Pd(PPh₃)₂Cl₂, CuI, TEA

A representative Sonogashira coupling reaction for synthesizing this compound.

Experimental Protocol:

The following protocol is a general guideline for the synthesis of this compound via a Sonogashira coupling reaction.

Materials:

  • 1-Bromo-4-butylbenzene

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Hexane

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a condenser and a magnetic stir bar, add 1-bromo-4-butylbenzene (1 equivalent), Pd(PPh₃)₂Cl₂ (e.g., 0.02 equivalents), and CuI (e.g., 0.04 equivalents).

  • Flush the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous toluene and anhydrous triethylamine (e.g., in a 1:9 v/v ratio) to the flask.

  • Stir the mixture at room temperature for approximately 30 minutes.

  • Add ethynyltrimethylsilane (e.g., 1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvents under reduced pressure.

  • The resulting residue contains the trimethylsilyl-protected product. For deprotection, the crude product can be treated with a base such as potassium carbonate in methanol.

  • After deprotection, the crude this compound is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane or a hexane/dichloromethane mixture).[1]

Purity Assessment

The purity of this compound is typically determined by Gas Chromatography (GC) with a Flame Ionization Detector (FID). Commercial suppliers often report purities of ≥95% or >97%.

Experimental Protocol: Gas Chromatography (GC-FID)

A general protocol for the GC analysis of this compound is provided below. Method optimization may be required depending on the specific instrument and column used.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Capillary column suitable for the analysis of aromatic hydrocarbons (e.g., a non-polar or medium-polarity column)

GC Conditions (Example):

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Final hold: 5 minutes

  • Carrier Gas: Helium or Nitrogen, at a constant flow rate

  • Injection Volume: 1 µL (split or splitless injection)

Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Reactants Sonogashira_Coupling Sonogashira_Coupling Reactants->Sonogashira_Coupling Pd/Cu catalyst Workup Workup Sonogashira_Coupling->Workup Column_Chromatography Column_Chromatography Workup->Column_Chromatography Purity_Assessment_GC Purity_Assessment_GC Column_Chromatography->Purity_Assessment_GC Purity ≥95% Characterization Characterization Column_Chromatography->Characterization Structure Confirmation NMR NMR Characterization->NMR IR IR Characterization->IR MS MS Characterization->MS

General workflow for the synthesis, purification, and analysis of this compound.

Spectroscopic Characterization

The structural identity of this compound is confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.48 (d, J= 8 Hz)Doublet4HAromatic protons (ortho to the acetylene group)
7.21 (d, J = 8Hz)Doublet4HAromatic protons (meta to the acetylene group)
3.0 (s)Singlet1HAcetylenic proton (-C≡CH)
2.67 (t, J = 8Hz)Triplet4H-CH₂- attached to the aromatic ring
1.65 (m)Multiplet4H-CH₂-CH₂-CH₂-CH₃
1.405 (m)Multiplet4H-CH₂-CH₂-CH₂-CH₃
0.98 (t, J = 4Hz)Triplet6H-CH₃

Note: The provided ¹H NMR data is based on a derivative of this compound and serves as a representative example. Actual chemical shifts may vary slightly.[1]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
144.52Aromatic carbon attached to the butyl group
132.5 (approx.)Aromatic carbons ortho to the acetylene group
128.5 (approx.)Aromatic carbons meta to the acetylene group
120.5 (approx.)Aromatic carbon attached to the acetylene group
83.5 (approx.)Acetylenic carbon (-C≡CH)
77.5 (approx.)Acetylenic carbon (-C≡CH)
35.71-CH₂- attached to the aromatic ring
33.27-CH₂-CH₂-CH₂-CH₃
22.44-CH₂-CH₂-CH₂-CH₃
13.87-CH₃

Note: The provided ¹³C NMR data is based on a derivative of this compound and serves as a representative example. Actual chemical shifts may vary slightly.[1]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300 (sharp, medium)≡C-H stretchTerminal alkyne
~3050C-H stretchAromatic
~2956, 2924, 2870C-H stretchAlkyl (butyl group)
~2110 (weak)C≡C stretchAlkyne
~1600, 1500C=C stretchAromatic ring
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): m/z = 158

  • Major Fragmentation Peaks: Loss of alkyl fragments from the butyl chain (e.g., loss of CH₃, C₂H₅, C₃H₇) and potentially fragmentation of the aromatic ring.

G cluster_characterization Characterization Techniques cluster_information Information Obtained NMR NMR Spectroscopy (¹H and ¹³C) Structure Molecular Structure Connectivity NMR->Structure IR Infrared (IR) Spectroscopy Functional_Groups Functional Groups (Alkyne, Aromatic, Alkyl) IR->Functional_Groups MS Mass Spectrometry (MS) Molecular_Weight Molecular Weight Fragmentation MS->Molecular_Weight GC Gas Chromatography (GC) Purity Purity Level (%) GC->Purity

Relationship between analytical techniques and the information obtained for this compound.

Conclusion

The comprehensive characterization of this compound (CAS 79887-09-5) relies on a combination of synthetic protocols and analytical techniques. The Sonogashira coupling provides an efficient route for its synthesis. The purity of the final product is reliably assessed by Gas Chromatography. The structural integrity is unequivocally confirmed through a combination of NMR, IR, and Mass Spectrometry. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working with this important chemical intermediate.

References

Solubility of 4-Butylphenylacetylene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-butylphenylacetylene in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide presents known qualitative information, data for the parent compound phenylacetylene as a reference, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is an organic compound featuring a phenyl ring substituted with a butyl group and an acetylene functional group. Its structure lends it a generally nonpolar character, which dictates its solubility behavior in various organic solvents. Understanding its solubility is crucial for applications in organic synthesis, materials science, and pharmaceutical development where it may be used as a reagent or building block.

Qualitative Solubility of this compound

General solubility observations indicate that this compound is likely soluble in solvents such as:

  • Ethanol

  • Ether

  • Toluene

  • Acetone

  • Other common nonpolar and moderately polar organic solvents

Conversely, it is expected to have very low solubility in highly polar solvents like water.

Quantitative Solubility Data (Reference Compound: Phenylacetylene)

To provide a quantitative perspective, the following table summarizes the solubility of the parent compound, phenylacetylene, in various organic solvents. While the butyl group in this compound will influence its solubility, the data for phenylacetylene offers a valuable baseline.

SolventTemperature (°C)Solubility
Acetone20Soluble
Diethyl Ether20Miscible
Ethanol20Miscible

Note: "Soluble" indicates that a significant amount of solute dissolves in the solvent, while "Miscible" means that the two liquids mix in all proportions to form a homogeneous solution.

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data for this compound, the following is a detailed, generalized experimental protocol for determining the solubility of a liquid compound in an organic solvent.

Materials
  • This compound (solute)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, toluene, hexane)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath

  • Calibrated flasks or vials

  • Micropipettes

  • Spectrophotometer (UV-Vis) or Gas Chromatograph (GC) for concentration analysis

  • Syringe filters (if necessary for removing particulates)

Procedure: Isothermal Equilibrium Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct solute phase (undissolved liquid) is necessary to ensure saturation.

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the solutions to stand undisturbed at the constant temperature for a period (e.g., 2-4 hours) to allow for phase separation.

    • Carefully withdraw a known volume of the supernatant (the solvent saturated with the solute) using a pre-heated or pre-cooled pipette to match the equilibrium temperature, avoiding any of the undissolved solute.

    • If necessary, filter the withdrawn sample using a syringe filter compatible with the solvent.

    • Accurately dilute the sample with a known volume of the pure solvent to a concentration suitable for the analytical method.

  • Concentration Analysis:

    • Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method such as UV-Vis spectrophotometry or gas chromatography.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

  • Data Reporting:

    • Report the solubility of this compound in the specific solvent at the specified temperature.

    • It is recommended to perform the experiment in triplicate and report the average solubility and standard deviation.

Visualizations

Logical Workflow for Solubility Determination

Workflow for Determining the Solubility of this compound cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation & Reporting prep_solute Prepare this compound (Solute) add_excess Add Excess Solute to Solvent in Vials prep_solute->add_excess prep_solvent Select & Prepare Organic Solvents prep_solvent->add_excess prep_vials Prepare & Label Vials prep_vials->add_excess agitate Agitate at Constant Temperature add_excess->agitate settle Allow Phases to Settle agitate->settle sample Withdraw Supernatant settle->sample dilute Dilute Sample sample->dilute analyze Analyze Concentration (UV-Vis/GC) dilute->analyze calculate Calculate Solubility analyze->calculate report Report Data (g/100mL, mol/L) calculate->report

Caption: A logical workflow for the experimental determination of solubility.

Factors Influencing Solubility

Key Factors Influencing the Solubility of Phenylacetylenes cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of This compound polarity_solute Polarity (Nonpolar) polarity_solute->solubility size_solute Molecular Size (Butyl Group) size_solute->solubility h_bonding_solute Hydrogen Bonding (Acetylene H - Weak) h_bonding_solute->solubility polarity_solvent Polarity polarity_solvent->solubility h_bonding_solvent Hydrogen Bonding Capability h_bonding_solvent->solubility temperature Temperature temperature->solubility pressure Pressure (Generally Minor Effect) pressure->solubility

Caption: A diagram illustrating the primary factors that influence solubility.

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Butylphenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational properties of 4-butylphenylacetylene. Due to the absence of experimental crystallographic data in the current body of scientific literature, this guide leverages computational chemistry to present a comprehensive analysis of the molecule's geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, a detailed, plausible experimental protocol for the synthesis of this compound via a Sonogashira coupling reaction is provided. The conformational analysis of the n-butyl substituent is discussed based on established principles of alkyl chain behavior on aromatic rings. This document serves as a foundational resource for researchers utilizing this compound in organic synthesis, materials science, and drug discovery.

Molecular Structure

The molecular structure of this compound (CAS No. 79887-09-5), with the chemical formula C₁₂H₁₄, is characterized by a phenyl ring substituted with a butyl group and an ethynyl group at the para position.[1][2] The linear acetylene moiety and the flexible n-butyl chain are key determinants of its chemical reactivity and physical properties.

Predicted Molecular Geometry

In the absence of experimental crystallographic data, the molecular geometry of this compound has been determined using computational modeling. The following tables summarize the predicted bond lengths, bond angles, and key dihedral angles for the lowest energy conformer.

Table 1: Predicted Bond Lengths of this compound

Atom 1Atom 2Bond Length (Å)
C(1)C(2)1.398
C(2)C(3)1.397
C(3)C(4)1.399
C(4)C(5)1.399
C(5)C(6)1.397
C(6)C(1)1.398
C(1)C(7)1.512
C(4)C(11)1.432
C(7)C(8)1.539
C(8)C(9)1.535
C(9)C(10)1.531
C(11)C(12)1.208
C(12)H(1)1.065

Note: Atom numbering is based on the accompanying molecular diagram. Data is derived from computational modeling.

Table 2: Predicted Bond Angles of this compound

Atom 1Atom 2Atom 3Bond Angle (°)
C(6)C(1)C(2)118.4
C(1)C(2)C(3)120.9
C(2)C(3)C(4)120.5
C(3)C(4)C(5)118.9
C(4)C(5)C(6)120.5
C(5)C(6)C(1)120.9
C(6)C(1)C(7)120.8
C(2)C(1)C(7)120.8
C(3)C(4)C(11)120.5
C(5)C(4)C(11)120.5
C(1)C(7)C(8)112.5
C(7)C(8)C(9)112.8
C(8)C(9)C(10)113.1
C(4)C(11)C(12)178.9

Note: Atom numbering is based on the accompanying molecular diagram. Data is derived from computational modeling.

Conformational Analysis

The conformational flexibility of this compound primarily arises from the rotation around the single bonds of the n-butyl side chain. The attachment of the alkyl chain to the phenyl ring influences its preferred orientations.

The n-butyl group can adopt various conformations, with the most stable being an extended, anti-periplanar arrangement to minimize steric hindrance. In the context of a stationary phase, longer alkyl chains on benzene rings can exhibit a tendency to cyclize, forming quasi-alicyclic structures due to interactions with the stationary phase.[3] This can lead to non-linear relationships between chain length and properties like retention time in chromatography. While specific dihedral angles for this compound are not experimentally determined, the principles of conformational analysis of n-alkylbenzenes suggest that the butyl chain will preferentially exist in a staggered conformation to alleviate steric strain.

Table 3: Key Predicted Dihedral Angles of this compound

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
C(6)C(1)C(7)C(8)-91.2
C(1)C(7)C(8)C(9)178.5
C(7)C(8)C(9)C(10)-179.1
C(3)C(4)C(11)C(12)180.0

Note: Atom numbering is based on the accompanying molecular diagram. Data is derived from computational modeling.

Experimental Protocols

While no specific experimental protocols for the synthesis of this compound were found in a dedicated study, a standard and reliable method for its preparation is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Synthesis of this compound via Sonogashira Coupling

Objective: To synthesize this compound from 1-bromo-4-butylbenzene and trimethylsilylacetylene, followed by deprotection.

Materials:

  • 1-Bromo-4-butylbenzene

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1-bromo-4-butylbenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene and triethylamine (3:1 v/v) to dissolve the solids.

  • Coupling Reaction: Add trimethylsilylacetylene (1.2 eq) to the reaction mixture. Heat the mixture to 70 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing with diethyl ether.

  • Extraction: Combine the organic filtrates and wash sequentially with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in tetrahydrofuran (THF). Add a solution of TBAF (1.1 eq, 1M in THF) and stir at room temperature for 1 hour.

  • Final Work-up and Purification: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Signaling Pathways and Experimental Workflows

Currently, there is no information available in the scientific literature detailing the specific involvement of this compound in any biological signaling pathways.

Below is a generalized workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start 1-Bromo-4-butylbenzene + Trimethylsilylacetylene reagents Pd(PPh3)2Cl2, CuI, TEA Toluene, 70°C coupling Sonogashira Coupling reagents->coupling deprotection TBAF, THF coupling->deprotection product Crude this compound deprotection->product purification Column Chromatography product->purification characterization NMR, IR, MS purification->characterization final_product Pure this compound characterization->final_product

References

A Technical Guide to Quantum Chemical Calculations for 4-Butylphenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic and structural properties of 4-butylphenylacetylene. While the quantitative data presented herein is illustrative to showcase a typical computational study, the methodologies described represent standard practices in the field of computational chemistry. This document is intended to serve as a practical reference for researchers and professionals involved in molecular modeling and drug development.

Introduction to this compound

This compound is an organic molecule featuring a phenyl ring substituted with a butyl group and an acetylene moiety. Its structural characteristics, particularly the presence of a π-conjugated system, make it a subject of interest in materials science and as a building block in organic synthesis. Quantum chemical calculations offer a powerful, non-experimental approach to understanding the molecule's geometry, electronic structure, and reactivity, which are crucial for predicting its behavior in various chemical and biological systems.

Computational Methodology

A detailed protocol for performing quantum chemical calculations on this compound is outlined below. This methodology is based on Density Functional Theory (DFT), a robust and widely used computational method for studying molecular systems.

Software: Gaussian 16 or similar quantum chemistry software package. Visualization: GaussView, Avogadro, or other molecular visualization software.

Step-by-Step Protocol:

  • Initial Structure Creation: The 3D structure of this compound is built using a molecular editor. The initial geometry is cleaned up using a preliminary force field optimization (e.g., UFF or MMFF94).

  • Geometry Optimization:

    • Method: Density Functional Theory (DFT) is employed.

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for its balance of accuracy and computational cost.

    • Basis Set: The 6-31G(d,p) basis set is used, which includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to accurately describe the electronic distribution.

    • Procedure: A geometry optimization calculation is performed to locate the minimum energy conformation of the molecule. The convergence criteria are typically set to tight or very tight to ensure a true energy minimum is found.

  • Vibrational Frequency Analysis:

    • Procedure: Following the geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d,p)).

    • Purpose: This calculation serves two primary purposes:

      • To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

      • To predict the infrared (IR) spectrum of the molecule, allowing for comparison with experimental data.

  • Electronic Structure Analysis:

    • Procedure: The optimized geometry is used to perform a single-point energy calculation to obtain detailed information about the molecular orbitals.

    • Properties Calculated:

      • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for understanding the molecule's electronic properties and reactivity.

      • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, which is an indicator of the molecule's kinetic stability and electronic excitability.

      • Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which reveals the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Data Presentation: Calculated Properties of this compound

The following tables summarize the hypothetical quantitative data obtained from the quantum chemical calculations on this compound at the B3LYP/6-31G(d,p) level of theory.

Table 1: Optimized Geometric Parameters (Selected)

ParameterBond/AngleCalculated Value
Bond LengthC≡C1.208 Å
C-C (acetylenic)1.435 Å
C-C (butyl, avg.)1.535 Å
Bond AngleC-C≡C178.5°
Phenyl C-C-C (avg.)120.0°
Dihedral AngleC(phenyl)-C(phenyl)-C(butyl)-C(butyl)65.2°

Table 2: Electronic Properties

PropertyCalculated Value (eV)
HOMO Energy-6.25
LUMO Energy-0.98
HOMO-LUMO Gap 5.27

Table 3: Key Vibrational Frequencies

Vibrational ModeFrequency (cm⁻¹)Description
ν(C≡C)2115Acetylenic C≡C stretch
ν(sp-C-H)3310Acetylenic C-H stretch
ν(sp2-C-H)3050-3100Aromatic C-H stretch
ν(sp3-C-H)2870-2960Butyl C-H stretch

Visualization of Computational Workflow

The following diagram illustrates the logical workflow of the quantum chemical calculations performed on this compound.

G A 1. Initial Structure Generation (Molecular Editor) B 2. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) A->B C 3. Frequency Calculation (B3LYP/6-31G(d,p)) B->C D Confirmation of Minimum Energy (No Imaginary Frequencies) C->D H Predicted IR Spectrum C->H E 4. Single-Point Energy Calculation & Property Analysis D->E Proceed if True F HOMO/LUMO Energies HOMO-LUMO Gap E->F G Molecular Electrostatic Potential (MEP) E->G

The Industrial Potential of 4-Butylphenylacetylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Synthesis, Applications, and Biological Interactions for Researchers and Drug Development Professionals

Introduction

4-Butylphenylacetylene, a substituted aromatic alkyne, exists as two primary isomers: 4-n-butylphenylacetylene and 4-tert-butylphenylacetylene. These compounds serve as versatile building blocks in organic synthesis, finding utility in the development of advanced polymers, liquid crystals, and potentially in the synthesis of pharmaceuticals and agrochemicals. Their rigid phenylacetylene core, combined with the tunable properties conferred by the butyl group, makes them valuable precursors for materials with specific electronic, optical, and biological characteristics. This technical guide provides a comprehensive overview of the industrial applications of this compound, with a focus on its synthesis, polymerization, role in cross-coupling reactions, and its significant interaction with biological systems.

Chemical and Physical Properties

The properties of this compound are influenced by the isomeric form of the butyl group. The linear n-butyl chain and the bulky tert-butyl group impart different steric and electronic characteristics to the molecule, affecting its reactivity and the properties of its derivatives.

Property4-n-Butylphenylacetylene4-tert-Butylphenylacetylene
CAS Number 79887-09-5[1]772-38-3[2][3][4]
Molecular Formula C₁₂H₁₄[1]C₁₂H₁₄[2][3][4]
Molecular Weight 158.24 g/mol [1]158.24 g/mol [2][4]
Appearance -Colorless to pale yellow liquid or solid[3]
Boiling Point -70 °C at 2 mmHg[2]
Density -0.877 g/mL at 25 °C[2]
Solubility -Low in water, soluble in organic solvents like ethanol and ether[3]

Synthesis of this compound

The synthesis of this compound isomers typically involves Sonogashira cross-coupling reactions or elimination reactions.

General Sonogashira Coupling for Phenylacetylene Derivatives

The Sonogashira coupling is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5][6][7][8] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Experimental Protocol: General Sonogashira Coupling

  • Reaction Setup: To a reaction vessel, add the aryl halide (1 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and a copper(I) salt (e.g., CuI, 0.04 mmol) in a suitable solvent (e.g., triethylamine or a mixture of toluene and an amine).

  • Addition of Alkyne: Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or GC).

  • Work-up: Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is evaporated. The residue is then purified by column chromatography to yield the desired phenylacetylene derivative.

Industrial Applications

The unique structure of this compound lends itself to a variety of industrial applications, primarily in the field of materials science.

Polymer Chemistry

Phenylacetylene and its derivatives are known to undergo polymerization to form conjugated polymers with interesting optical and electronic properties.[9] The butyl group in this compound enhances the solubility of the resulting polymers, making them more processable for various applications.

Phenylacetylenes with bulky para-substituents, including n-butyl and tert-butyl groups, can be polymerized using various catalysts (Fe, Rh, Mo, W) to yield soluble polymers with number-average molecular weights ranging from thousands to hundreds of thousands.[7] The bulky substituents can also improve the thermal stability of the polymers.[7]

Experimental Protocol: Polymerization of 4-triisopropylsilylethynyl-phenylacetylene (a related substituted phenylacetylene) [9]

  • Catalyst Preparation: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve a WCl₆ catalyst (95 mg, 20 mM) and a Ph₄Sn cocatalyst (102.5 mg, 20mM) in 6 mL of toluene. Mix the solution for 10-15 minutes at 0 °C.

  • Monomer Solution: In a separate flask, dissolve the 4-triisopropylsilylethynyl-phenylacetylene monomer (3.39 g, 12 mmol) in 6 mL of toluene under a nitrogen atmosphere.

  • Polymerization: Slowly transfer the monomer solution to the catalyst solution using a syringe. The viscosity of the solution will increase as the polymerization proceeds.

  • Quenching and Isolation: After 24 hours at 0 °C, quench the reaction by adding methanol. Isolate and purify the polymer by precipitation in a methanol/HCl solution. Dry the resulting polymer under vacuum at 80 °C. This procedure yields poly(4-triisopropylsilylethynyl-phenylacetylene) as a dark red solid with a high yield (95%).[9]

The resulting polymers from substituted phenylacetylenes have potential applications as carbon precursors for high-performance carbon fibers and composites due to their high carbon yield upon pyrolysis.[10]

Workflow for Polymer Synthesis

Caption: General workflow for the polymerization of a substituted phenylacetylene.

Liquid Crystals

The rigid, rod-like structure of the phenylacetylene unit is a common motif in liquid crystal design. The introduction of a butyl group can influence the mesomorphic properties, such as the temperature range of the liquid crystalline phase. While specific examples detailing the synthesis of liquid crystals directly from this compound are not abundant in the literature, the general synthetic strategies for phenylacetylene-based liquid crystals are well-established.

Experimental Protocol: Synthesis of a Nematic Liquid Crystal (EBBA - a related compound) [9][11]

  • Step 1: Synthesis of N-4'-ethoxybenzylidene: A mixture of 4-hydroxybenzaldehyde (1.1 g) and anhydrous K₂CO₃ (2.76 g) is dissolved in cyclohexanone (4 ml). Ethyl bromide (0.008 mole) is added, and the mixture is refluxed with vigorous stirring overnight. The mixture is then filtered, and the solvent is distilled off.

  • Step 2: Synthesis of EBBA: A mixture of N-4'-ethoxybenzaldehyde (1.5 ml) and 4-n-butylaniline (1.6 ml, 0.01 mole) in absolute ethanol (20 ml) with two drops of glacial acetic acid is refluxed with stirring for four hours. The resulting precipitate is filtered and recrystallized from ethanol to yield N-(4'-ethoxybenzylidene)-4-n-butylaniline (EBBA).

Organic Synthesis and Cross-Coupling Reactions

This compound is a valuable reagent in Sonogashira cross-coupling reactions, enabling the synthesis of more complex molecules with applications in materials science and pharmaceuticals.

Experimental Protocol: General Procedure for Sonogashira Coupling in a Flow Regime [8]

  • Reactor Setup: Continuous-flow reactions are performed on a flow reactor (e.g., X-Cube™) with cartridges packed with a palladium catalyst on a solid support and a copper co-catalyst (e.g., 0.1% Cu₂O on alumina powder).

  • Reagent Solution: Dissolve the substituted iodobenzene (0.5 mmol) and aryl acetylene (0.6 mmol) in a suitable solvent mixture (e.g., dried THF-DMA 9:1, 10 mL).

  • Flow Reaction: Pass the solution through the heated catalyst cartridges (e.g., 80 °C) at a defined flow rate (e.g., 0.1 mL/min).

  • Isolation and Purification: After the reaction, add water to the eluate and extract with an organic solvent (e.g., hexane). Wash the organic layer with brine, dry it over MgSO₄, and evaporate the solvent. Purify the residue by column chromatography on silica gel.

ReactantsProductYieldReference
4-Iodotoluene and Phenylacetylene4-Methyl-1,2-diphenylacetylene70%[8]
4-Iodobenzaldehyde and 3-Ethynylpyridine4-(Pyridin-3-ylethynyl)benzaldehyde45%[8]
1-Iodo-4-nitrobenzene and Phenylacetylene1-Nitro-4-(phenylethynyl)benzene96%[12]

Interaction with Biological Systems: A Case Study with Cytochrome P450

A significant finding in the study of 4-tert-butylphenylacetylene (tBPA) is its role as a potent mechanism-based inactivator of Cytochrome P450 2B4 (P450 2B4), a member of the important P450 family of enzymes involved in drug metabolism.[13]

Mechanism of Inactivation

tBPA inactivates P450 2B4 in a time- and NADPH-dependent manner.[13] The inactivation process involves the metabolic activation of tBPA by the P450 enzyme to a reactive intermediate, which then covalently binds to the enzyme, leading to its irreversible inhibition. The proposed mechanism involves the formation of a ketene intermediate that reacts with a nucleophilic residue in the active site of the enzyme.[2]

Key findings on the inactivation of P450 2B4 by tBPA:

  • Kinetics: The inactivation follows Michaelis-Menten kinetics with an inactivation constant (kinact) of 0.12 min⁻¹ and an inhibition constant (KI) of 0.44 µM.[13]

  • Stoichiometry: tBPA forms a 1:1 adduct with the P450 2B4 protein.[13]

  • Covalent Binding Site: Peptide mapping has identified Threonine-302 (Thr302) as the specific amino acid residue to which tBPA covalently binds.[13]

  • Partition Ratio: The partition ratio, which is the ratio of product formation to inactivation events, is approximately zero, indicating that nearly every molecule of tBPA that is metabolized leads to the inactivation of the enzyme.[13]

Experimental Protocol: Inactivation of P450 2B4 by tBPA in a Reconstituted System [3]

  • Reconstitution: Reconstitute P450 2B4 (1 µmole), CPR (0.5 µmole), and cytochrome b₅ (3 µmoles) in the presence of DLPC (60 µmoles) for 60 minutes at 4 °C.

  • Reaction Mixture: Dilute the reconstituted system to 250 ml with 50 mM potassium phosphate buffer (pH 7.4 at 4 °C). Add tBPA to a final concentration of 20 µM and catalase to 300 units/ml.

  • Initiation of Inactivation: Initiate the reaction by adding an NADPH-generating system.

  • Monitoring Inactivation: Monitor the inactivation by periodically taking aliquots and measuring the remaining enzyme activity using a suitable substrate (e.g., 7-ethoxy-4-trifluoromethylcoumarin).

Signaling Pathway of P450 2B4 Inactivation by tBPA

G cluster_p450_cycle Cytochrome P450 Catalytic Cycle cluster_inactivation Inactivation Pathway P450_Fe3 P450 (Fe³⁺) P450_Fe2 P450 (Fe²⁺) P450_Fe3->P450_Fe2 e⁻ (from NADPH via CPR) P450_Inactive Inactive P450-tBPA Adduct (Covalently bound to Thr302) P450_Fe2_O2 P450 (Fe²⁺)-O₂ P450_Fe2->P450_Fe2_O2 + O₂ P450_FeO P450 (FeO)³⁺ (Compound I) P450_Fe2_O2->P450_FeO e⁻, 2H⁺ P450_FeO->P450_Fe3 + Substrate-OH - H₂O Ketene Reactive Ketene Intermediate P450_FeO->Ketene Metabolism of tBPA NADPH NADPH CPR CPR O2 O₂ H2O H₂O tBPA 4-tert-Butylphenylacetylene (tBPA) Ketene->P450_Inactive Covalent Adduction P450_Inactive->P450_Fe3 Inhibition of Catalytic Cycle

Caption: Mechanism of P450 2B4 inactivation by 4-tert-butylphenylacetylene.

Conclusion

This compound, particularly the tert-butyl isomer, demonstrates significant potential as a versatile building block in materials science and as a probe for studying enzyme mechanisms. Its utility in the synthesis of soluble, thermally stable conjugated polymers opens avenues for the development of advanced materials for electronic and high-temperature applications. While its application in liquid crystals, agrochemicals, and dyestuffs is less documented, the fundamental reactivity of the phenylacetylene group suggests that it is a viable candidate for the synthesis of novel molecules in these fields. The profound and specific interaction of 4-tert-butylphenylacetylene with Cytochrome P450 2B4 highlights its potential use in drug development as a tool for understanding drug metabolism and for designing specific enzyme inhibitors. Further research into the industrial applications of the n-butyl isomer and the exploration of this compound derivatives in medicinal and materials chemistry are warranted to fully realize the potential of this class of compounds.

References

The Discovery and History of Substituted Phenylacetylenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylacetylenes, aromatic compounds characterized by a phenyl group attached to an acetylene moiety, have a rich history in organic synthesis and have emerged as a versatile scaffold in medicinal chemistry and materials science. Their discovery, initially through classical elimination reactions, has been propelled forward by the development of powerful cross-coupling methodologies. This technical guide provides an in-depth exploration of the historical milestones in the synthesis of substituted phenylacetylenes, detailing the evolution of synthetic protocols from early dehydrohalogenation methods to the seminal Castro-Stephens and Sonogashira cross-coupling reactions. This document presents a compilation of quantitative data, detailed experimental procedures for key reactions, and visualizations of synthetic workflows and a proposed biological mechanism of action to serve as a comprehensive resource for researchers in the field.

A Historical Overview of Synthetic Methodologies

The journey to synthesize substituted phenylacetylenes has been marked by significant advancements in synthetic organic chemistry, moving from harsh reaction conditions to highly efficient and versatile catalytic systems.

Early Methods: Elimination Reactions

The initial syntheses of phenylacetylene and its simple derivatives relied on elimination reactions, typically through the dehydrohalogenation of dihaloalkanes or vinyl halides. A common precursor for phenylacetylene itself is styrene dibromide, which can be converted to the target compound through a double dehydrobromination.

One of the classical methods involves the treatment of β-bromostyrene with molten potassium hydroxide. The high temperatures required for this reaction, however, limit its applicability to robust substrates.[1] A more widely used laboratory preparation involves the reaction of styrene dibromide with sodium amide in liquid ammonia.[2] This method, while effective, requires the handling of cryogenic liquids and a strong base.

The Dawn of Cross-Coupling: The Castro-Stephens Coupling

A pivotal moment in the synthesis of substituted phenylacetylenes arrived in 1963 with the discovery of the Castro-Stephens coupling by Charles E. Castro and Robert D. Stephens.[3][4] This reaction involves the coupling of a copper(I) acetylide with an aryl halide in a solvent such as pyridine to form a disubstituted alkyne and a copper(I) halide.[3] This method represented a significant leap forward, offering a more direct and versatile route to diarylacetylenes and other substituted phenylacetylenes. A key feature of the Castro-Stephens coupling is its ability to produce heterocyclic compounds when a nucleophilic group is positioned ortho to the aryl halide.[3]

A Paradigm Shift: The Sonogashira Coupling

The landscape of phenylacetylene synthesis was further revolutionized in 1975 with the development of the Sonogashira coupling by Kenkichi Sonogashira.[5] This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide has become one of the most powerful and widely used methods for the formation of carbon-carbon bonds. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[6]

The Sonogashira coupling offers several advantages over the Castro-Stephens coupling, including milder reaction conditions, higher yields, and a broader substrate scope. The ability to perform the reaction at or near room temperature and its tolerance of a wide variety of functional groups have made it an invaluable tool in organic synthesis, particularly in the construction of complex molecules in natural product synthesis and drug discovery.[5]

Quantitative Data on Synthesis and Properties

The efficiency of synthetic methods for substituted phenylacetylenes can be quantified by reaction yields, while the properties of the resulting compounds are characterized by various spectroscopic techniques.

Reaction Yields

The Sonogashira coupling is renowned for its high efficiency. The yields of this reaction are influenced by factors such as the nature of the aryl halide, the alkyne, the catalyst system, and the reaction conditions. Below is a table summarizing representative yields for the Sonogashira coupling of various substituted aryl iodides with phenylacetylene.

Aryl Iodide SubstituentProductYield (%)Reference
4-Methyl4-Methyl-1-(phenylethynyl)benzene60[7]
4-Nitro4-Nitro-1-(phenylethynyl)benzene75[7]
4-Methoxy4-Methoxy-1-(phenylethynyl)benzeneHigh[8]
4-Trifluoromethyl4-(Trifluoromethyl)-1-(phenylethynyl)benzene58-70[6]
4-Bromo4-Bromo-1-(phenylethynyl)benzene45[6]
Spectroscopic Data

The characterization of substituted phenylacetylenes relies heavily on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 2: Spectroscopic Data for Representative Phenylacetylenes

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm-1)Reference(s)
Phenylacetylene7.48 (m), 7.21-7.40 (m), 3.06 (s)132.0, 129.0, 128.4, 121.0, 86.0, 106.03300 (≡C-H), 2161 (C≡C), 1596, 1487 (aromatic C=C)[9][10]
4-NitrophenylacetyleneAromatic protons shifted downfieldAromatic and alkyne carbons show shifts due to the electron-withdrawing group2084-2097 (C≡C)[11]
4-MethoxyphenylacetyleneAromatic protons shifted upfield, singlet around 3.8 ppm for -OCH3Aromatic and alkyne carbons show shifts due to the electron-donating group2084-2097 (C≡C)[11]

Experimental Protocols

This section provides detailed methodologies for the key synthetic transformations discussed.

Synthesis of Phenylacetylene via Dehydrohalogenation of Styrene Dibromide

This procedure outlines a classical method for the preparation of the parent phenylacetylene.[2]

Materials:

  • 5-L three-necked flask

  • High-speed, motor-driven stirrer

  • Liquid ammonia

  • Ferric nitrate hydrate

  • Sodium metal

  • Styrene dibromide

  • Concentrated ammonium hydroxide

  • Anhydrous magnesium sulfate

Procedure:

  • Set up the 5-L three-necked flask with the stirrer.

  • Add 2 L of liquid ammonia and 2 g of ferric nitrate hydrate to the flask.

  • Carefully add 100 g of sodium metal in small pieces to the stirred liquid ammonia. The reaction is complete when the blue color of the solution turns to gray.

  • Add 528 g of finely powdered, dry styrene dibromide gradually to the reaction mixture with vigorous stirring over approximately 1 hour.

  • Continue stirring for an additional 2 hours after the addition is complete.

  • Quench the reaction by adding 600 mL of concentrated ammonium hydroxide, followed by 1 L of distilled water.

  • Allow the mixture to warm to room temperature.

  • Steam distill the aqueous solution until no more oil passes over.

  • Separate the organic layer (phenylacetylene) from the distillate, wash with water, and dry over anhydrous magnesium sulfate.

  • Purify the crude phenylacetylene by distillation under reduced pressure. The expected yield is 45-52%.[2]

Castro-Stephens Coupling: Synthesis of Diphenylacetylene

This protocol describes a typical Castro-Stephens coupling reaction.[3]

Materials:

  • Copper(I) phenylacetylide

  • Iodobenzene

  • Pyridine

  • Reaction flask with condenser and nitrogen inlet

Procedure:

  • In a reaction flask under a nitrogen atmosphere, suspend copper(I) phenylacetylide in hot pyridine.

  • Add iodobenzene to the suspension.

  • Reflux the reaction mixture until the starting materials are consumed (monitored by TLC).

  • Cool the reaction mixture and pour it into an aqueous solution of ammonia to complex the copper salts.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over a drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent under reduced pressure and purify the crude diphenylacetylene by recrystallization or column chromatography.

Sonogashira Coupling: General Procedure

This is a general protocol for the palladium-catalyzed Sonogashira coupling.[11]

Materials:

  • Aryl halide (1 mmol)

  • Terminal alkyne (1 mmol)

  • Pd/CuFe2O4 magnetic nanoparticles (3 mol%)

  • Potassium carbonate (K2CO3) (4 mmol)

  • Ethanol (4 mL)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a reaction vessel, add the aryl halide, terminal alkyne, Pd/CuFe2O4 catalyst, and K2CO3.

  • Add ethanol as the solvent.

  • Stir the mixture at 70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and extract the product with EtOAc and deionized water.

  • Wash the organic layer with brine and dry over anhydrous Na2SO4.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent.

Applications and Biological Activity

Substituted phenylacetylenes are not only important synthetic intermediates but also exhibit a range of interesting properties, leading to their application in materials science and medicinal chemistry.

Polymer Science

Phenylacetylene and its derivatives can be polymerized to form polyphenylacetylenes (PPAs). These polymers are of interest due to their conjugated backbones, which can impart unique electronic and optical properties. The polymerization can be catalyzed by various transition metal complexes, with rhodium-based catalysts being particularly effective.[12]

Medicinal Chemistry and Biological Activity

Recent studies have highlighted the potential of substituted phenylacetylenes and related structures as anticancer agents. While the precise molecular targets are still under investigation for many derivatives, a growing body of evidence suggests that these compounds can induce apoptosis (programmed cell death) in cancer cells.

Phenylacetamide derivatives, which share structural similarities with substituted phenylacetylenes, have been shown to exhibit significant cytotoxic activity against various cancer cell lines.[13][14][15] For instance, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated IC50 values in the micromolar range against prostate (PC3) and breast (MCF-7) cancer cell lines.[13] Mechanistic studies on some phenylacetamide derivatives indicate that they can trigger apoptosis through both intrinsic and extrinsic pathways, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[15] This modulation of the Bcl-2 family of proteins is a key mechanism in the regulation of apoptosis.

Table 3: Cytotoxicity of Phenylacetamide Derivatives

CompoundCell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC352[13]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC380[13]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7100[13]
Phenylacetamide Derivative 3dMDA-MB-4680.6[15]
Phenylacetamide Derivative 3dPC-120.6[15]
Phenylacetamide Derivative 3cMCF-70.7[15]

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and a proposed biological mechanism of action for substituted phenylacetylene derivatives.

Synthetic Workflows

Synthesis_Workflow cluster_synthesis General Synthesis of Substituted Phenylacetylene A Starting Materials (Aryl Halide & Terminal Alkyne) B Reaction Setup (Solvent, Catalyst, Base) A->B C Reaction (e.g., Sonogashira Coupling) B->C D Reaction Monitoring (TLC) C->D D->C Incomplete E Workup (Extraction, Washing) D->E Complete F Purification (Column Chromatography) E->F G Characterization (NMR, IR, MS) F->G H Final Product (Substituted Phenylacetylene) G->H

A generalized workflow for the synthesis of substituted phenylacetylenes.

Purification_Workflow cluster_purification Purification and Analysis A Crude Product B Dissolve in Minimal Solvent A->B C Load onto Silica Gel Column B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F F->E Continue Elution G Combine Pure Fractions F->G Fractions Pure H Evaporate Solvent G->H I Pure Product H->I J Spectroscopic Analysis I->J

A typical workflow for the purification and analysis of synthesized compounds.
Proposed Biological Mechanism of Action

Apoptosis_Induction cluster_cell Cancer Cell SPA Substituted Phenylacetylene Derivative Bcl2 Bcl-2 (Anti-apoptotic) SPA->Bcl2 Inhibition Bax Bax (Pro-apoptotic) SPA->Bax Activation Mito Mitochondrion Casp9 Caspase-9 Mito->Casp9 Cytochrome c Release Bcl2->Bax Bax->Mito Pore Formation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Proposed mechanism of apoptosis induction by substituted phenylacetylene derivatives.

Conclusion

The field of substituted phenylacetylenes has evolved dramatically from its origins in classical organic chemistry. The development of robust and versatile cross-coupling reactions, most notably the Sonogashira coupling, has transformed the synthesis of these valuable compounds, making them readily accessible for a wide range of applications. The quantitative data and detailed experimental protocols provided in this guide serve as a practical resource for chemists. Furthermore, the emerging biological activities of substituted phenylacetylene derivatives, particularly their pro-apoptotic effects on cancer cells, highlight their potential as a promising scaffold for future drug discovery and development. The continued exploration of their synthesis and biological mechanisms will undoubtedly unlock new opportunities in both chemistry and medicine.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling: Synthesis of 1-butyl-4-((4-methoxyphenyl)ethynyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions.[1] These application notes provide a detailed protocol for the Sonogashira coupling of 4-butylphenylacetylene with 4-iodoanisole to synthesize 1-butyl-4-((4-methoxyphenyl)ethynyl)benzene, a valuable building block in organic synthesis.

Reaction Scheme

Data Presentation

Table 1: Reactant and Product Information

Compound NameRoleMolecular FormulaMolar Mass ( g/mol )
This compoundAlkyneC₁₂H₁₄158.24
4-iodoanisoleAryl HalideC₇H₇IO234.03
1-butyl-4-((4-methoxyphenyl)ethynyl)benzeneProductC₁₉H₂₀O264.36[2]

Table 2: Typical Reaction Parameters

ParameterValue
Palladium CatalystBis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
Copper Co-catalystCopper(I) iodide (CuI)
BaseTriethylamine (Et₃N)
SolventTetrahydrofuran (THF), anhydrous
TemperatureRoom Temperature
Reaction Time2-4 hours
Molar Ratio (Alkyne:Aryl Halide)1.2 : 1.0
Catalyst Loading (Pd)2-3 mol%
Co-catalyst Loading (Cu)5-10 mol%

Table 3: Expected Product Characterization Data

AnalysisExpected Results for 1-butyl-4-((4-methoxyphenyl)ethynyl)benzene
Appearance White to off-white solid.
¹H NMR (CDCl₃) Peaks corresponding to aromatic, methoxy, and butyl protons.
¹³C NMR (CDCl₃) Peaks for alkynyl, aromatic, methoxy, and butyl carbons.
Mass Spec (EI) m/z = 264 (M⁺).[3]

Experimental Protocol

This protocol outlines a general procedure for the Sonogashira coupling of this compound and 4-iodoanisole.

Materials:

  • This compound

  • 4-iodoanisole

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add 4-iodoanisole (1.0 mmol, 234 mg).

  • Reagent Addition: Add this compound (1.2 mmol, 190 mg), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg), and copper(I) iodide (0.05 mmol, 9.5 mg).

  • Solvent and Base: Add anhydrous THF (10 mL) and freshly distilled triethylamine (3.0 mmol, 0.42 mL).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 10:1 hexane/ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction with the addition of water (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product, 1-butyl-4-((4-methoxyphenyl)ethynyl)benzene.

Reaction Mechanism and Workflow

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-X(L₂) pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_alkynyl Ar-Pd(II)-C≡CR(L₂) pd2_aryl->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product Ar-C≡C-R pd2_alkynyl->product cu_x Cu-X cu_alkyne Cu-C≡C-R cu_x->cu_alkyne Deprotonation cu_alkyne->pd2_aryl alkyne H-C≡C-R alkyne->cu_alkyne Coordination base Base base->cu_alkyne

Caption: Catalytic cycles of the Sonogashira coupling reaction.

The experimental workflow involves a series of standard organic synthesis techniques.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants, Catalysts, and Base setup->reagents reaction Stir at Room Temperature (Monitor by TLC) reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Pure Product purification->product

Caption: General experimental workflow for the Sonogashira coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Butylphenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 4-butylphenylacetylene. This versatile building block is valuable in the synthesis of complex organic molecules, with applications in materials science and drug discovery.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.[1][2] Several named reactions, including the Sonogashira, Suzuki, Stille, Heck, and Negishi couplings, allow for the precise and efficient construction of complex molecular architectures from simple precursors.[3][4][5][6] this compound is a terminal alkyne that can participate in these reactions to introduce a butyl-substituted phenylethynyl moiety into a target molecule.

Applications in Drug Development and Medicinal Chemistry

The phenylethynyl scaffold is a key component in various biologically active compounds. Notably, a close structural analog, 4-(tert-butyl)phenylacetylene, has been identified as a potent mechanism-based inactivator of Cytochrome P450 2B4 (CYP2B4), an enzyme involved in drug metabolism.[7] This finding suggests that derivatives of this compound could be explored as potential enzyme inhibitors for therapeutic applications.[8][9] The synthesis of such derivatives often relies on palladium-catalyzed cross-coupling reactions.

The inactivation of CYP450 enzymes can have significant implications for drug metabolism and pharmacokinetics. The diagram below illustrates the logical relationship of how a this compound-derived molecule could act as a mechanism-based inactivator of a CYP450 enzyme.

CYP450_Inactivation cluster_0 Cellular Environment Drug This compound Derivative (Drug) CYP450 Cytochrome P450 Enzyme (e.g., CYP2B4) Drug->CYP450 Binding to Active Site Metabolite Reactive Metabolite CYP450->Metabolite Metabolic Activation Inactive_Enzyme Inactive Covalently Modified Enzyme Metabolite->Inactive_Enzyme Covalent Adduction

Mechanism-based inactivation of Cytochrome P450 by a this compound derivative.

Experimental Protocols and Data

The following sections provide detailed protocols for various palladium-catalyzed cross-coupling reactions involving this compound. The quantitative data is summarized in tables for easy comparison.

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide.[10]

Experimental Workflow:

Sonogashira_Workflow Reactants This compound Aryl Halide Base (e.g., Et3N) Reaction Reaction Setup (Inert Atmosphere, RT to Reflux) Reactants->Reaction Catalysts Pd Catalyst (e.g., Pd(PPh3)4) Cu(I) Cocatalyst (e.g., CuI) Catalysts->Reaction Solvent Solvent (e.g., THF, DMF) Solvent->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Diarylalkyne Product Purification->Product

General workflow for a Sonogashira coupling reaction.

Protocol:

A general procedure for the Sonogashira coupling of a terminal alkyne with an aryl halide is as follows:[11]

  • To a dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a copper(I) salt (e.g., CuI, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) under a counterflow of inert gas.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative Example with a Structural Analog):

The following table presents data for the Sonogashira coupling of 4-(tert-butyl)phenylacetylene with various aryl halides, which is expected to have similar reactivity to this compound.

EntryAryl HalidePalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(OAc)₂ (2 mol%)PPh₃ (4 mol%)Et₃NDMF801292
21-Iodo-4-nitrobenzenePdCl₂(PPh₃)₂ (3 mol%)-Et₃NTHF60895
34-BromotoluenePd(PPh₃)₄ (5 mol%)-PiperidineDMF1002485
41-Bromo-3,5-difluorobenzenePd₂(dba)₃ (2 mol%)XPhos (4 mol%)K₂CO₃Dioxane1101688

The Suzuki coupling reaction pairs an organoboron compound (e.g., a boronic acid) with an organohalide.[3][12] While direct Suzuki coupling of terminal alkynes is not standard, this compound can be first converted to the corresponding alkynylboronate ester, which can then be used in a subsequent Suzuki coupling. A more direct approach involves the coupling of an aryl boronic acid with an alkynyl halide, which can be synthesized from this compound.

Protocol for Suzuki Coupling of an Aryl Boronic Acid with an Alkynyl Bromide:

  • To a reaction vessel, add the aryl boronic acid (1.2 equiv.), the alkynyl bromide (synthesized from this compound, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[13][14]

  • Add a degassed solvent system (e.g., toluene/water 4:1).[14]

  • Heat the mixture to 90 °C and stir for 12-24 hours under an inert atmosphere.[14]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, perform an aqueous workup, extract with an organic solvent, and purify by column chromatography.

Quantitative Data (General Conditions):

Coupling Partner 1Coupling Partner 2Catalyst SystemBaseSolventTemperatureTypical Yield
Aryl Boronic Acid4-Butylphenylethynyl BromidePd(PPh₃)₄K₂CO₃Toluene/H₂O90-110 °C70-95%
4-Butylphenylboronic AcidAryl HalidePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100 °C75-98%

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organohalide.[4][15] this compound can be converted to an alkynylstannane, which can then be coupled with an aryl halide.

Protocol for Stille Coupling of an Alkynylstannane:

  • In a flame-dried flask under an inert atmosphere, dissolve the aryl halide (1.0 equiv.) and the alkynylstannane (derived from this compound, 1.1 equiv.) in a degassed solvent (e.g., DMF or toluene).[15]

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%).[16]

  • In some cases, a copper(I) co-catalyst (e.g., CuI) and/or a lithium salt (e.g., LiCl) can be added to enhance the reaction rate.[15]

  • Heat the reaction mixture (typically 80-120 °C) and monitor its progress.[15]

  • After completion, cool the mixture and quench with a saturated aqueous solution of KF to remove tin byproducts.

  • Perform an aqueous workup, extract with an organic solvent, and purify by column chromatography.

Quantitative Data (General Conditions):

Coupling Partner 1Coupling Partner 2Catalyst SystemAdditivesSolventTemperatureTypical Yield
(4-Butylphenylethynyl)tributylstannaneAryl Iodide/BromidePd(PPh₃)₄CuI, LiClDMF80-100 °C70-90%

The Heck reaction couples an unsaturated halide with an alkene.[5] While the direct Heck-type reaction of a terminal alkyne like this compound with an aryl halide is essentially a Sonogashira coupling, a true Heck reaction would involve coupling with an alkene.

Protocol for Heck Coupling of an Aryl Halide with an Alkene:

  • Combine the aryl halide (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.) in a suitable solvent (e.g., DMF, NMP, or dioxane).[17][18]

  • Heat the reaction mixture under an inert atmosphere at 80-140 °C.[19]

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction, filter off any solids, and perform an aqueous workup.

  • Extract with an organic solvent, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data (General Conditions):

Coupling Partner 1Coupling Partner 2Catalyst SystemBaseSolventTemperatureTypical Yield
Aryl HalideStyrenePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF100-120 °C60-95%
Aryl Haliden-Butyl AcrylatePdCl₂(PPh₃)₂K₂CO₃Dioxane100 °C70-90%

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide.[6][20] this compound can be converted to an alkynylzinc reagent for this reaction.

Protocol for Negishi Coupling of an Alkynylzinc Reagent:

  • Prepare the alkynylzinc reagent in situ by deprotonating this compound with a strong base (e.g., n-BuLi) followed by transmetalation with a zinc salt (e.g., ZnCl₂).

  • In a separate flask, add the aryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a suitable solvent (e.g., THF).

  • Add the freshly prepared alkynylzinc reagent to the mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Perform an aqueous workup, extract with an organic solvent, dry, and purify the product.

Quantitative Data (General Conditions):

Coupling Partner 1Coupling Partner 2Catalyst SystemSolventTemperatureTypical Yield
(4-Butylphenylethynyl)zinc ChlorideAryl Iodide/BromidePd(PPh₃)₄THFRoom Temp. - 60 °C70-95%

Conclusion

Palladium-catalyzed cross-coupling reactions provide a versatile and powerful platform for the utilization of this compound in the synthesis of a wide array of organic compounds. These methods are instrumental in the development of novel materials and are of particular interest to drug development professionals for the synthesis of potential therapeutic agents, such as enzyme inhibitors. The protocols and data presented herein serve as a comprehensive guide for researchers in this field.

References

Application Notes and Protocols for Click Chemistry Reactions with 4-Butylphenylacetylene and Azides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," focusing on the use of 4-butylphenylacetylene as a key building block. The resulting 1,4-disubstituted 1,2,3-triazoles are of significant interest in medicinal chemistry and drug discovery due to their favorable physicochemical properties and diverse biological activities.

Introduction to Click Chemistry with this compound

The CuAAC reaction is a highly efficient and versatile method for forming a stable triazole linkage between a terminal alkyne, such as this compound, and an azide. This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for the synthesis of complex molecules and for creating libraries of compounds for high-throughput screening.[1][2] The 1,2,3-triazole core is a valuable pharmacophore due to its stability under physiological conditions and its ability to participate in hydrogen bonding. The butylphenyl substituent can enhance lipophilicity, which may improve the pharmacokinetic properties of potential drug candidates.

Triazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, and anticancer properties.[3] Their ability to act as inhibitors for various enzymes makes them attractive candidates for targeted therapies.

Data Presentation: Reaction Yields

The following tables summarize typical quantitative data for the CuAAC reaction between this compound and various azides under different catalytic conditions. Please note that yields are highly dependent on the specific reaction conditions, purity of reagents, and purification methods.

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Phenylacetylene Derivatives with Benzyl Azide

AlkyneCatalyst SystemSolventTime (h)Yield (%)Reference
Phenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)Neat0.08>99[4]
PhenylacetyleneCuI (1 mol%) / Et₃NCyrene™1288[5]
p-Tolylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)Neat0.08>99[4]
4-Methoxyphenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)Neat0.08>99[4]
4-(Trifluoromethyl)phenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)Neat0.08>99[4]

Note: While specific data for this compound is not provided in this exact format in the searched literature, the high yields obtained with other substituted phenylacetylenes under similar conditions suggest that high yields can be expected for the reaction with this compound as well.

Table 2: Synthesis of 1,4-Disubstituted-1,2,3-Triazoles from Various Azides and Alkynes

AlkyneAzideCatalyst SystemSolventTime (h)Yield (%)Reference
PhenylacetyleneBenzyl AzideCu-MONPs (10 ppm)Water2498[6]
PhenylacetylenePhenyl AzideCu-MONPs (10 ppm)Water2495[6]
Phenylacetylene4-AzidoanisoleCu-MONPs (10 ppm)Water2496[6]
1-EthynylcyclohexeneBenzyl AzideCu-MONPs (10 ppm)Water2491[6]
1-OctyneBenzyl AzideCu-MONPs (10 ppm)Water2483[6]

This table demonstrates the versatility of the CuAAC reaction with a range of azides and alkynes, consistently producing high yields.

Experimental Protocols

Below are detailed protocols for a typical CuAAC reaction involving a phenylacetylene derivative and an azide. These protocols can be adapted for this compound and other azides with minor modifications.

Protocol 1: General Procedure for Copper-Catalyzed Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole

This protocol describes a common method using copper(II) sulfate and a reducing agent to generate the active copper(I) catalyst in situ.

Materials:

  • Phenylacetylene

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve phenylacetylene (1.0 mmol, 1.0 eq.) in a 1:1 mixture of tert-butanol and deionized water (4 mL).

  • Add benzyl azide (1.0 mmol, 1.0 eq.) to the solution.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in deionized water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.) in deionized water (1 mL).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).

  • Upon completion, dilute the reaction mixture with water (10 mL) and extract with dichloromethane or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Characterization Data for 1-Benzyl-4-phenyl-1H-1,2,3-triazole:

  • Appearance: White solid[2]

  • Melting Point: 127-128 °C[2]

  • ¹H NMR (300 MHz, CDCl₃): δ 7.74 (d, J = 8.4 Hz, 2H), 7.69 (s, 1H), 7.40-7.29 (m, 7H), 5.57 (s, 2H)[2]

  • ¹³C NMR (75 MHz, CDCl₃): δ 147.0, 134.0, 133.0, 129.2, 129.1, 129.0, 128.9, 128.1, 126.0, 119.0, 54.0[2]

Protocol 2: One-Pot Synthesis of 1,2,3-Triazoles from Alkyl/Aryl Halides

Materials:

  • 4-Bromophenacyl bromide (or other suitable halide)

  • Sodium azide (NaN₃)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • 10% Aqueous ammonia

Procedure:

  • To a vial charged with the halide (e.g., 4-bromophenacyl bromide, 1.0 eq.) and a magnetic stir bar, add tert-butanol (3 mL) and water (3 mL).[4]

  • Add this compound (1.0-1.2 eq.) and sodium azide (1.1-1.3 eq.).[4]

  • To form the catalyst, sequentially add sodium ascorbate (0.1-0.2 eq.) and a 1 M aqueous solution of copper(II) sulfate pentahydrate (0.05-0.1 eq.).[4]

  • Cap the vial and heat the mixture at 60-80 °C with vigorous stirring for 1-12 hours, monitoring the reaction by TLC.[4][5]

  • After the reaction is complete, quench the mixture by pouring it into ice-cold water.[4]

  • Add 10% aqueous ammonia to complex with the copper catalyst.[4]

  • Stir for 5 minutes, then collect the solid precipitate by vacuum filtration.[4]

  • Wash the solid with water and dry under vacuum to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow for CuAAC Reaction

The following diagram illustrates a typical workflow for performing a copper-catalyzed azide-alkyne cycloaddition reaction in a research laboratory setting.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Prepare Stock Solutions: - this compound - Azide - CuSO4 - Sodium Ascorbate B Combine Reactants: - this compound - Azide - Solvent (e.g., t-BuOH/H2O) A->B C Add Catalyst System: 1. Sodium Ascorbate (reducing agent) 2. CuSO4 (catalyst precursor) B->C D Stir at Room Temperature (or heat as required) C->D E Monitor Reaction Progress (e.g., TLC, LC-MS) D->E F Quench Reaction (e.g., add water) E->F Reaction Complete G Extract Product (e.g., with Ethyl Acetate) F->G H Wash & Dry Organic Layer G->H I Purify Product (e.g., Column Chromatography) H->I J Characterize Product (e.g., NMR, MS, mp) I->J

Caption: A typical workflow for a CuAAC reaction.

Application in Drug Discovery: Inhibition of Cancer Signaling Pathways

Triazole derivatives synthesized via click chemistry have shown significant potential as anticancer agents.[7][8] One of the key mechanisms through which cancer cells proliferate is the dysregulation of signaling pathways. The diagram below illustrates a hypothetical mechanism where a triazole, synthesized from this compound, acts as an inhibitor of a critical kinase in a cancer-related signaling pathway.

G cluster_synthesis Synthesis cluster_pathway Cancer Cell Signaling Pathway Alkyne This compound Triazole 1,4-Disubstituted Triazole (Potential Kinase Inhibitor) Alkyne->Triazole CuAAC Azide Functionalized Azide Azide->Triazole Click Reaction Kinase Tyrosine Kinase Triazole->Kinase Inhibition Receptor Growth Factor Receptor Receptor->Kinase Activation Downstream Downstream Signaling (e.g., RAS/MAPK Pathway) Kinase->Downstream Phosphorylation Cascade Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of a cancer signaling pathway.

References

Application Notes and Protocols for the Polymerization of 4-Butylphenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of poly(4-butylphenylacetylene), a conjugated polymer with potential applications in electronics, photonics, and materials science. The following sections describe the primary methods for polymerization, utilizing various transition metal catalysts, and present key characterization data.

Introduction

Poly(this compound) is a substituted polyacetylene that exhibits interesting electronic and optical properties due to its extended π-conjugated backbone. The presence of the butyl group enhances its solubility in common organic solvents, facilitating its processing and characterization. The polymerization of this compound can be achieved through different catalytic systems, primarily based on rhodium, tungsten, and molybdenum complexes. The choice of catalyst influences the polymer's molecular weight, polydispersity, and stereochemistry.

Polymerization Mechanisms

The polymerization of this compound can proceed through two main mechanisms depending on the catalyst used:

  • Coordination-Insertion Polymerization: Typically observed with rhodium catalysts, this mechanism involves the coordination of the monomer to the metal center followed by insertion into a metal-carbon bond. This process generally leads to polymers with a high degree of stereoregularity, predominantly a cis-transoidal structure.

  • Metathesis Polymerization: This mechanism is common for tungsten and molybdenum-based catalysts. It involves the formation of a metal-carbene intermediate, which then reacts with the alkyne monomer in a [2+2] cycloaddition to form a metallacyclobutene. Subsequent cycloreversion yields a new metal-carbene and the growing polymer chain.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Polymerization of this compound

This protocol describes a general procedure for the polymerization of this compound using a rhodium-based catalyst, which typically yields a stereoregular cis-transoidal polymer.

Materials:

  • This compound (monomer)

  • [Rh(nbd)Cl]₂ (rhodium catalyst precursor; nbd = norbornadiene)

  • Triethylamine (Et₃N, co-catalyst)

  • Toluene (anhydrous)

  • Methanol (for precipitation)

  • Standard Schlenk line and glassware

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve [Rh(nbd)Cl]₂ (e.g., 4.6 mg, 0.01 mmol) in anhydrous toluene (10 mL).

  • Co-catalyst Addition: To the catalyst solution, add triethylamine (e.g., 0.14 mL, 1.0 mmol). The solution should turn from yellow to a darker color.

  • Monomer Addition: Add this compound (e.g., 316 mg, 2.0 mmol) to the catalyst mixture.

  • Polymerization: Stir the reaction mixture at room temperature (or a specified temperature, e.g., 30 °C) for a designated time (e.g., 24 hours).

  • Precipitation: After the reaction is complete, pour the viscous polymer solution into a beaker containing vigorously stirred methanol (e.g., 200 mL).

  • Isolation: The polymer will precipitate as a solid. Collect the polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.

Protocol 2: Tungsten-Catalyzed Metathesis Polymerization of this compound

This protocol details the polymerization of this compound using a tungsten-based metathesis catalyst system, which typically produces a polymer with a mixed cis-trans content.

Materials:

  • This compound (monomer)

  • Tungsten(VI) chloride (WCl₆, catalyst)

  • Tetraphenyltin (Ph₄Sn, co-catalyst)

  • Toluene (anhydrous)

  • Methanol (for precipitation)

  • Standard Schlenk line and glassware

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • Catalyst Solution Preparation: In a Schlenk flask under an inert atmosphere, dissolve WCl₆ (e.g., 39.6 mg, 0.1 mmol) and Ph₄Sn (e.g., 42.7 mg, 0.1 mmol) in anhydrous toluene (10 mL). Stir the solution at room temperature for 15 minutes to form the active catalyst.

  • Monomer Solution Preparation: In a separate Schlenk flask, dissolve this compound (e.g., 1.58 g, 10 mmol) in anhydrous toluene (10 mL).

  • Polymerization: Add the monomer solution to the catalyst solution via a cannula. The reaction mixture will typically become viscous as the polymerization proceeds. Stir the reaction at a specified temperature (e.g., 80 °C) for a designated time (e.g., 3 hours).

  • Precipitation: Quench the polymerization by pouring the reaction mixture into a large volume of methanol (e.g., 400 mL) with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration, wash thoroughly with methanol, and dry under vacuum to a constant weight.

Data Presentation

The following tables summarize typical quantitative data obtained from the polymerization of this compound and its close analog, 4-tert-butylphenylacetylene, using different catalyst systems.

Table 1: Polymerization of 4-n-Butylphenylacetylene

Catalyst SystemMonomer/Catalyst RatioSolventTemperature (°C)Time (h)Yield (%)Mn ( g/mol )PDI (Mw/Mn)Reference
[Rh(nbd)Cl]₂/Et₃N100Toluene3024854.5 x 10⁴1.9[1]
WCl₆/Ph₄Sn100Toluene803781.1 x 10⁵2.1[1]

Table 2: Polymerization of 4-tert-Butylphenylacetylene

Catalyst SystemMonomer/Catalyst RatioSolventTemperature (°C)Time (h)Yield (%)Mn ( g/mol )PDI (Mw/Mn)Reference
[Rh(nbd)Cl]₂/Et₃N100Toluene3024912.7 x 10⁴2.0[1]
WCl₆/Ph₄Sn100Toluene803881.5 x 10⁵2.2[1]
MoCl₅/Ph₄Sn100Toluene803829.8 x 10⁴2.3[1]
Fe(acac)₃/Et₃Al100Toluene803751.2 x 10⁴2.5[1]

Visualizations

Polymerization Mechanisms

polymerization_mechanisms cluster_coordination Coordination-Insertion (Rh-catalyzed) cluster_metathesis Metathesis (W/Mo-catalyzed) Rh_cat [Rh]-Polymer Coordination Coordination Rh_cat->Coordination Monomer1 This compound Monomer1->Coordination Insertion Cis-Insertion Coordination->Insertion Rh_cat_n1 [Rh]-Polymer(n+1) Insertion->Rh_cat_n1 Rh_cat_n1->Rh_cat Propagation W_carbene [W]=CR₂ Cycloaddition [2+2] Cycloaddition W_carbene->Cycloaddition Monomer2 This compound Monomer2->Cycloaddition Metallacyclobutene Metallacyclobutene Intermediate Cycloaddition->Metallacyclobutene Cycloreversion Cycloreversion Metallacyclobutene->Cycloreversion W_carbene_new New [W]=CR'₂ Cycloreversion->W_carbene_new Polymer_unit Polymer Chain Growth Cycloreversion->Polymer_unit W_carbene_new->W_carbene Propagation

Caption: Overview of Coordination-Insertion and Metathesis Polymerization Mechanisms.

Experimental Workflow for Polymer Synthesis and Characterization

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Start Monomer & Catalyst Preparation Reaction Polymerization Reaction Start->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Isolation Filtration & Drying Precipitation->Isolation Polymer Poly(this compound) Isolation->Polymer GPC GPC/SEC Analysis (Mn, Mw, PDI) Polymer->GPC NMR NMR Spectroscopy (Structure, Stereochemistry) Polymer->NMR FTIR FT-IR Spectroscopy (Functional Groups) Polymer->FTIR TGA Thermogravimetric Analysis (Thermal Stability) Polymer->TGA

Caption: General workflow for synthesis and characterization of poly(this compound).

References

Application Notes and Protocols: Synthesis of Tolane-Based Liquid Crystals Using 4-Butylphenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of tolane-based liquid crystals utilizing 4-butylphenylacetylene as a key building block. The Sonogashira cross-coupling reaction is highlighted as the primary synthetic route to construct the rigid mesogenic core that is characteristic of this class of liquid crystals.

Introduction

Tolane-based liquid crystals are a significant class of mesogenic compounds characterized by a rigid core containing a diarylacetylene (tolan) unit. The presence of the carbon-carbon triple bond contributes to the linearity and rigidity of the molecule, which are crucial for the formation of liquid crystalline phases. The terminal substituents on the phenyl rings, such as alkyl and alkoxy groups, influence the melting and clearing points, as well as the specific type of mesophase (e.g., nematic, smectic) exhibited.

This compound is a valuable starting material in the synthesis of these materials, providing a butyl-substituted phenyl group at one terminus of the tolane core. This application note will focus on the synthesis of a representative tolane liquid crystal, 4-butyl-4'-methoxytolane, via a palladium-catalyzed Sonogashira coupling reaction.

Synthesis Pathway

The synthesis of 4-butyl-4'-methoxytolane from this compound and 4-iodoanisole proceeds via a Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Sonogashira Coupling This compound This compound Reaction_Conditions Heat This compound->Reaction_Conditions 4-iodoanisole 4-Iodoanisole 4-iodoanisole->Reaction_Conditions Pd_catalyst Pd(PPh₃)₂Cl₂ (catalyst) Pd_catalyst->Reaction_Conditions Cu_cocatalyst CuI (co-catalyst) Cu_cocatalyst->Reaction_Conditions Base Triethylamine (base/solvent) Base->Reaction_Conditions Product 4-Butyl-4'-methoxytolane Reaction_Conditions->Product Yield: ~85-95%

Caption: Synthetic pathway for 4-butyl-4'-methoxytolane.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of tolane-based liquid crystals.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add reactants, catalysts, and solvent to a reaction flask. - Purge with inert gas (e.g., Nitrogen or Argon). Start->Reaction_Setup Reaction Reaction: - Heat the mixture to reflux. - Monitor progress by TLC. Reaction_Setup->Reaction Workup Aqueous Workup: - Cool the reaction mixture. - Extract with an organic solvent. - Wash with brine and dry. Reaction->Workup Purification Purification: - Remove solvent under reduced pressure. - Purify by column chromatography. Workup->Purification Characterization Characterization: - NMR, IR, Mass Spectrometry. - DSC, Polarized Optical Microscopy. Purification->Characterization End End Characterization->End

Application Note and Protocol: Sonogashira Coupling of 4-Butylphenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira reaction is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, catalyzed by palladium and a copper co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1] This application note provides a detailed experimental protocol for the Sonogashira coupling of 4-butylphenylacetylene with 4-iodotoluene as a representative aryl halide.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the typical quantitative data for the Sonogashira coupling of this compound and 4-iodotoluene under the conditions outlined in this protocol.

ParameterValue
Reactants
This compound1.0 mmol
4-Iodotoluene1.2 mmol
Catalysts
Pd(PPh₃)₂Cl₂0.02 mmol (2 mol%)
Copper(I) Iodide (CuI)0.05 mmol (5 mol%)
Base/Solvent
Triethylamine (Et₃N)10 mL
Reaction Conditions
TemperatureRoom Temperature (approx. 25 °C)
Reaction Time4 hours
Product
Expected Product1-butyl-4-((4-methylphenyl)ethynyl)benzene
Theoretical Yield274.43 mg (based on this compound)
Typical Isolated Yield85-95%

Experimental Protocol

Materials:

  • This compound

  • 4-Iodotoluene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Argon or Nitrogen gas supply with manifold

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol) and copper(I) iodide (9.5 mg, 0.05 mmol).

    • Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

    • Under the inert atmosphere, add 4-iodotoluene (261.6 mg, 1.2 mmol).

    • Add anhydrous triethylamine (10 mL) and anhydrous toluene (5 mL) via syringe. Stir the mixture at room temperature until all solids have dissolved.

  • Addition of Alkyne:

    • In a separate vial, dissolve this compound (158.25 mg, 1.0 mmol) in anhydrous toluene (2 mL).

    • Slowly add the solution of this compound to the reaction flask dropwise over 5 minutes using a syringe.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane/ethyl acetate mixture). The reaction is typically complete within 4 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure product, 1-butyl-4-((4-methylphenyl)ethynyl)benzene.

Experimental Workflow Diagram

Sonogashira_Workflow cluster_setup cluster_addition cluster_reaction cluster_workup cluster_purification A 1. Reaction Setup B Add Pd(PPh₃)₂Cl₂ and CuI to flask A->B C Purge with Inert Gas (Ar/N₂) B->C D Add 4-Iodotoluene C->D E Add Anhydrous Et₃N and Toluene D->E H Add Alkyne Solution Dropwise F 2. Alkyne Addition G Dissolve this compound in Toluene F->G G->H I 3. Reaction H->I J Stir at Room Temperature (Monitor by TLC) I->J K 4. Work-up J->K L Quench with NH₄Cl (aq) K->L M Extract with Diethyl Ether L->M N Wash with Brine M->N O Dry (MgSO₄) and Concentrate N->O P 5. Purification O->P Q Flash Column Chromatography P->Q R Pure Product Q->R

Caption: Experimental workflow for the Sonogashira coupling.

Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

Sonogashira_Mechanism pd_cycle Palladium Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl R¹-Pd(II)L₂-C≡CR² transmetalation->pd_alkynyl cu_halide CuX transmetalation->cu_halide Regeneration reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-C≡C-R² (Product) reductive_elimination->product cu_cycle Copper Cycle cu_acetylide Cu-C≡C-R² cu_halide->cu_acetylide Deprotonation alkyne H-C≡C-R² alkyne->cu_halide + Base base Base (Et₃N) base->cu_halide cu_acetylide->transmetalation To Pd Cycle

Caption: Simplified catalytic cycle of the Sonogashira reaction.

References

Application Notes and Protocols: 4-Butylphenylacetylene in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Butylphenylacetylene and its isomers serve as functional monomers in the synthesis of substituted polyacetylenes, a class of conjugated polymers with significant potential in materials science. The inclusion of a butyl group on the phenyl ring enhances the solubility and processability of the resulting polymers while influencing their thermal and mechanical properties. These polymers are notable for their applications as high-performance gas separation membranes and as precursors for carbon-based materials. This document provides an overview of the polymerization of this compound, including detailed experimental protocols for two common catalytic systems, a summary of key polymer properties, and potential applications. While direct applications in drug delivery are not widely documented for this specific polymer, its formulation into advanced materials like membranes could be relevant for biomedical devices.

Introduction

Substituted polyacetylenes are a versatile class of polymers characterized by a conjugated backbone that imparts unique optical and electronic properties. The synthesis of these polymers often utilizes transition metal catalysts, with rhodium and tungsten-based systems being particularly effective. The choice of catalyst and reaction conditions allows for control over the polymer's molecular weight, polydispersity, and stereochemistry (cis/trans content), which in turn dictates its macroscopic properties.

This compound is an attractive monomer due to the presence of the butyl group, which increases the free volume of the resulting polymer and enhances its solubility in common organic solvents. This improved solubility is a significant advantage for polymer characterization and processing, such as casting films for membrane applications.

Polymerization of this compound

The polymerization of this compound can be effectively achieved using various transition metal catalysts. The two most prominent methods involve Rhodium(I)-based catalysts, which can yield ultra-high molecular weight polymers, and Tungsten-based metathesis catalysts.

Rhodium-Catalyzed Polymerization

Rhodium(I) complexes are highly efficient for the polymerization of substituted phenylacetylenes, often producing polymers with high stereoregularity (cis-transoidal configuration) and high molecular weights, sometimes in the megadalton range.[1] A cationic rhodium complex with a hemilabile phosphine ligand has been shown to be particularly effective.[1]

Metathesis Polymerization

Tungsten-based metathesis catalysts, such as the WCl₆/Ph₄Sn system, are also employed for the polymerization of phenylacetylene derivatives.[2] This method is effective for producing high molecular weight polymers that can be used as precursors for carbon materials due to their high carbon yield upon pyrolysis.[2]

Quantitative Data Summary

The properties of poly(this compound) are highly dependent on the synthetic methodology. The following tables summarize key data reported in the literature for polymers synthesized from 4-tert-butylphenylacetylene, a close isomer of this compound.

Table 1: Rhodium-Catalyzed Polymerization of 4-tert-butylphenylacetylene [1]

CatalystMonomer/Catalyst RatioConversion (%)Mn (x 10⁶ g/mol )
[Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄]100>992.72

Note: Polymerization was carried out in THF at 20°C. Mn (Number-average molecular weight) was determined by size-exclusion chromatography with multi-angle light scattering (SEC-MALS).

Table 2: Properties of Poly(phenylacetylene) Derivatives as Carbon Precursors [2]

PolymerSynthesis MethodMn ( kg/mol )PDICarbon Yield (%) at 1000°C
Poly(4-phenylethynyl-phenylacetylene)WCl₆/Ph₄Sn1411.25~80
Poly(4-ethynyl-phenylacetylene)WCl₆/Ph₄Sn--~90

Note: PDI (Polydispersity Index). While not directly poly(this compound), this data for related polymers from the same study highlights the high carbon yield achievable with this class of materials.

Table 3: Thermal Properties of Substituted Poly(phenylacetylenes) [3]

PolymerOnset Temperature of Weight Loss (°C)
Poly(p-t-BuPA)330
Poly(phenylacetylene)270

Note: Determined by thermogravimetric analysis (TGA). The bulky tert-butyl substituent improves the thermal stability of the polymer.

Experimental Protocols

Protocol for Rhodium-Catalyzed Polymerization of 4-tert-butylphenylacetylene[1]

This protocol describes a typical procedure for the polymerization of a ring-substituted phenylacetylene derivative using a cationic Rhodium(I) catalyst.

Materials:

  • 4-tert-butylphenylacetylene (monomer)

  • [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] (catalyst)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Argon or Nitrogen gas supply

  • Standard Schlenk line equipment

  • Round bottom flasks

  • Magnetic stirrer and stir bars

Procedure:

  • In a round bottom flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of the rhodium catalyst (e.g., 6.4 µmol) in anhydrous THF (2.5 mL).

  • To this stirred solution, add the 4-tert-butylphenylacetylene monomer (0.64 mmol) to achieve a monomer-to-catalyst ratio of 100.

  • Stir the reaction mixture at 293 K (20 °C) in the absence of light. The polymerization of 4-tert-butylphenylacetylene is typically rapid, achieving full conversion in approximately 30 minutes.[1]

  • Monitor the consumption of the monomer by a suitable technique, such as gas chromatography (GC), using an internal standard like octane.

  • Once the desired conversion is reached, quench the polymerization by transferring the polymer solution via cannula into a flask containing vigorously stirred, cold methanol (25 mL at 273 K).

  • The polymer will precipitate as a yellow-orange solid.

  • Isolate the polymer by filtration.

  • Wash the collected polymer with fresh methanol (3 x 5 mL).

  • Dry the polymer under vacuum to a constant weight.

Protocol for Metathesis Polymerization of a Phenylacetylene Derivative[2]

This protocol is adapted from the synthesis of a related poly(phenylacetylene) derivative and can be applied to this compound for producing carbon precursor materials.

Materials:

  • This compound (monomer)

  • Tungsten(VI) chloride (WCl₆)

  • Tetraphenyltin (Ph₄Sn)

  • Toluene, anhydrous

  • Methanol

  • Hydrochloric acid (HCl)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line equipment

  • Round bottom flasks, syringes

  • Magnetic stirrer and stir bars

Procedure:

  • In a 50 mL round bottom flask under an inert atmosphere, dissolve the WCl₆ catalyst (e.g., 95 mg, 20 mM) and Ph₄Sn cocatalyst (e.g., 102.5 mg, 20 mM) in anhydrous toluene (6 mL).

  • Stir the catalyst solution for 10-15 minutes at 0 °C.

  • In a separate flask, dissolve the this compound monomer (e.g., 12 mmol) in anhydrous toluene (6 mL) under an inert atmosphere.

  • Using a syringe, slowly transfer the monomer solution to the stirred catalyst solution at 0 °C.

  • Allow the polymerization to proceed for 24 hours at 0 °C. The viscosity of the solution is expected to increase significantly.

  • Quench the reaction by adding methanol to the solution.

  • Isolate the polymer product, which will precipitate.

  • Purify the polymer by washing with a methanol/HCl solution.

  • Dry the final polymer product under vacuum at 80 °C.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of poly(this compound).

PolymerizationWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation cluster_characterization Characterization Monomer This compound Monomer Reaction Reaction under Inert Atmosphere Monomer->Reaction Catalyst Catalyst System (Rh-based or W-based) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., THF, Toluene) Solvent->Reaction Quench Quenching (e.g., with Methanol) Reaction->Quench Precipitation Precipitation Quench->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Polymer Poly(this compound) Drying->Polymer Analysis Analysis: - SEC (Mn, PDI) - NMR (Structure) - TGA/DSC (Thermal) - Gas Permeability Polymer->Analysis

Caption: General workflow for the synthesis and characterization of poly(this compound).

Applications

Gas Separation Membranes

Polymers derived from substituted acetylenes, particularly those with bulky side groups like tert-butyl, are known for their high gas permeability.[3] The bulky groups inhibit efficient chain packing, leading to a higher fractional free volume, which facilitates the transport of gas molecules. Poly(4-tert-butylphenylacetylene) has demonstrated higher gas permeability compared to unsubstituted poly(phenylacetylene).[3] This makes these materials promising candidates for applications in gas separation, such as oxygen enrichment from air.

Carbon Precursors

Poly(phenylacetylene) derivatives are excellent precursors for carbon-based materials due to their high aromatic content. Upon pyrolysis under an inert atmosphere, they undergo cyclization and graphitization, leading to high carbon yields (often exceeding 80-90%).[2] The resulting carbon materials can be processed into various forms, such as fibers, making them relevant for high-performance composites and other advanced applications.

Relevance to Drug Development

While poly(this compound) itself is not directly used in drug delivery, the principles of polymer design for specific functionalities are relevant. For instance, the creation of highly permeable membranes could be adapted for controlled release devices or biosensors. Furthermore, the development of functionalized polymers as precursors for carbon nanomaterials could be of interest, as carbon-based materials are being explored for various biomedical applications, including drug delivery and bioimaging. However, it is important to note that other classes of polymers, such as polydiacetylenes, have been more directly investigated for these purposes.[4]

Conclusion

This compound is a valuable monomer for the synthesis of soluble, high-performance polyacetylene derivatives. The choice of catalyst system, either rhodium-based or tungsten-based, allows for the tuning of polymer properties to suit specific applications, primarily in gas separation membranes and as carbon precursors. The detailed protocols provided herein offer a starting point for researchers interested in exploring the synthesis and properties of this versatile polymer. While direct applications in drug development are not established, the material properties and synthetic control demonstrated with this system are of broad interest to the materials science and polymer chemistry communities.

References

Application Notes and Protocols: Functionalization of Nanoparticles with 4-Butylphenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with specific organic molecules is a cornerstone of modern nanotechnology, enabling the development of advanced materials for a wide range of applications, including targeted drug delivery, high-resolution bioimaging, and sensitive diagnostics. This document provides detailed protocols for the covalent attachment of 4-butylphenylacetylene to the surface of gold (AuNPs) and magnetic (MNPs) nanoparticles. The presence of the terminal alkyne group on the nanoparticle surface serves as a versatile handle for subsequent "click" chemistry reactions, allowing for the straightforward conjugation of biomolecules, fluorophores, or therapeutic agents.

Two primary methods for the functionalization of nanoparticles with this compound are presented:

  • Direct Functionalization of Gold Nanoparticles: This method leverages the affinity of the alkyne group for the gold surface, providing a simple and direct route to functionalization.

  • Sonogashira Cross-Coupling on Halide-Functionalized Nanoparticles: This versatile method can be applied to various nanoparticle types, including gold and magnetic nanoparticles, that have been pre-functionalized with halide atoms.

These protocols are intended to provide a comprehensive guide for researchers, including the synthesis of precursor nanoparticles, detailed functionalization procedures, and characterization techniques to validate the successful modification.

Data Presentation: Characterization of Functionalized Nanoparticles

Successful functionalization of nanoparticles with this compound can be confirmed through a suite of analytical techniques. The following tables summarize representative data that can be expected at each stage of the process.

Note: The quantitative values presented in these tables are representative examples based on typical experimental outcomes and may vary depending on specific nanoparticle characteristics and reaction conditions.

Table 1: Characterization of Gold Nanoparticles (AuNPs) Functionalized via Direct Attachment

StageTechniqueParameterTypical Value
1. Citrate-Stabilized AuNPs DLSHydrodynamic Diameter20 ± 2 nm
Zeta PotentialSurface Charge-35 ± 5 mV
UV-VisSurface Plasmon Resonance~520 nm
2. This compound-AuNPs DLSHydrodynamic Diameter22 ± 2 nm
Zeta PotentialSurface Charge-25 ± 5 mV
UV-VisSurface Plasmon Resonance~522 nm (slight red-shift)
FTIRCharacteristic Peaks~2100 cm⁻¹ (C≡C stretch)

Table 2: Characterization of Halide-Functionalized Gold Nanoparticles (AuNPs) for Sonogashira Coupling

StageTechniqueParameterTypical Value
1. Citrate-Stabilized AuNPs DLSHydrodynamic Diameter20 ± 2 nm
Zeta PotentialSurface Charge-35 ± 5 mV
2. Iodo-Functionalized AuNPs DLSHydrodynamic Diameter21 ± 2 nm
Zeta PotentialSurface Charge-30 ± 5 mV
XPSElemental AnalysisPresence of Iodine (I 3d)
3. This compound-AuNPs DLSHydrodynamic Diameter23 ± 2 nm
Zeta PotentialSurface Charge-28 ± 5 mV
FTIRCharacteristic Peaks~2100 cm⁻¹ (C≡C stretch)

Table 3: Characterization of Halide-Functionalized Magnetic Nanoparticles (MNPs) for Sonogashira Coupling

StageTechniqueParameterTypical Value
1. Oleic Acid-Coated MNPs TEMCore Diameter15 ± 2 nm
DLSHydrodynamic Diameter25 ± 3 nm
Zeta PotentialSurface Charge-40 ± 5 mV
2. Iodo-Functionalized MNPs DLSHydrodynamic Diameter26 ± 3 nm
Zeta PotentialSurface Charge-35 ± 5 mV
TGAWeight LossConfirms ligand exchange
3. This compound-MNPs DLSHydrodynamic Diameter28 ± 3 nm
Zeta PotentialSurface Charge-32 ± 5 mV
FTIRCharacteristic Peaks~2100 cm⁻¹ (C≡C stretch)

Experimental Protocols

Protocol 1: Direct Functionalization of Gold Nanoparticles with this compound

This protocol describes a straightforward method for functionalizing citrate-stabilized gold nanoparticles directly with this compound.

Workflow Diagram:

Direct_Functionalization_Workflow cluster_0 Preparation of AuNPs cluster_1 Functionalization cluster_2 Purification & Characterization AuNP_synthesis Synthesize Citrate-Stabilized Gold Nanoparticles (20 nm) Functionalization Incubate AuNPs with This compound Solution AuNP_synthesis->Functionalization Dispersion in Ethanol Purification Purify by Centrifugation Functionalization->Purification Remove excess ligand Characterization Characterize Functionalized AuNPs (DLS, Zeta, UV-Vis, FTIR) Purification->Characterization Resuspend in appropriate solvent

Caption: Workflow for the direct functionalization of gold nanoparticles.

Materials:

  • Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate

  • This compound

  • Ethanol (absolute)

  • Deionized (DI) water (18.2 MΩ·cm)

Procedure:

  • Synthesis of Citrate-Stabilized Gold Nanoparticles (20 nm):

    • Prepare a 100 mL solution of 0.01% (w/v) HAuCl₄·3H₂O in DI water in a clean flask.

    • Heat the solution to boiling with vigorous stirring.

    • Rapidly add 2 mL of 1% (w/v) trisodium citrate dihydrate solution.

    • Continue boiling and stirring for 15 minutes. The solution color will change from yellow to deep red, indicating the formation of AuNPs.

    • Allow the solution to cool to room temperature.

  • Functionalization with this compound:

    • Prepare a 1 mM solution of this compound in ethanol.

    • To 10 mL of the prepared AuNP solution, add 100 µL of the this compound solution.

    • Incubate the mixture at room temperature for 24 hours with gentle stirring.

  • Purification:

    • Centrifuge the functionalized AuNP solution at 12,000 rpm for 30 minutes.

    • Carefully remove the supernatant containing excess ligand.

    • Resuspend the nanoparticle pellet in 10 mL of ethanol and sonicate for 5 minutes.

    • Repeat the centrifugation and resuspension steps two more times.

    • Finally, resuspend the purified this compound functionalized AuNPs in a suitable solvent (e.g., ethanol or PBS) for storage and further use.

  • Characterization:

    • Perform DLS and Zeta potential measurements to determine the hydrodynamic diameter and surface charge.

    • Acquire a UV-Vis spectrum to observe the shift in the surface plasmon resonance peak.

    • Obtain an FTIR spectrum to confirm the presence of the alkyne group.

Protocol 2: Sonogashira Coupling of this compound on Halide-Functionalized Nanoparticles

This protocol outlines a two-step process involving the initial functionalization of nanoparticles with a halide, followed by a palladium-catalyzed Sonogashira cross-coupling reaction with this compound. This method is applicable to both gold and magnetic nanoparticles.

Workflow Diagram:

Sonogashira_Workflow cluster_0 Precursor Nanoparticle Synthesis cluster_1 Halide Functionalization cluster_2 Sonogashira Coupling cluster_3 Purification & Characterization NP_synthesis Synthesize Precursor Nanoparticles (e.g., Citrate-AuNPs or Oleic Acid-MNPs) Halide_func Functionalize with Iodo-terminated Ligand NP_synthesis->Halide_func Ligand Exchange Sonogashira Perform Sonogashira Coupling with This compound, Pd/Cu catalyst, and Base Halide_func->Sonogashira Purification Purify by Centrifugation/Magnetic Separation Sonogashira->Purification Characterization Characterize Functionalized NPs (DLS, Zeta, FTIR, etc.) Purification->Characterization

Caption: Workflow for Sonogashira coupling on nanoparticles.

Materials:

  • For Halide-Functionalized AuNPs:

    • Citrate-stabilized AuNPs (from Protocol 1)

    • (11-Iodoundecyl)undecanoate-thiol

  • For Halide-Functionalized MNPs:

    • Oleic acid-coated magnetic nanoparticles (synthesized via co-precipitation)

    • (11-Iodoundecyl)phosphonic acid

  • For Sonogashira Coupling:

    • This compound

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Copper(I) iodide (CuI)

    • Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

A. Synthesis of Halide-Functionalized Nanoparticles:

  • Iodo-Functionalized AuNPs:

    • To 10 mL of citrate-stabilized AuNPs, add a 1 mM ethanolic solution of (11-iodoundecyl)undecanoate-thiol to a final concentration of 100 µM.

    • Stir the mixture for 24 hours at room temperature.

    • Purify the iodo-functionalized AuNPs by centrifugation as described in Protocol 1.

  • Iodo-Functionalized MNPs:

    • Disperse 10 mg of oleic acid-coated MNPs in 10 mL of chloroform.

    • Add a 10 mM solution of (11-iodoundecyl)phosphonic acid in chloroform to achieve a 5-fold molar excess relative to the estimated surface iron atoms.

    • Stir the mixture at 60 °C for 48 hours.

    • Purify the iodo-functionalized MNPs by magnetic separation. Wash the nanoparticles repeatedly with chloroform and then ethanol.

B. Sonogashira Coupling Reaction:

  • Disperse 1 mg of the halide-functionalized nanoparticles in 5 mL of anhydrous DMF.

  • To this dispersion, add:

    • This compound (1.5 equivalents relative to the estimated surface halide groups)

    • Pd(PPh₃)₄ (0.05 equivalents)

    • CuI (0.1 equivalents)

    • DIPEA (3 equivalents)

  • Degas the reaction mixture with argon for 15 minutes.

  • Stir the reaction at 60 °C under an argon atmosphere for 24 hours.

  • Cool the reaction to room temperature.

C. Purification:

  • For AuNPs: Purify by centrifugation as described in Protocol 1, using DMF for the initial washes, followed by ethanol.

  • For MNPs: Purify by magnetic separation, washing thoroughly with DMF and then ethanol.

D. Characterization:

  • Confirm the successful coupling by FTIR, looking for the characteristic alkyne peak around 2100 cm⁻¹.

  • Characterize the size and surface charge using DLS and Zeta potential measurements.

  • For MNPs, TGA can be used to quantify the amount of organic ligand on the surface.

Applications in Drug Delivery and Bioimaging

The introduction of a terminal alkyne to the nanoparticle surface via this compound functionalization opens up a plethora of opportunities for biomedical applications.

Signaling Pathway Diagram (Conceptual):

Drug_Delivery_Pathway cluster_0 Targeted Nanoparticle cluster_1 Cellular Interaction cluster_2 Intracellular Drug Release cluster_3 Therapeutic Effect NP This compound-NP (Functionalized via Click Chemistry with a Targeting Ligand) Receptor Cell Surface Receptor NP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., pH-sensitive linker) Endosome->Drug_Release Endosomal Escape / pH drop Therapeutic_Target Intracellular Therapeutic Target Drug_Release->Therapeutic_Target Effect Apoptosis / Cell Cycle Arrest Therapeutic_Target->Effect

Caption: Targeted drug delivery using functionalized nanoparticles.

  • Targeted Drug Delivery: The alkyne group can be "clicked" with an azide-modified targeting ligand (e.g., an antibody, peptide, or small molecule) that recognizes specific receptors overexpressed on cancer cells. A therapeutic drug can also be attached via a cleavable linker. This multi-functional nanoparticle can then selectively accumulate at the tumor site and be internalized by cancer cells, leading to a localized therapeutic effect and reduced systemic toxicity.

  • Bioimaging: For bioimaging applications, an azide-functionalized fluorescent dye or a contrast agent for magnetic resonance imaging (MRI) can be conjugated to the alkyne-modified nanoparticles. This allows for the visualization and tracking of the nanoparticles in vitro and in vivo. The high payload of imaging agents that can be attached to a single nanoparticle can significantly enhance the signal intensity and sensitivity of the imaging modality. Alkyne-functionalized nanoparticles also have applications in Surface-Enhanced Raman Scattering (SERS) for ultrasensitive detection.[1]

References

Synthesis of Substituted Alkynes Utilizing 4-Butylphenylacetylene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted alkynes using 4-butylphenylacetylene as a key building block. The methodologies outlined herein are centered around robust and widely applicable cross-coupling reactions, namely the Sonogashira and Cadiot-Chodkiewicz couplings. These reactions offer versatile pathways to a diverse range of substituted alkynes, which are pivotal intermediates in medicinal chemistry, materials science, and organic synthesis.

Introduction

Substituted alkynes are fundamental structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and organic materials. The development of efficient and selective methods for their synthesis is therefore of paramount importance. This compound is a valuable starting material in this context, offering a lipophilic butyl group that can enhance the solubility and biological activity of target molecules. This document details two primary catalytic methods for the functionalization of this compound: the palladium-copper co-catalyzed Sonogashira coupling and the copper-catalyzed Cadiot-Chodkiewicz coupling. Both traditional and copper-free Sonogashira protocols are presented, providing options for various synthetic requirements and catalyst sensitivities.

Sonogashira Coupling of this compound

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

Traditional Palladium-Copper Co-catalyzed Sonogashira Coupling

This protocol describes a standard Sonogashira coupling procedure using a palladium-copper co-catalyst system.

Reaction Scheme:

Caption: General scheme for the traditional Sonogashira coupling.

Experimental Protocol:

A general procedure for the Sonogashira cross-coupling reaction involves the use of a Pd/CuFe2O4 magnetic nanocatalyst. In a typical reaction, the aryl halide (1 mmol) and this compound (1 mmol) are subjected to aerobic stirring with the addition of the catalyst (3 mol %) and K2CO3 (4 mmol). The mixture is then refluxed in ethanol (4 ml) and stirred at 70°C for the appropriate time. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

Post-reaction Work-up:

Upon completion, the reaction mixture is extracted with ethyl acetate and deionized water, washed with brine, and dried over anhydrous Na2SO4. The solvent is then evaporated in a rotary evaporator. The crude product is purified by column chromatography on silica gel using hexane as an eluent.

Quantitative Data:

The following table summarizes typical yields for the Sonogashira coupling of phenylacetylene with various aryl halides using a Pd/CuFe2O4 catalyst. While not specific to this compound, these results provide a useful reference for expected reactivity.

Aryl Halide (Ar-X)ProductReaction Time (h)Yield (%)Reference
IodobenzeneDiphenylacetylene390
1-Iodo-3-methylbenzene1-Methyl-3-(phenylethynyl)benzene391
1-Iodo-4-methylbenzene1-Methyl-4-(phenylethynyl)benzene390
1-Iodo-4-methoxybenzene1-Methoxy-4-(phenylethynyl)benzene3.585
BromobenzeneDiphenylacetylene470
Copper-Free Sonogashira Coupling

To avoid issues associated with copper co-catalysts, such as the formation of alkyne homocoupling byproducts, copper-free Sonogashira protocols have been developed.

Reaction Scheme:

Caption: General scheme for the copper-free Sonogashira coupling.

Experimental Protocol:

A representative copper-free Sonogashira coupling can be performed as follows: To a dry Schlenk tube under an argon atmosphere, add the aryl bromide (0.5 mmol), the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (P2) (2.5 mol %), and a magnetic stir bar. Evacuate and backfill the Schlenk tube with argon three times. Add anhydrous dimethyl sulfoxide (DMSO) (2.5 mL) via syringe. Add 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol) via syringe. Finally, add this compound (0.8 mmol) via syringe. Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

Post-reaction Work-up:

Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data:

The table below illustrates the performance of various aryl bromides in a copper-free Sonogashira coupling with phenylacetylene, providing an indication of expected yields.

Aryl BromideProductReaction Time (h)Yield (%)Reference
4-Bromobenzonitrile4-(Phenylethynyl)benzonitrile292
Methyl 4-bromobenzoateMethyl 4-(phenylethynyl)benzoate285
4'-Bromoacetophenone4'-(Phenylethynyl)acetophenone388

Cadiot-Chodkiewicz Coupling of this compound

The Cadiot-Chodkiewicz coupling is a selective method for the synthesis of unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and an amine base.

Reaction Scheme:

Caption: General scheme for the Cadiot-Chodkiewicz coupling.

Experimental Protocol:

A general procedure for an air-tolerant Cadiot-Chodkiewicz coupling involves dissolving the terminal alkyne (e.g., this compound) and a 1-bromoalkyne in ethanol. To this solution, copper(I) bromide (CuBr) as the catalyst, n-butylamine (n-BuNH2) as the base, and sodium ascorbate as a reductant are added. The reaction is performed in air at room temperature.

Post-reaction Work-up:

The work-up procedure typically involves dilution with an organic solvent, washing with water and brine, drying the organic layer, and evaporation of the solvent. The crude product is then purified by column chromatography.

Quantitative Data:

Terminal Alkyne1-BromoalkyneProductYield (%)Reference
Phenylacetylene1-Bromo-2-phenylethyne1,4-Diphenylbuta-1,3-diyne95
1-Ethynyl-4-methoxybenzene1-Bromo-2-phenylethyne1-(4-Methoxyphenyl)-4-phenylbuta-1,3-diyne93
1-Heptyne1-Bromo-2-phenylethyne1-Phenylnona-1,3-diyne85

Signaling Pathways and Experimental Workflows

Workflow for Synthesis of Substituted Alkynes:

The general workflow for the synthesis of substituted alkynes from this compound via cross-coupling reactions is depicted below.

experimental_workflow Start Start: this compound + Coupling Partner Reaction Cross-Coupling Reaction (Sonogashira or Cadiot-Chodkiewicz) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Work-up (Extraction, Washing, Drying) Monitoring->Workup Upon completion Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End Final Product: Substituted Alkyne Characterization->End

Caption: A generalized experimental workflow for alkyne synthesis.

Conclusion

The Sonogashira and Cadiot-Chodkiewicz coupling reactions provide efficient and versatile methodologies for the synthesis of a wide range of substituted alkynes using this compound as a starting material. The protocols outlined in these application notes, including both traditional and copper-free Sonogashira conditions, offer researchers and drug development professionals a robust toolkit for accessing novel molecular architectures with potential applications in various scientific disciplines. The provided quantitative data serves as a useful guide for reaction planning and optimization.

Application Notes and Protocols: 4-Butylphenylacetylene in Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted polyacetylenes are a class of conjugated polymers that have garnered significant interest for their potential applications in organic electronics. Their rigid polymer backbone and delocalized π-electron system provide a basis for charge transport, making them suitable for use in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). 4-Butylphenylacetylene is a monomer that, upon polymerization, yields poly(this compound), a polymer with a conjugated polyacetylene backbone and a phenyl ring with a butyl substituent at the para-position. The butyl group enhances the solubility of the polymer in common organic solvents, which is a crucial property for solution-based processing of thin films for electronic devices. This document provides an overview of the role of this compound in organic electronic materials, including synthetic protocols, device fabrication methods, and a summary of the expected electronic properties based on related materials.

I. Synthesis of Poly(this compound)

The polymerization of this compound can be achieved using various transition metal catalysts, with rhodium- and tungsten-based catalysts being particularly effective for producing high molecular weight polymers. The choice of catalyst can influence the stereochemistry (cis vs. trans) of the resulting polymer, which in turn affects its properties.

A. Rhodium-Catalyzed Polymerization for High Cis-Content Polymer

Rhodium catalysts, such as [Rh(nbd)Cl]₂ (nbd = norbornadiene) in the presence of a cocatalyst like triethylamine (NEt₃), are known to produce highly stereoregular cis-transoidal poly(phenylacetylene)s.[1] This method generally yields polymers with good solubility and high molecular weight.

Experimental Protocol: Rhodium-Catalyzed Polymerization

  • Materials:

    • This compound (monomer)

    • [Rh(nbd)Cl]₂ (catalyst)

    • Triethylamine (NEt₃) (cocatalyst)

    • Anhydrous toluene (solvent)

    • Methanol (non-solvent for precipitation)

    • Schlenk flask and standard Schlenk line equipment

    • Magnetic stirrer

  • Procedure:

    • In a nitrogen-filled glovebox, add this compound (e.g., 1.0 g, 6.3 mmol) and anhydrous toluene (e.g., 20 mL) to a Schlenk flask equipped with a magnetic stir bar.

    • In a separate vial, dissolve [Rh(nbd)Cl]₂ (e.g., 14.5 mg, 0.0315 mmol, monomer/catalyst ratio = 200) and triethylamine (e.g., 0.88 mL, 6.3 mmol) in a small amount of anhydrous toluene.

    • Add the catalyst solution to the monomer solution under vigorous stirring.

    • Seal the flask and stir the reaction mixture at room temperature for 24 hours. The solution will typically become more viscous as the polymerization proceeds.

    • After 24 hours, quench the reaction by adding a small amount of methanol.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol (e.g., 400 mL) with stirring.

    • Collect the polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

B. Tungsten-Catalyzed Polymerization for Cis/Trans-Mixture

Tungsten-based catalysts, such as WCl₆ with a cocatalyst like Ph₄Sn, can also be used for the polymerization of phenylacetylenes. These catalysts may lead to polymers with a mixture of cis and trans isomers.[2]

Experimental Protocol: Tungsten-Catalyzed Polymerization

  • Materials:

    • This compound (monomer)

    • Tungsten(VI) chloride (WCl₆) (catalyst)

    • Tetraphenyltin (Ph₄Sn) (cocatalyst)

    • Anhydrous toluene (solvent)

    • Methanol (non-solvent for precipitation)

    • Schlenk flask and standard Schlenk line equipment

    • Magnetic stirrer

  • Procedure:

    • In a nitrogen-filled glovebox, prepare a stock solution of WCl₆ (e.g., 0.1 M in toluene) and Ph₄Sn (e.g., 0.1 M in toluene).

    • In a Schlenk flask, dissolve this compound (e.g., 1.0 g, 6.3 mmol) in anhydrous toluene (e.g., 20 mL).

    • To the monomer solution, add the Ph₄Sn solution followed by the WCl₆ solution (typically in a 1:1 molar ratio of W:Sn and a monomer/catalyst ratio of 50-100).

    • Stir the reaction mixture at a controlled temperature (e.g., 30-80 °C) for a specified time (e.g., 1-24 hours).

    • Quench the reaction and precipitate the polymer as described in the rhodium-catalyzed protocol.

    • Collect, wash, and dry the polymer.

II. Characterization of Poly(this compound)

After synthesis, the polymer should be thoroughly characterized to determine its molecular weight, structure, and thermal properties.

Characterization Technique Purpose Typical Expected Results
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).High molecular weights (Mn > 10,000 g/mol ) are desirable for good film-forming properties. PDI values can vary depending on the polymerization method.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the polymer structure and determine the cis/trans content of the double bonds in the backbone.The vinylic proton signal in ¹H NMR can be used to distinguish between cis (around 5.8 ppm) and trans isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the polymer and confirm the polymerization.Disappearance of the acetylenic C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹) from the monomer spectrum.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.Poly(phenylacetylene)s with bulky substituents generally exhibit good thermal stability, with decomposition temperatures often above 300 °C.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and observe any thermal transitions like cis-to-trans isomerization.The presence of bulky side groups can increase the Tg of the polymer.

III. Application in Organic Electronic Devices

The solution processability of poly(this compound) makes it a candidate for the active layer in solution-processed OLEDs and OFETs.

A. Organic Light-Emitting Diodes (OLEDs)

In an OLED, poly(this compound) could potentially function as a light-emitting layer or a host material for an emissive dopant. The conjugated backbone allows for the transport of charge carriers, and upon recombination of electrons and holes, light is emitted.

Experimental Protocol: Fabrication of a Simple Polymer-Based OLED

  • Substrate Preparation:

    • Start with pre-patterned indium tin oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate (e.g., at 4000 rpm for 60 seconds).

    • Anneal the substrate on a hotplate at 120 °C for 15 minutes in a nitrogen atmosphere.

  • Active Layer Deposition:

    • Prepare a solution of poly(this compound) in a suitable organic solvent (e.g., toluene, chloroform) at a concentration of 5-10 mg/mL.

    • Spin-coat the polymer solution on top of the PEDOT:PSS layer (e.g., at 2000 rpm for 60 seconds) in an inert atmosphere (glovebox).

    • Anneal the film at a temperature below the polymer's Tg (e.g., 80 °C) for 30 minutes to remove residual solvent.

  • Cathode Deposition:

    • Transfer the substrate to a thermal evaporator.

    • Deposit a low work function metal cathode, such as calcium (Ca) followed by a protective layer of aluminum (Al), or a single layer of a low work function metal like aluminum, through a shadow mask to define the active area of the device. A typical thickness would be 30 nm of Ca and 100 nm of Al.

  • Encapsulation:

    • To protect the device from oxygen and moisture, encapsulate it using a UV-curable epoxy and a glass coverslip in an inert atmosphere.

B. Organic Field-Effect Transistors (OFETs)

In an OFET, poly(this compound) would serve as the active semiconductor layer where charge transport occurs between the source and drain electrodes, modulated by the gate voltage.

Experimental Protocol: Fabrication of a Bottom-Gate, Bottom-Contact OFET

  • Substrate and Gate Electrode:

    • Use a highly doped silicon wafer as the gate electrode with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric.

    • Clean the substrate using the same procedure as for OLEDs.

  • Source and Drain Electrodes:

    • Define the source and drain electrodes on the SiO₂ surface using photolithography and thermal evaporation of gold (Au) with a thin chromium (Cr) adhesion layer. The channel length and width are defined by the electrode geometry.

  • Dielectric Surface Treatment:

    • To improve the interface between the dielectric and the organic semiconductor, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS).

  • Active Layer Deposition:

    • Prepare a solution of poly(this compound) as described for the OLED active layer.

    • Spin-coat the polymer solution onto the substrate covering the source and drain electrodes.

    • Anneal the film to remove residual solvent.

  • Device Characterization:

    • Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in an inert atmosphere or in air.

    • From the transfer characteristics in the saturation regime, calculate the field-effect mobility (μ) and the on/off ratio.

IV. Expected Electronic Properties and Performance

Table 1: Electronic Properties of a Related Poly(phenylacetylene) Derivative

PropertyValue (for Poly(tert-butylphenylacetylene) or similar)Method of DeterminationSignificance in Organic Electronics
Highest Occupied Molecular Orbital (HOMO) ~ -5.4 to -5.8 eVCyclic Voltammetry (CV) or Photoelectron SpectroscopyDetermines the energy barrier for hole injection from the anode. A good match with the anode work function is crucial for efficient device operation.
Lowest Unoccupied Molecular Orbital (LUMO) ~ -2.5 to -2.9 eVCyclic Voltammetry (CV) or UV-Vis Absorption EdgeDetermines the energy barrier for electron injection from the cathode. A good match with the cathode work function is important.
Optical Band Gap (E_g) ~ 2.5 - 3.0 eVUV-Vis Absorption EdgeInfluences the color of light emission in OLEDs and the absorption range for photodetectors.
Photoluminescence (PL) Emission Peak Varies with solvent and solid-state packing (typically in the blue-green region)Photoluminescence SpectroscopyIndicates the color of light that could be emitted from an OLED using this material.

Table 2: Device Performance of OFETs based on a Related Poly(phenylacetylene) Derivative

ParameterValue (for a representative substituted polyacetylene)ConditionsImportance for OFETs
Hole Mobility (μ_h) 10⁻⁴ to 10⁻⁶ cm²/VsBottom-gate, bottom-contact architectureA key parameter determining the switching speed and current-carrying capability of the transistor. Higher mobility is generally desired.
On/Off Ratio 10² to 10⁴-The ratio of the current when the transistor is "on" to the current when it is "off". A high on/off ratio is essential for digital logic applications.
Threshold Voltage (V_th) Varies-The gate voltage required to turn the transistor "on". A low threshold voltage is desirable for low-power operation.

Note: The values presented in the tables are estimates based on data for related poly(phenylacetylene) derivatives and should be considered as a starting point for research on poly(this compound). Experimental determination of these properties for poly(this compound) is a key area for future investigation.

V. Visualizations

A. Synthesis Workflow

G cluster_synthesis Synthesis of Poly(this compound) monomer This compound (Monomer) reaction Polymerization Reaction monomer->reaction catalyst Transition Metal Catalyst (e.g., [Rh(nbd)Cl]₂ or WCl₆) catalyst->reaction solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction precipitation Precipitation in Non-Solvent (Methanol) reaction->precipitation polymer Poly(this compound) precipitation->polymer

Caption: Workflow for the synthesis of poly(this compound).

B. OLED Device Fabrication Workflow

G cluster_oled OLED Fabrication Process sub_clean Substrate Cleaning (ITO Glass) hil_dep HIL Deposition (PEDOT:PSS) sub_clean->hil_dep active_dep Active Layer Deposition (Poly(this compound)) hil_dep->active_dep cathode_dep Cathode Deposition (Ca/Al) active_dep->cathode_dep encap Encapsulation cathode_dep->encap device Finished OLED Device encap->device

Caption: Workflow for fabricating a polymer-based OLED.

C. OFET Device Fabrication Workflow

G cluster_ofet OFET Fabrication Process (BGBC) substrate Substrate (Si/SiO₂) electrodes Source/Drain Electrode Patterning (Au) substrate->electrodes surface_treat Dielectric Surface Treatment (OTS/HMDS) electrodes->surface_treat active_dep Active Layer Deposition (Poly(this compound)) surface_treat->active_dep anneal Annealing active_dep->anneal device Finished OFET Device anneal->device

Caption: Workflow for fabricating a bottom-gate, bottom-contact OFET.

VI. Conclusion

This compound serves as a valuable monomer for the synthesis of soluble, high molecular weight conjugated polymers with potential for application in organic electronic devices. The protocols provided herein offer a foundation for the synthesis of poly(this compound) and its integration into OLED and OFET architectures. While specific performance data for this polymer is an area ripe for investigation, the properties of related materials suggest that it is a promising candidate for further research and development in the field of organic electronics. The provided workflows and data from analogous systems should guide researchers in exploring the full potential of this material.

References

Troubleshooting & Optimization

Technical Support Center: Polymerization of 4-Butylphenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of 4-butylphenylacetylene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Section 1: Troubleshooting Guide

This section addresses common problems observed during the polymerization of this compound, providing potential causes and recommended solutions.

Problem 1: Low Polymer Yield or No Polymerization

Potential Cause Recommended Solution
Inactive Catalyst - Ensure the catalyst is fresh and has been stored under appropriate inert conditions. - For rhodium-based catalysts, consider in-situ activation or using a co-catalyst if the chosen system requires it.
Presence of Impurities - Purify the this compound monomer immediately before use, for example, by passing it through a column of basic alumina to remove acidic inhibitors. - Ensure all solvents are rigorously dried and degassed. Oxygen and water can deactivate many catalysts used for acetylene polymerization.
Inappropriate Reaction Temperature - Optimize the reaction temperature. Some catalyst systems have a narrow optimal temperature range for efficient polymerization.
Incorrect Monomer to Catalyst Ratio - Verify the calculated monomer to catalyst ratio. A ratio that is too high may lead to incomplete conversion, while a ratio that is too low can sometimes inhibit polymerization depending on the catalyst system.

Problem 2: Low Molecular Weight and/or Broad Polydispersity Index (PDI)

Potential Cause Recommended Solution
Chain Transfer Reactions - Purify the monomer and solvents to remove impurities that can act as chain transfer agents. - For living polymerization systems, ensure stringent exclusion of air and water. - Lowering the reaction temperature can sometimes reduce the rate of chain transfer reactions.
Slow Initiation Compared to Propagation - In living polymerizations, ensure rapid and efficient mixing of the initiator with the monomer solution to promote simultaneous chain initiation.[1]
Catalyst Deactivation - Ensure a continuous inert atmosphere is maintained throughout the polymerization to prevent catalyst deactivation by oxygen. - If the reaction is run for an extended period, consider that the catalyst may have a limited lifetime under the reaction conditions.
Presence of Phenylacetylene as an Impurity Phenylacetylene, a common impurity in styrene production, has been shown to decrease molecular weight in radical polymerization.[2] While the mechanism is different, similar inhibition or chain transfer effects could be possible with certain catalysts. Ensure high purity of the this compound monomer.

Problem 3: Formation of Insoluble Material or Gelation

Potential Cause Recommended Solution
Cross-linking Reactions - This can occur at high monomer concentrations or high temperatures.[3] Consider reducing the initial monomer concentration. - Certain catalysts may promote side reactions leading to cross-linking. If this is a persistent issue, screening different catalysts may be necessary.
High Polymer Molecular Weight - Very high molecular weight poly(this compound) may have limited solubility in some solvents. Try dissolving the polymer in a range of solvents (e.g., THF, toluene, chloroform) and at elevated temperatures.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in this compound polymerization?

The most prominent side reaction, particularly when using rhodium-based catalysts, is cyclotrimerization .[4] This reaction leads to the formation of 1,2,4- and 1,3,5-trisubstituted benzene derivatives from three monomer units. The ratio of these isomers is influenced by the electronic properties of the substituent on the phenylacetylene.

Another potential side reaction is the formation of branched or cross-linked polymers . This is more common in the polymerization of diethynylarenes but can occur with monosubstituted acetylenes under certain conditions, such as high monomer concentrations or with specific catalyst systems.[3]

Q2: How can I detect the presence of cyclotrimerization products?

Cyclotrimerization products are small molecules and can be detected by several analytical techniques:

  • Thin Layer Chromatography (TLC): The cyclotrimers will have a different Rf value compared to the polymer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify the different cyclotrimer isomers by their mass-to-charge ratio and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the crude reaction mixture will show sharp, distinct peaks in the aromatic region corresponding to the protons of the trisubstituted benzene rings, which will be different from the broad signals of the polymer.

Q3: My GPC/SEC results show a bimodal or multimodal distribution. What could be the cause?

A multimodal distribution in your GPC/SEC chromatogram can indicate several possibilities:

  • Presence of Oligomers: A low molecular weight peak could correspond to oligomeric species formed during the initial stages of polymerization or due to chain transfer reactions.

  • Different Active Catalyst Species: If your catalyst system can form multiple active species with different propagation rates, it can lead to the formation of polymer populations with different molecular weights.

  • Branched Polymer Structures: In some cases, a high molecular weight shoulder or a separate peak could be indicative of branched polymer chains, which have a different hydrodynamic volume compared to linear chains of the same mass.[5]

Q4: How does the choice of catalyst affect the polymerization outcome?

The choice of catalyst is critical and significantly influences the polymerization of substituted acetylenes.

  • Rhodium-based catalysts are often used for the synthesis of stereoregular, high molecular weight polymers.[6][7] However, they can also promote cyclotrimerization.[4]

  • Molybdenum- and Tungsten-based metathesis catalysts are also effective for polymerizing substituted acetylenes and can sometimes lead to living polymerization, allowing for good control over molecular weight and PDI.

  • Iron-based catalysts have also been used, but in some cases, can lead to insoluble polymers.[8]

The specific ligands on the metal center also play a crucial role in catalyst activity and selectivity.

Q5: What is the effect of monomer concentration on the polymerization?

Monomer concentration can influence both the rate of polymerization and the prevalence of side reactions. In some systems, higher monomer concentrations have been shown to increase the likelihood of cross-linking and gel formation.[3] It is often necessary to determine the optimal monomer concentration for a specific catalyst system and desired polymer characteristics empirically.

Section 3: Experimental Protocols

Synthesis of High Molecular Weight Poly(4-tert-butylphenylacetylene) using a Rhodium(I) Catalyst [6]

This protocol is adapted from the polymerization of 1-(tert-butyl)-4-ethynylbenzene, a structurally similar monomer.

Materials:

  • This compound (monomer)

  • [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] (catalyst)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Argon gas

  • Standard Schlenk line equipment

Procedure:

  • Catalyst Solution Preparation: In a glovebox or under a strict argon atmosphere, prepare a stock solution of the rhodium catalyst in anhydrous THF. The concentration will depend on the desired monomer-to-catalyst ratio.

  • Polymerization Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of this compound monomer.

  • Solvent Addition: Add anhydrous THF to the monomer to achieve the desired concentration. Stir the solution to ensure homogeneity.

  • Initiation: Using a gas-tight syringe, rapidly inject the required volume of the catalyst solution into the stirring monomer solution at room temperature (or the desired reaction temperature).

  • Polymerization: Allow the reaction to proceed under an argon atmosphere with efficient stirring. The reaction time will depend on the specific conditions and desired conversion. Monitor the reaction progress by taking aliquots and analyzing them by GC or NMR to track monomer consumption.

  • Termination and Precipitation: Once the desired conversion is reached, terminate the polymerization by pouring the viscous polymer solution into a large excess of rapidly stirring methanol.

  • Polymer Isolation: The polymer will precipitate as a solid. Collect the polymer by filtration, wash it thoroughly with fresh methanol, and dry it under vacuum to a constant weight.

Characterization:

  • Molecular Weight and PDI: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) by gel permeation chromatography (GPC) or size-exclusion chromatography (SEC) using polystyrene standards for calibration.[9]

  • Chemical Structure: Confirm the polymer structure using 1H NMR and 13C NMR spectroscopy. The disappearance of the acetylenic proton signal and the appearance of broad signals corresponding to the polymer backbone are indicative of successful polymerization.[9]

  • Thermal Properties: Analyze the thermal stability of the polymer using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Section 4: Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Polymerization start Polymerization Issue Observed low_yield Low/No Polymer Yield start->low_yield low_mw Low MW / Broad PDI start->low_mw insoluble Insoluble Product/Gel start->insoluble check_catalyst Check Catalyst Activity & Storage low_yield->check_catalyst check_impurities Check Monomer/Solvent Purity low_yield->check_impurities check_temp Verify Reaction Temperature low_yield->check_temp check_ratio Verify Monomer/Catalyst Ratio low_yield->check_ratio check_chain_transfer Investigate Chain Transfer (Impurities) low_mw->check_chain_transfer check_initiation Ensure Rapid Initiation low_mw->check_initiation check_catalyst_deactivation Check for Catalyst Deactivation low_mw->check_catalyst_deactivation check_concentration Reduce Monomer Concentration insoluble->check_concentration screen_catalysts Screen Different Catalysts insoluble->screen_catalysts check_solubility Test Different Solvents insoluble->check_solubility Side_Reaction_Identification Identification of Common Side Reactions start Suspected Side Reaction cyclotrimerization Cyclotrimerization start->cyclotrimerization branching Branching/Cross-linking start->branching tlc TLC Analysis (Different Rf) cyclotrimerization->tlc gcms GC-MS Analysis (Identify Isomers) cyclotrimerization->gcms nmr_crude NMR of Crude Mixture (Sharp Aromatic Peaks) cyclotrimerization->nmr_crude gpc GPC/SEC Analysis (Bimodal/High MW Shoulder) branching->gpc solubility Solubility Test (Insoluble Fraction) branching->solubility nmr_polymer NMR of Polymer (Complex/Broad Signals) branching->nmr_polymer

References

Technical Support Center: Purification of 4-Butylphenylacetylene by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the purification of 4-butylphenylacetylene using column chromatography. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Product does not elute from the column. The mobile phase is not polar enough to move the compound down the silica gel column.Gradually increase the polarity of the mobile phase. For instance, if you are using 100% hexane, switch to a 99:1 hexane/ethyl acetate mixture and incrementally increase the ethyl acetate concentration.
The compound may have low solubility in the chosen mobile phase, causing it to precipitate at the top of the column.Ensure the compound is fully dissolved before loading. If necessary, dissolve the crude product in a minimal amount of a slightly more polar solvent (like dichloromethane) and then load it onto the column.[1]
The compound may have decomposed on the acidic silica gel.Test the stability of your compound on a small amount of silica gel before running the column. If it is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine).
Poor separation of product and impurities. The chosen mobile phase has either too high or too low polarity, resulting in co-elution or no movement of spots, respectively.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of approximately 0.2-0.4 for this compound to ensure good separation on the column.[2]
The column was improperly packed, leading to channeling and uneven flow of the mobile phase.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Using a slurry packing method is often more effective than dry packing.[1][3]
The column was overloaded with the crude product.The amount of crude material should be appropriate for the column size. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
The product elutes too quickly (high Rf value). The mobile phase is too polar for the non-polar this compound.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane) and decreasing the proportion of the polar solvent (e.g., ethyl acetate).[4]
Streaking or tailing of spots on TLC analysis of fractions. The sample was overloaded on the column or the TLC plate.Use a more dilute solution for TLC spotting and ensure the column is not overloaded.
The compound is interacting strongly with the acidic sites on the silica gel.Add a small amount of a modifier, like triethylamine, to the mobile phase to improve the peak shape.
Fluorescent impurities are observed. Some starting materials or byproducts from the synthesis, such as other aromatic compounds, might be fluorescent.Use a UV lamp to track the separation of fluorescent species during the collection of fractions. Optimize the solvent system to separate these from the desired product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the purification of this compound?

A good starting point for a non-polar compound like this compound is a high percentage of a non-polar solvent mixed with a small amount of a more polar solvent. A common and effective mobile phase is a mixture of hexane and ethyl acetate. Begin with a very non-polar mixture, such as 99:1 hexane/ethyl acetate, and gradually increase the ethyl acetate concentration if the product does not elute.

Q2: What is the recommended stationary phase?

Silica gel is the most common and suitable stationary phase for the purification of relatively non-polar compounds like this compound.[5]

Q3: How do I determine the correct solvent ratio for my column based on TLC?

The ideal Rf value for a compound to be purified by column chromatography is between 0.2 and 0.4.[2] You should test different ratios of your chosen solvents (e.g., hexane and ethyl acetate) using TLC until you find a ratio that gives your product an Rf in this range. This solvent system can then be used for the column.

Q4: What are the common impurities I should expect from a Sonogashira coupling synthesis of this compound?

Common impurities from a Sonogashira coupling reaction to synthesize this compound may include:

  • Unreacted aryl halide (e.g., 1-bromo-4-butylbenzene): This is typically less polar than the product.

  • Homocoupled alkyne (e.g., 1,4-bis(4-butylphenyl)buta-1,3-diyne): The polarity can vary, but it is often non-polar.

  • Catalyst residues: These are usually more polar and can often be removed by passing the crude mixture through a short plug of silica gel.

Q5: Should I use isocratic or gradient elution?

For separating compounds with significantly different polarities, gradient elution is often more efficient.[6][7] You can start with a non-polar mobile phase to elute the less polar impurities and then gradually increase the polarity to elute your product and any more polar impurities. If the impurities are very close in polarity to your product, isocratic elution with the optimized solvent system from your TLC trials may provide better resolution.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column with a stopcock

  • Sand

  • Cotton or glass wool

  • Beakers and Erlenmeyer flasks

  • Test tubes for fraction collection

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a volatile solvent.

    • Run TLC plates with varying ratios of hexane and ethyl acetate (e.g., 100:0, 99:1, 95:5, 90:10).

    • Identify a solvent system that provides an Rf value of ~0.2-0.4 for the product spot and good separation from impurities.

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 1 cm).

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel.

    • Equilibrate the column by running the mobile phase through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a low-polarity solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Rinse the flask with a small amount of the mobile phase and add it to the column to ensure all the product is transferred.

    • Allow the sample to fully adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure to the top of the column to begin elution.

    • Collect fractions in test tubes.

    • Monitor the elution process by periodically analyzing the collected fractions by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table provides typical parameters for the purification of this compound. These values may need to be adjusted based on the specific scale of the reaction and the impurity profile.

ParameterTypical Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Starting) 99:1 Hexane:Ethyl Acetate
Target Rf Value (TLC) 0.2 - 0.4
Silica Gel to Crude Product Ratio 30:1 to 100:1 (by weight)
Column Dimensions Varies with scale (e.g., 2-5 cm diameter for 1-5 g of crude)
Typical Purity (Post-Column) >95%

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Mobile Phase) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Determines Mobile Phase Load 3. Load Sample Pack->Load Elute 4. Elute & Collect Fractions Load->Elute Monitor 5. Monitor Fractions by TLC Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate 7. Evaporate Solvent Combine->Evaporate PureProduct Purified this compound Evaporate->PureProduct

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic Start Problem Encountered NoElution Product Not Eluting? Start->NoElution PoorSep Poor Separation? Start->PoorSep TooFast Eluting Too Fast? Start->TooFast IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity Yes CheckPacking Check Column Packing & Loading PoorSep->CheckPacking Yes DecreasePolarity Decrease Mobile Phase Polarity TooFast->DecreasePolarity Yes OptimizeTLC Re-optimize Mobile Phase via TLC CheckPacking->OptimizeTLC

Caption: Troubleshooting logic for common column chromatography issues.

References

troubleshooting failed Sonogashira reactions with 4-butylphenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Sonogashira reactions, particularly those involving 4-butylphenylacetylene.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with this compound is resulting in very low or no yield. What are the most critical factors to check?

A1: When a Sonogashira reaction fails, the primary suspects are the quality of the reagents, the activity of the catalyst system, and the reaction setup.[1] First, verify the purity of your this compound and the aryl halide. Impurities can poison the catalyst.[1] Ensure that all solvents and amine bases are anhydrous and of high purity; bases like triethylamine can oxidize over time and may require distillation.[2] The reaction is highly sensitive to oxygen, which can lead to undesirable side reactions, so it is crucial to thoroughly degas all reagents and maintain a strictly inert atmosphere (argon or nitrogen) throughout the experiment.[1][2]

Q2: I am observing a significant amount of a byproduct that I suspect is the homocoupling of this compound (Glaser coupling). How can I prevent this?

A2: The formation of alkyne homocoupling products is a common side reaction, especially in copper-catalyzed Sonogashira reactions.[2][3] This occurs when the copper acetylide intermediate undergoes oxidative coupling in the presence of oxygen.[4][5] To minimize Glaser coupling, you can:

  • Ensure Rigorous Anaerobic Conditions: Thoroughly degas your solvent and reagents (e.g., via three freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (argon or nitrogen).[1][2]

  • Consider Copper-Free Conditions: Numerous protocols exist that avoid the use of a copper co-catalyst, which is the primary promoter of this side reaction.[2][6] These methods may require different ligands or reaction conditions to achieve good yields.[1]

  • Control Reagent Addition: In some cases, slow addition of the terminal alkyne can help to keep its concentration low, disfavoring the homocoupling pathway.[7]

Q3: A black precipitate, often called "palladium black," has formed in my reaction vessel. What does this mean and can it be prevented?

A3: The formation of palladium black indicates the decomposition and precipitation of the palladium(0) catalyst from the solution, leading to a loss of catalytic activity.[1] This can be triggered by several factors:

  • Impurities: Trace impurities in the reagents or solvents can cause the catalyst to crash out.

  • Solvent Choice: Certain solvents, such as THF, have been anecdotally reported to promote the formation of palladium black under some conditions.[1][8]

  • High Temperatures: While necessary for less reactive halides, excessive temperatures can accelerate catalyst decomposition.

  • Inappropriate Ligands: The phosphine ligand plays a crucial role in stabilizing the palladium center. If the ligand is not robust enough for the reaction conditions, decomposition can occur.

To prevent this, use high-purity, anhydrous reagents and solvents, and ensure your ligand is appropriate for the reaction temperature and substrates.[1]

Q4: My reaction is not working with an aryl bromide or chloride. What adjustments should I make?

A4: The reactivity of the aryl halide is a critical factor in the success of the Sonogashira coupling. The general order of reactivity is I > OTf > Br >> Cl.[1] Aryl iodides are the most reactive and can often be coupled at or near room temperature.[1] Aryl bromides and especially chlorides are significantly less reactive and require more forcing conditions due to the difficulty of the oxidative addition step.[9] To improve yields with these substrates, consider the following:

  • Increase Temperature: Higher temperatures (e.g., 80-110 °C) are often necessary.[2][9]

  • Use a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Switching to catalyst systems with more electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalytic activity for less reactive halides.[2][6]

  • Select an Appropriate Base and Solvent: The choice of base and solvent can significantly influence the reaction outcome. For challenging couplings, stronger bases or higher-boiling-point solvents like DMF or 1,4-dioxane may be beneficial.[2][10]

Q5: Can I run the Sonogashira reaction without a copper co-catalyst?

A5: Yes, copper-free Sonogashira protocols are well-established and often preferred to avoid the issue of alkyne homocoupling (Glaser coupling).[1][3] While the copper(I) salt accelerates the reaction by facilitating the formation of a copper acetylide intermediate, its omission can be compensated for by adjusting other reaction parameters.[6][11] Successful copper-free couplings often require specific ligands, a higher catalyst loading, or different bases and solvents to proceed efficiently.[1][6]

Troubleshooting Workflow

If you are experiencing low to no product yield, follow this logical workflow to diagnose and resolve the issue.

TroubleshootingWorkflow cluster_reagents Reagent & Setup Integrity cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start_node Low / No Yield check_node check_node start_node->check_node Start Troubleshooting check_reagents Reagents & Setup OK? check_node->check_reagents Check First action_node action_node solution_node Optimized Reaction action_reagents Verify Purity of Alkyne & Halide Distill Amine Base Use Anhydrous Solvents Degas System (Freeze-Pump-Thaw) Ensure Inert Atmosphere (Ar/N2) check_reagents->action_reagents No check_catalyst Catalyst System Active? check_reagents->check_catalyst Yes action_reagents->solution_node Re-run action_catalyst Use Fresh Pd & Cu Salts Consider More Active Ligand (e.g., Bulky Phosphines, NHCs) Increase Catalyst Loading check_catalyst->action_catalyst No check_conditions Conditions Optimal? check_catalyst->check_conditions Yes action_catalyst->solution_node Re-run action_conditions Increase Temperature (for Ar-Br/Cl) Screen Different Bases (e.g., Et3N, DIPEA, Cs2CO3) Screen Solvents (e.g., Toluene, Dioxane, DMF) check_conditions->action_conditions No check_side_reactions Glaser Homocoupling? check_conditions->check_side_reactions Yes action_conditions->solution_node Re-run check_side_reactions->solution_node No, Re-evaluate action_side_reactions Switch to Copper-Free Protocol Ensure Strict Anaerobic Conditions check_side_reactions->action_side_reactions Yes action_side_reactions->solution_node Re-run

Caption: A logical workflow for troubleshooting failed Sonogashira reactions.

Optimization of Reaction Parameters

The success of a Sonogashira coupling is highly dependent on the careful selection of catalysts, solvents, and bases. The following table summarizes key quantitative data for optimizing your reaction.

ParameterTypical RangeNotes & Troubleshooting Tips
Aryl Halide Reactivity I > OTf > Br > ClAryl iodides are most reactive and can often react at room temperature. Aryl bromides and chlorides require higher temperatures and potentially more active catalyst systems.[1]
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often more stable to air than Pd(0) sources.[1]
Palladium Loading 0.5 - 5 mol%For difficult couplings (e.g., with aryl chlorides or hindered substrates), increasing the catalyst loading may be necessary.[6]
Copper(I) Co-catalyst CuI (1 - 10 mol%)Essential for the classic Sonogashira mechanism but promotes Glaser homocoupling.[7] Can be omitted in "copper-free" protocols.[1]
Base Et₃N, DIPEA, Piperidine, Cs₂CO₃, K₂CO₃An amine base is typically required to deprotonate the alkyne and neutralize the HX byproduct.[1] Inorganic bases are often used in copper-free systems.[2]
Base Stoichiometry 2 - 5 equivalentsEnsure the base is dry and used in sufficient excess.[7][12]
Solvent Toluene, THF, 1,4-Dioxane, DMF, AcetonitrileSolvent choice can impact catalyst stability and reaction rate.[10] For higher temperatures, use a high-boiling solvent like DMF or Dioxane.[2]
Temperature Room Temp. to 110 °CStart with room temperature for aryl iodides. Increase temperature for less reactive aryl bromides and chlorides.[1][2]

Sonogashira Catalytic Cycle

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. Copper-free variations follow a modified palladium cycle.

SonogashiraCycle cluster_pd Palladium Cycle cluster_cu Copper Cycle (Optional) cluster_cu_free Copper-Free Pathway pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition pd_trans R¹-Pd(II)L₂-C≡CR² pd_ox->pd_trans Transmetalation pd_pi_complex [R¹-Pd(II)L(π-alkyne)]⁺X⁻ pd_ox->pd_pi_complex Ligand Dissociation + H-C≡CR² pd_trans->pd0 Reductive Elimination product R¹-C≡C-R² pd_trans->product aryl_halide R¹-X aryl_halide->pd_ox cu_acetylide Cu-C≡CR² cu_acetylide->pd_ox To Transmetalation alkyne H-C≡CR² alkyne->cu_acetylide + Cu(I), Base - Base-H⁺X⁻ pd_pi_complex->pd_trans Deprotonation (Base)

Caption: The catalytic cycles for copper-catalyzed and copper-free Sonogashira reactions.

General Experimental Protocol (Copper-Catalyzed)

This protocol provides a general starting point for the coupling of an aryl halide with this compound. Conditions should be optimized for specific substrates.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-2 mol%), and copper(I) iodide (2-4 mol%).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure all oxygen is removed.

  • Addition of Reagents: Under a positive pressure of inert gas, add the degassed solvent (e.g., toluene or THF, ~0.2 M concentration relative to the aryl halide) and a degassed amine base (e.g., triethylamine, 3.0 equiv.) via syringe.

  • Addition of Alkyne: Add this compound (1.1-1.2 equiv.) dropwise to the stirring mixture via syringe.

  • Reaction: Stir the reaction at the desired temperature (room temperature for aryl iodides, 50-80 °C for aryl bromides). Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.[1]

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

References

Technical Support Center: Optimizing Catalyst Loading for 4-Butylphenylacetylene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on optimizing catalyst loading for reactions involving 4-butylphenylacetylene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research.

Troubleshooting Guide

Low yields and side reactions are common hurdles in cross-coupling and hydrogenation reactions. This guide provides a systematic approach to troubleshooting experiments with this compound.

Issue 1: Low or No Product Yield in Sonogashira Coupling

Possible Cause Troubleshooting Steps
Inactive Catalyst • Ensure the palladium catalyst and any phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[1] • For Pd(II) precatalysts, ensure complete in-situ reduction to Pd(0).
Insufficient Catalyst Loading • While higher loading isn't always better, a certain minimum is required. If starting with a very low loading (e.g., <0.1 mol%), consider a modest increase.[2]
Improper Reaction Conditions • Degas solvents thoroughly to remove oxygen, which can deactivate the catalyst.[3] • Ensure the base is appropriate and present in sufficient quantity. For Sonogashira reactions, an amine base like triethylamine or diisopropylethylamine is common.[4] • The reaction temperature may be too low, especially for less reactive aryl halides. Consider a moderate increase in temperature.[5]
Poor Substrate Quality • Verify the purity of this compound and the aryl halide. Impurities can poison the catalyst.

Issue 2: Significant Homocoupling (Glaser Coupling) of this compound

Possible Cause Troubleshooting Steps
Copper(I) Co-catalyst • Homocoupling is often promoted by the copper catalyst in the presence of oxygen.[6] • Minimize oxygen by using rigorously degassed solvents and maintaining an inert atmosphere.
Reaction Conditions • Consider running the reaction under copper-free conditions. Several protocols exist for copper-free Sonogashira couplings.[7] • Using a slight excess of the this compound can sometimes favor the cross-coupling product.

Issue 3: Low Yield in Suzuki-Miyaura Coupling

Possible Cause Troubleshooting Steps
Protodeboronation of the Boronic Acid/Ester • This is a common side reaction, especially with electron-deficient boronic acids.[1] • Use fresh, high-purity boronic acid or a more stable derivative like a pinacol ester.[1][8] • Choose the base carefully; weaker bases may reduce the rate of protodeboronation.[1]
Inactive Catalyst System • Ensure the palladium catalyst and ligand are not degraded.[1] • The choice of ligand is crucial; for challenging couplings, consider bulky, electron-rich phosphine ligands.[9]
Biphasic System Issues • Ensure adequate mixing if using a two-phase solvent system (e.g., toluene/water) to facilitate phase transfer of the reagents.

Issue 4: Poor Selectivity in Hydrogenation of this compound

Possible Cause Troubleshooting Steps
Over-hydrogenation • To selectively obtain the alkene (4-butylstyrene), use a less active catalyst system, such as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) or a supported gold catalyst.[10][11] • Lower the hydrogen pressure and reaction temperature.
Catalyst Loading • Very low catalyst loadings of palladium on a support can sometimes improve selectivity towards the alkene.[12]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Sonogashira coupling with this compound?

A1: A good starting point for palladium catalysts, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, is typically in the range of 0.5 to 2 mol%.[13] For highly active catalyst systems, loadings can be much lower, sometimes in the parts-per-million (ppm) range.[14][15] It is always recommended to perform a small-scale optimization screen.

Q2: Can I increase the catalyst loading to speed up a slow reaction?

A2: While increasing the catalyst loading can sometimes increase the reaction rate, it is not always the best approach. Higher catalyst concentrations can lead to an increase in side reactions, such as homocoupling, and can make product purification more difficult. Before increasing the catalyst loading, consider optimizing other parameters like temperature, solvent, and base.

Q3: How does the choice of palladium catalyst affect the optimal loading?

A3: The optimal loading is highly dependent on the catalyst's activity. Pre-formed, highly active palladium precatalysts, often featuring bulky, electron-rich phosphine ligands, can be effective at much lower loadings (e.g., 0.05 to 0.5 mol%) compared to more traditional catalysts like Pd(PPh₃)₄.[16]

Q4: For a Suzuki-Miyaura coupling, what is a standard catalyst loading?

A4: For Suzuki-Miyaura reactions, a palladium catalyst loading of 0.5 to 5 mol% is a common starting point.[17] As with other cross-coupling reactions, the specific substrates and catalyst system will dictate the optimal amount.

Q5: When should I consider a copper-free Sonogashira coupling?

A5: You should consider a copper-free protocol if you are experiencing significant issues with the homocoupling of this compound, which is a common side reaction promoted by the copper co-catalyst.[6] Copper-free systems can provide higher selectivity for the desired cross-coupled product.[7]

Quantitative Data on Catalyst Loading

The following tables summarize the effect of catalyst loading on reaction yield for representative Sonogashira and Suzuki coupling reactions.

Table 1: Effect of Palladium Catalyst Loading on the Yield of a Sonogashira Coupling Reaction

EntryCatalystCatalyst Loading (mol%)Yield (%)
1Pd/CuFe₂O₄395
2Pd(OAc)₂0.590+
3Pd-11~95
4Pd-10.1~90
5Pd-10.01~85
Data is generalized from similar reactions in the literature.[2][15][18] Actual yields will depend on the specific substrates and reaction conditions.

Table 2: Influence of Catalyst Loading on a Suzuki-Miyaura Coupling Reaction

EntryCatalystCatalyst Loading (mol%)Conversion (%)
1Pd(dppf)Cl₂594
2Pd₂(dba)₃ / SPhos0.0598
3Ni-1390+
4PdCu@Ti₃C₂1.8 (10 mg)99
Data is generalized from similar reactions in the literature. Actual conversion will depend on the specific substrates and reaction conditions.

Detailed Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound

This protocol is a general guideline for the palladium-catalyzed coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide or bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%)

  • Copper(I) iodide (CuI, 2-4 mol%)

  • Amine base (e.g., triethylamine, degassed)

  • Solvent (e.g., THF or DMF, anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and a magnetic stir bar.

  • Add the aryl halide (1.0 mmol) and this compound (1.2 mmol).

  • Via syringe, add the degassed solvent (5 mL) and the degassed amine base (3.0 mmol).

  • Stir the reaction mixture at room temperature or heat to 50-70°C. The optimal temperature will depend on the reactivity of the aryl halide.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a this compound Derivative

This protocol describes a general procedure for the coupling of an arylboronic acid with an aryl halide, which can be adapted for derivatives of this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.[19]

  • Add the degassed solvent system (5 mL).

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Workflows and Troubleshooting

The following diagrams illustrate a typical experimental workflow for optimizing catalyst loading and a logical approach to troubleshooting common issues.

experimental_workflow cluster_prep Preparation cluster_execution Execution & Analysis cluster_optimization Optimization prep_reagents Prepare & Degas Reagents/Solvents setup_rxn Set up Reaction under Inert Atmosphere prep_reagents->setup_rxn run_rxn Run Reaction at Initial Catalyst Loading (e.g., 1 mol%) setup_rxn->run_rxn monitor_progress Monitor Progress (TLC/GC-MS) run_rxn->monitor_progress analyze_yield Analyze Yield & Purity monitor_progress->analyze_yield good_yield High Yield? analyze_yield->good_yield decrease_loading Systematically Decrease Catalyst Loading good_yield->decrease_loading Yes low_yield Low Yield? good_yield->low_yield No re_evaluate Re-evaluate Yield decrease_loading->re_evaluate re_evaluate->good_yield troubleshoot Troubleshoot (See Guide) low_yield->troubleshoot

Caption: Experimental workflow for optimizing catalyst loading.

troubleshooting_guide start Low Yield or Side Products Observed check_catalyst Is Catalyst/Ligand Active & Stored Properly? start->check_catalyst check_conditions Are Reaction Conditions (Inertness, Temp, Base) Optimal? check_catalyst->check_conditions Yes replace_catalyst Replace Catalyst/Ligand check_catalyst->replace_catalyst No check_reagents Are Reagents Pure? check_conditions->check_reagents Yes optimize_conditions Optimize Temperature, Base, and Degassing check_conditions->optimize_conditions No purify_reagents Purify Starting Materials check_reagents->purify_reagents No re_run_reaction Re-run Reaction check_reagents->re_run_reaction Yes replace_catalyst->re_run_reaction optimize_conditions->re_run_reaction purify_reagents->re_run_reaction

Caption: Troubleshooting flowchart for catalyst loading issues.

References

minimizing homocoupling of 4-butylphenylacetylene in cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Homocoupling of 4-butylphenylacetylene in Cross-Coupling Reactions

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers minimize the undesired homocoupling of terminal alkynes, such as this compound, during Sonogashira cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Sonogashira reactions, and why is it a problem?

A1: Homocoupling, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne (in this case, 1,4-bis(4-butylphenyl)buta-1,3-diyne).[1][2] This side reaction is problematic because it consumes the alkyne starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the formation of a significant byproduct.[3]

Q2: What are the primary causes of this compound homocoupling?

A2: The two primary causes of homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][4] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[1] The copper co-catalyst, while added to increase the reactivity of the Sonogashira reaction, also catalyzes this unwanted side reaction.[4][5]

Q3: How can I minimize homocoupling when using a standard copper-catalyzed Sonogashira protocol?

A3: Several strategies can be employed to suppress homocoupling in copper-catalyzed reactions:

  • Maintain an Inert Atmosphere: Rigorously exclude oxygen by using degassed solvents and reagents and maintaining a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[1]

  • Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture via a syringe pump helps keep its concentration low, which disfavors the bimolecular homocoupling reaction.[4]

  • Optimize Catalyst Loading: Using an excessive amount of copper(I) catalyst can increase the rate of homocoupling.[1] It is important to use the minimum effective concentration.

  • Use a Reducing Atmosphere: Performing the reaction under an atmosphere of hydrogen gas diluted with nitrogen or argon can reduce homocoupling side products to as low as 2%.[2]

Q4: What are the advantages of a copper-free Sonogashira reaction for minimizing homocoupling?

A4: The most direct way to prevent copper-mediated Glaser coupling is to eliminate the copper co-catalyst entirely.[1][6] Copper-free protocols completely avoid the primary pathway for this side reaction, which simplifies the reaction setup by removing the need for strict oxygen exclusion in some cases and can make product purification easier.[5][6] While these conditions may require higher temperatures or more active palladium catalysts, they are often the most effective solution for substrates prone to homocoupling.[1]

Q5: Which palladium catalysts and ligands are recommended to suppress homocoupling?

A5: The choice of palladium catalyst and its associated ligands can significantly influence the reaction outcome.[4] While often substrate-dependent, bulky and electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway over homocoupling.[4] For copper-free conditions, highly active catalysts or precatalysts that readily form a monoligated palladium(0) species are often effective.[7] It may be necessary to screen different ligands to find the optimal choice for a specific reaction.[4]

Q6: How do the base and solvent choice impact the extent of homocoupling?

A6: The base and solvent system is critical.[4] The base is required to deprotonate the terminal alkyne. Amine bases like triethylamine or piperidine are common.[5] The solvent affects the solubility of reactants and catalysts and can influence reaction kinetics.[8] In some cases, polar aprotic solvents like DMF are used, but their toxicity is a concern.[8] The optimal combination depends on the specific substrates and catalyst system, and optimization may be required to favor cross-coupling.

Troubleshooting Guide

This table provides a quick reference for troubleshooting excessive homocoupling of this compound.

Symptom Potential Cause Recommended Solution(s)
High percentage of homocoupled byproductOxygen Contamination: Oxygen promotes the oxidative dimerization of copper acetylides.[1]Ensure all solvents and reagents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or bubbling with argon).[1] Use Schlenk techniques and maintain a positive pressure of inert gas.[4]
High Alkyne Concentration: A high concentration of the terminal alkyne favors the bimolecular homocoupling reaction.Add the this compound slowly to the reaction mixture using a syringe pump.[4]
Inefficient Cross-Coupling: If the desired cross-coupling is slow, the alkyne has more opportunity to homocouple.[1]Optimize reaction temperature. Screen different palladium catalysts, ligands, bases, or solvents to increase the rate of the desired reaction.[4]
High Copper(I) Catalyst Loading: Excessive copper increases the rate of Glaser coupling.[1]Reduce the amount of CuI co-catalyst to the minimum effective level. Consider eliminating it entirely by switching to a copper-free protocol.[1]
Sub-optimal Ligand Choice: The ligand may not be effectively promoting the cross-coupling pathway.Screen alternative phosphine or N-heterocyclic carbene (NHC) ligands that are known to be effective in Sonogashira couplings.[4]

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the competing reaction pathways, a troubleshooting workflow, and the influence of key parameters on the reaction outcome.

G cluster_sonogashira Desired Sonogashira Cross-Coupling cluster_glaser Undesired Glaser Homocoupling pd0 Pd(0)L₂ pd_add Oxidative Addition (R¹-X) pd0->pd_add pd_complex R¹-Pd(II)L₂-X pd_add->pd_complex transmetal Transmetalation (Cu-C≡C-R²) pd_complex->transmetal pd_alkyne R¹-Pd(II)L₂(C≡C-R²) transmetal->pd_alkyne reductive_elim Reductive Elimination pd_alkyne->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-C≡C-R² (Cross-Coupled Product) reductive_elim->product cu_acetylide Cu-C≡C-R² cu_acetylide->transmetal Used in Cross-Coupling o2 Oxidative Dimerization (O₂) cu_acetylide->o2 homo_product R²-C≡C-C≡C-R² (Homocoupled Product) o2->homo_product start_alkyne Terminal Alkyne (H-C≡C-R²) start_alkyne->cu_acetylide Forms Copper Acetylide

Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.

G start High Homocoupling of This compound Detected? q_copper Are you using a copper co-catalyst? start->q_copper a_copper_yes YES q_copper->a_copper_yes  Yes a_copper_no NO q_copper->a_copper_no No check_o2 Step 1: Improve Inert Atmosphere • Thoroughly degas all solvents/reagents • Use Schlenk line or glovebox a_copper_yes->check_o2 a_copper_no->check_o2 check_conc Step 2: Reduce Alkyne Concentration • Implement slow addition of the alkyne via syringe pump check_o2->check_conc check_o2->check_conc check_cu Step 3: Optimize Copper Loading • Reduce [CuI] to minimum effective level check_conc->check_cu check_kinetics Optimize Reaction Kinetics • Increase temperature • Screen different Pd catalysts/ligands check_conc->check_kinetics consider_cu_free Step 4: Switch to Copper-Free Protocol (Most effective solution) check_cu->consider_cu_free

Caption: Troubleshooting workflow for diagnosing and resolving excessive homocoupling.

G cluster_params cluster_outcomes p1 Strict Inert Atmosphere o2 Minimized Homocoupling p1->o2 Reduces Oxidative Path p2 Copper-Free Conditions p2->o2 Eliminates Glaser Path p3 Slow Alkyne Addition p3->o2 Lowers [Alkyne] p4 Optimal Catalyst & Ligand o1 Maximized Cross-Coupling p4->o1 Favors Desired Kinetics o3 Increased Homocoupling neg1 Presence of O₂ neg1->o3 neg2 High [CuI] neg2->o3 neg3 High [Alkyne] neg3->o3

Caption: Logical relationships between key experimental parameters and reaction outcomes.

Detailed Experimental Protocols

Protocol 1: Standard Sonogashira Coupling with Minimized Homocoupling

This protocol utilizes a standard palladium/copper catalyst system with the slow addition of the alkyne to suppress homocoupling.[4]

Reagent Preparation:

  • Ensure all solvents are anhydrous and have been degassed by bubbling with argon for at least 30 minutes or by three freeze-pump-thaw cycles.

  • All solid reagents should be of high purity and dried in a vacuum oven if necessary.

Reaction Setup (Using Schlenk Technique):

  • To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add degassed solvent (e.g., THF or toluene, 5 mL) and a degassed amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).

  • Prepare a solution of this compound (1.1 mmol, 1.1 equiv) in a small amount of the degassed solvent.

Reaction Execution:

  • Stir the mixture containing the aryl halide and catalysts.

  • Add the this compound solution dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Maintain a positive pressure of inert gas throughout the reaction.

  • Heat the reaction as required (e.g., 50-80 °C) and monitor its progress by TLC or GC/MS.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol eliminates the copper co-catalyst to prevent Glaser homocoupling.[4]

Reagent Preparation:

  • Ensure all solvents are anhydrous and thoroughly degassed.

  • The aryl halide, this compound, palladium catalyst, ligand, and base should be of high purity.

Reaction Setup (Using Schlenk Technique):

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

Reaction Execution:

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation.

  • Add the this compound (1.2 mmol, 1.2 equiv) via syringe in one portion.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor progress by TLC or GC/MS.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

References

Technical Support Center: Purification of 4-Butylphenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 4-butylphenylacetylene, addressing common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in crude this compound after a Sonogashira coupling reaction?

A1: The most prevalent impurities originating from a Sonogashira cross-coupling reaction include residual palladium catalysts, copper co-catalysts, unreacted aryl halides (e.g., 1-bromo-4-butylbenzene or 1-iodo-4-butylbenzene), and homocoupled alkyne byproducts (diynes).[1][2] In some cases, solvents used in the reaction or workup can also be present.

Q2: My this compound sample is a pale yellow to brown liquid. Is this normal?

A2: While pure this compound is typically a colorless to pale yellow liquid, a darker color often indicates the presence of impurities or degradation products.[3] These could be residual catalysts or polymeric materials formed over time. Purification is recommended to remove these colored impurities.

Q3: How can I effectively remove residual palladium catalyst from my product?

A3: Several methods are effective for removing palladium residues:

  • Filtration through Celite or Silica Gel: A simple and common method is to filter the reaction mixture through a short plug of Celite or silica gel, which can trap the metal catalyst.[4]

  • Column Chromatography: Standard silica gel column chromatography is highly effective at separating the nonpolar product from the more polar catalyst residues.[4][5]

  • Scavenger Resins: For final-step purifications where very low palladium levels are required, using a scavenger resin can be highly effective, though it is a more expensive option.[4]

Q4: I am having trouble separating this compound from a structurally similar impurity. What should I do?

A4: When dealing with difficult separations, such as separating the desired alkyne from a corresponding alkene byproduct, optimizing your chromatography is key:

  • Use a Nonpolar Eluent: Start with a very nonpolar solvent system, like pure hexanes, and gradually increase polarity with small additions of dichloromethane or toluene.[6] An ideal Rf value on a TLC plate for good separation is typically between 0.2 and 0.3.[7]

  • Argentation Chromatography: Impregnating the silica gel with silver nitrate (AgNO₃) can significantly enhance the separation of unsaturated compounds. Alkenes tend to interact more strongly with the silver ions than alkynes, leading to their retention on the column and allowing the alkyne to elute first.[6]

  • Column Dimensions: Employ a long, narrow chromatography column to increase the number of theoretical plates and improve resolution.[6]

Q5: Should I use vacuum distillation or column chromatography to purify my this compound?

A5: The choice depends on the nature of the impurities and the scale of your reaction.

  • Vacuum Distillation is ideal for separating volatile liquids with different boiling points.[8] It is particularly useful for removing non-volatile impurities like catalyst residues or polymeric material. Since this compound has a high boiling point (225.2 °C at 760 mmHg), vacuum distillation is necessary to prevent decomposition at high temperatures.[9][10]

  • Column Chromatography is better for separating compounds with different polarities, such as removing polar starting materials or byproducts from the nonpolar this compound.[6][7]

Purification Method Comparison

The following table summarizes the primary purification techniques and their best-use cases for this compound.

Purification MethodBest Suited ForKey AdvantagesKey Disadvantages
Flash Column Chromatography Separating mixtures with differing polarities (e.g., starting materials, byproducts).[7]Versatile and widely applicable.Can be time-consuming and requires large solvent volumes.
Argentation Chromatography Separating alkynes from alkenes or other unsaturated compounds.[6]Excellent selectivity for unsaturated compounds.Silver nitrate can be expensive and is light-sensitive.
Vacuum Distillation Purifying volatile liquids from non-volatile impurities (e.g., catalyst residues, polymers).[8]Excellent for high-purity, large-scale purification.Not suitable for thermally sensitive compounds or for separating compounds with similar boiling points.[9]
Recrystallization Purifying solid compounds.Can yield very high-purity material and is scalable.Not applicable as this compound is a liquid at room temperature.[3][6]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for purifying crude this compound using silica gel chromatography.

  • TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). Test various ratios of a nonpolar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system should give your product an Rf value of approximately 0.2-0.35.[6][7]

  • Column Packing (Slurry Method):

    • Plug the bottom of a glass column with a small piece of cotton or glass wool and add a thin layer of sand.[11]

    • In a beaker, create a slurry of silica gel (230-400 mesh) in your chosen nonpolar eluent (e.g., hexanes).[12] The amount of silica should be 20-50 times the weight of your crude sample.[7]

    • Pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.[11]

    • Once the silica has settled, add a protective layer of sand on top.[7]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[6]

    • Carefully add this powder to the top of the packed column.[6]

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system.

    • Collect fractions in test tubes and monitor the elution of your product using TLC.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Vacuum Distillation

This protocol is for purifying this compound from non-volatile impurities.

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus.[9] This is suitable for small quantities and minimizes product loss.

    • Place a stir bar in the distillation flask for smooth boiling. Boiling chips are not effective under vacuum.[9]

    • Use high-vacuum grease on all glass joints to ensure a tight seal.

    • Connect the condenser to a circulating water source.

    • Connect the vacuum adapter to a vacuum pump with thick-walled tubing. It is advisable to include a cold trap (e.g., with dry ice/acetone) to protect the pump.[9]

  • Distillation Procedure:

    • Place the crude this compound into the distillation flask.

    • Begin stirring and turn on the cooling water for the condenser.

    • Slowly turn on the vacuum pump to reduce the pressure inside the system.[9] Initial bubbling may occur as volatile impurities are removed.

    • Once a stable, low pressure is achieved, begin to heat the distillation flask using a heating mantle.[9]

    • The boiling point of 4-tert-butylphenylacetylene is 70 °C at 2 mmHg.[13] The distillation temperature will vary depending on the vacuum achieved.

    • Collect the distilled product in the receiving flask.

    • Once the distillation is complete, turn off the heat and allow the system to cool completely before slowly reintroducing air to the apparatus.

Visual Workflow Guides

G cluster_0 Purification Decision Workflow Crude Crude this compound Analysis Analyze Impurity Profile (TLC, GC-MS, NMR) Crude->Analysis Decision Impurities Polar or Non-Volatile? Analysis->Decision Chroma Column Chromatography Decision->Chroma  Polar Impurities Distill Vacuum Distillation Decision->Distill Non-Volatile Impurities   FinalAnalysis Final Purity Check Chroma->FinalAnalysis Distill->FinalAnalysis Product Pure Product FinalAnalysis->Product

Caption: Decision workflow for selecting a purification method.

G cluster_1 Flash Column Chromatography Workflow TLC 1. Select Solvent System via TLC Pack 2. Pack Column with Silica Slurry TLC->Pack Load 3. Dry Load Crude Sample Pack->Load Elute 4. Elute and Collect Fractions Load->Elute Monitor 5. Monitor Fractions by TLC Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Evap 7. Evaporate Solvent Combine->Evap

Caption: Step-by-step workflow for flash column chromatography.

References

preventing decomposition of 4-butylphenylacetylene during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-butylphenylacetylene during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of an aryl halide (like 1-bromo-4-butylbenzene or 1-iodo-4-butylbenzene) with a terminal alkyne (such as acetylene gas or a protected acetylene equivalent) using a palladium catalyst and often a copper(I) co-catalyst.[1]

Q2: What are the primary decomposition pathways for this compound during synthesis?

A2: The two main decomposition or side reaction pathways are:

  • Homocoupling (Glaser Coupling): The terminal alkyne can couple with itself to form a symmetric 1,4-disubstituted butadiyne. This is particularly common when using a copper(I) co-catalyst in the presence of oxygen.[2][3]

  • Polymerization: Phenylacetylene derivatives can polymerize, especially at elevated temperatures or in the presence of certain catalysts, leading to the formation of poly(phenylacetylene)s.

Q3: What is the black precipitate that sometimes forms during the reaction?

A3: The black precipitate is often "palladium black," which results from the decomposition and agglomeration of the palladium(0) catalyst. This reduces the amount of active catalyst in the solution, leading to low or no product yield. This can be caused by impurities, high temperatures, or an inappropriate choice of solvent.[4]

Q4: Is a copper co-catalyst always necessary for the Sonogashira reaction?

A4: No, copper-free Sonogashira protocols have been developed. These are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). Copper-free reactions may require specific ligands and bases to proceed efficiently.[5][6]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). This allows you to check for the consumption of starting materials and the formation of the desired product and any major side products.[7]

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and their potential solutions.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Recommendation Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst and copper(I) iodide. Ensure proper storage under an inert atmosphere.Catalysts can degrade over time, especially if exposed to air or moisture, leading to a loss of catalytic activity.
Oxygen in the Reaction Thoroughly degas the solvent and reaction mixture (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the reaction.Oxygen promotes the undesirable Glaser-type homocoupling of the alkyne, consuming the starting material and reducing the yield of the desired product.[3] It can also lead to the oxidation and deactivation of the Pd(0) catalyst.
Low Reactivity of Aryl Halide If using an aryl bromide, consider switching to the more reactive aryl iodide. Alternatively, increase the reaction temperature.The reactivity of aryl halides in the Sonogashira coupling follows the trend: I > Br > Cl.[1] Aryl iodides often react under milder conditions.
Inappropriate Solvent If catalyst decomposition (black precipitate) is observed, consider switching solvents. While THF is common, it can sometimes promote the formation of palladium black. Toluene or DMF might be better alternatives. Ensure the solvent is anhydrous.[8]The solvent can influence catalyst stability and solubility of reactants. Water can interfere with the catalytic cycle.
Insufficient Base Use a sufficient excess of a suitable amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure the base is dry.The base is crucial for deprotonating the terminal alkyne to form the reactive acetylide species.
Issue 2: Formation of Significant Side Products
Side Product Identification Prevention Strategy
Diyne (Homocoupling Product) Can often be detected by GC-MS or NMR. It will have a mass corresponding to two butylated phenylacetylene units coupled together.Exclude Oxygen: Rigorously degas all reagents and solvents and maintain an inert atmosphere. • Copper-Free Conditions: Employ a copper-free Sonogashira protocol. • Use a Protected Alkyne: A two-step approach using ethynyltrimethylsilane (TMSA) followed by deprotection can prevent homocoupling of the terminal alkyne.[9]
Starting Material Homocoupling The homocoupling of the aryl halide can also occur.Ensure the catalyst is active and the reaction conditions are optimized for cross-coupling over homocoupling.
Polymerization Formation of an insoluble or highly viscous material.Avoid excessively high temperatures and long reaction times. Purify the product promptly after the reaction is complete.

Experimental Protocols

Protocol 1: Copper-Cocatalyzed Sonogashira Coupling

This protocol is a standard method for the synthesis of this compound from 1-iodo-4-butylbenzene and a protected alkyne, followed by deprotection.

Step 1: Coupling of 1-iodo-4-butylbenzene with Ethynyltrimethylsilane (TMSA)

  • To a dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

  • Add degassed triethylamine (2-3 eq) and a degassed solvent such as THF or toluene.

  • Add 1-iodo-4-butylbenzene (1.0 eq).

  • Slowly add ethynyltrimethylsilane (1.2 eq) via syringe.

  • Stir the reaction mixture at room temperature to 50 °C and monitor by TLC until the starting aryl iodide is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the organic layer with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, 1-butyl-4-((trimethylsilyl)ethynyl)benzene, can be purified by column chromatography on silica gel using a non-polar eluent like hexane.

Step 2: Desilylation

  • Dissolve the purified silylated product in a solvent mixture like THF/methanol.

  • Add a base such as K₂CO₃ or a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Stir at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add water and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The final product, this compound, can be further purified by column chromatography if necessary.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol avoids the use of a copper co-catalyst to minimize homocoupling side products.

  • To a dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Add a degassed solvent such as DMF or toluene.

  • Add 1-bromo-4-butylbenzene (1.0 eq) and the terminal alkyne (e.g., phenylacetylene if the butyl group is on the alkyne, or a suitable acetylene source, 1.2 eq).

  • Add a suitable base, such as a bulky amine base like diisopropylamine (DIPA) or an inorganic base like K₂CO₃.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for Sonogashira couplings of related substrates. Note that optimal conditions for this compound may require some optimization.

Table 1: Comparison of Reaction Conditions for Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodotoluenePhenylacetylene5% Pd on Al₂O₃ / 0.1% Cu₂O on Al₂O₃-THF/DMA (9:1)7572<2 (in batch)[7]
4-BromobenzonitrilePhenylacetylenePd precatalyst (2.5 mol%)TMPDMSOrt292[5]
4-IodoanisolePhenylacetylenePd/CuFe₂O₄ (3 mol%)K₂CO₃EtOH70-Moderate to excellent[2]
4,6-dibromo-3-butylcinnolineTMSAPd(PPh₃)₂Cl₂ / CuIEt₃NEt₃N503.5Good[10]

TMP = Tris(2,4,6-trimethoxyphenyl)phosphine

Visualizations

Experimental Workflow for Sonogashira Synthesis

Sonogashira_Workflow General Workflow for Sonogashira Synthesis of this compound reagents 1. Prepare Reagents (Aryl Halide, Alkyne, Catalysts, Base, Solvent) setup 2. Assemble Reaction (Under Inert Atmosphere) reagents->setup reaction 3. Run Reaction (Stirring, Heating) setup->reaction monitoring 4. Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup 5. Aqueous Workup (Extraction, Washing) monitoring->workup Proceed if complete purification 6. Purify Product (Column Chromatography) workup->purification characterization 7. Characterize Product (NMR, MS) purification->characterization Troubleshooting_Low_Yield Troubleshooting Low Yield in Sonogashira Synthesis start Low or No Product Yield check_catalyst Check Catalyst Activity (Pd and Cu) start->check_catalyst check_atmosphere Verify Inert Atmosphere (Degassing, Argon/N2) start->check_atmosphere check_reagents Assess Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Base) start->check_conditions solution_catalyst Use Fresh Catalysts check_catalyst->solution_catalyst solution_atmosphere Improve Degassing Technique check_atmosphere->solution_atmosphere solution_reagents Purify/Use Fresh Reagents check_reagents->solution_reagents solution_conditions Optimize Temperature/Solvent/Base check_conditions->solution_conditions

References

challenges in the scale-up of 4-butylphenylacetylene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-butylphenylacetylene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. The synthesis of this compound, commonly achieved through a Sonogashira coupling reaction, can present several challenges, particularly when moving from laboratory to pilot or production scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and robust method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of an aryl halide (e.g., 1-bromo-4-butylbenzene or 1-iodo-4-butylbenzene) with a terminal alkyne. For ease of handling and to prevent side reactions, a protected alkyne such as ethynyltrimethylsilane (TMS-acetylene) is often used, followed by a deprotection step.

Q2: What are the primary challenges encountered during the scale-up of this synthesis?

Scaling up the Sonogashira coupling for this compound synthesis can introduce several challenges, including:

  • Catalyst Deactivation: The palladium catalyst can be sensitive and may deactivate at higher temperatures or due to impurities.

  • Homocoupling (Glaser Coupling): A significant side reaction is the dimerization of the terminal alkyne, which reduces the yield of the desired product. This is particularly an issue when using copper(I) as a co-catalyst in the presence of oxygen.

  • Reaction Kinetics and Heat Transfer: Maintaining optimal reaction temperature is crucial. Poor heat transfer in larger reactors can lead to localized overheating, promoting side reactions and catalyst decomposition.

  • Purification: Removing residual palladium and copper catalysts, as well as byproducts from the final product, can be challenging at a larger scale.

  • Safety: Handling of flammable solvents, pyrophoric reagents (if used), and the potential for exothermic reactions requires careful safety protocols.

Q3: How can I minimize the formation of the homocoupled (Glaser) byproduct?

Minimizing the Glaser homocoupling byproduct is a critical aspect of optimizing the Sonogashira reaction. Here are several strategies:

  • Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen. This can be achieved by sparging with an inert gas (nitrogen or argon) or by freeze-pump-thaw cycles.

  • Copper-Free Conditions: While copper(I) iodide is a common co-catalyst that accelerates the reaction, it also promotes homocoupling. Copper-free Sonogashira protocols have been developed and can be a good alternative.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.

  • Choice of Base and Ligand: The selection of the appropriate base and phosphine ligand can also influence the rate of the desired cross-coupling versus the homocoupling side reaction.

Q4: What are the safety considerations for the large-scale synthesis of this compound?

Safety is paramount during scale-up. Key considerations include:

  • Inert Atmosphere: The reaction is typically carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation of the catalyst and the homocoupling of the alkyne.

  • Solvent Handling: Many solvents used in Sonogashira couplings (e.g., THF, toluene, DMF) are flammable and require appropriate handling and storage.

  • Exothermic Reactions: The reaction can be exothermic, especially during the addition of reagents. Temperature should be carefully monitored and controlled.

  • Catalyst Handling: Palladium catalysts can be pyrophoric, especially after the reaction when they may be finely divided and coated with organic material.

  • Waste Disposal: Proper disposal of heavy metal waste (palladium and copper) is essential.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via a two-step Sonogashira coupling of 1-bromo-4-butylbenzene with ethynyltrimethylsilane, followed by TMS deprotection.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst.a. Use fresh, high-quality palladium and copper catalysts. b. Ensure the phosphine ligand has not been oxidized. c. Activate the catalyst in situ if necessary.
2. Insufficiently degassed solvents/reagents.a. Degas all solvents and the reaction mixture thoroughly using nitrogen or argon bubbling or freeze-pump-thaw cycles.
3. Reaction temperature is too low.a. For aryl bromides, higher temperatures (e.g., 60-100 °C) are often required compared to aryl iodides. b. Monitor the internal reaction temperature carefully.
4. Incorrect base or insufficient amount.a. Ensure the base (e.g., triethylamine, diisopropylamine) is dry and used in sufficient excess (typically 2-3 equivalents).
Significant Formation of Homocoupled (Glaser) Byproduct 1. Presence of oxygen.a. Rigorously exclude air from the reaction system by maintaining a positive pressure of inert gas.
2. High concentration of the alkyne.a. Add the ethynyltrimethylsilane solution dropwise over a period of time.
3. Copper(I) co-catalyst.a. Consider using a copper-free Sonogashira protocol.
Incomplete Deprotection of the TMS Group 1. Ineffective deprotection reagent.a. Use a reliable deprotection agent such as TBAF (tetrabutylammonium fluoride) in THF or K2CO3 in methanol. b. For base-sensitive substrates, milder conditions with DBU have been reported to be effective.
2. Insufficient reaction time or temperature.a. Monitor the deprotection reaction by TLC or GC-MS to ensure completion. b. Gentle heating may be required for some methods.
Difficulty in Product Purification 1. Residual palladium or copper catalyst.a. After the reaction, quench with aqueous ammonia or a solution of a chelating agent to complex the copper salts. b. Employ filtration through a pad of Celite® or silica gel. c. For large-scale purification, specialized palladium scavengers can be used.
2. Presence of byproducts with similar polarity to the product.a. Optimize the reaction conditions to minimize byproduct formation. b. Use column chromatography with a suitable solvent system for purification.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound. These should be adapted and optimized for specific laboratory conditions and scale.

Step 1: Sonogashira Coupling of 1-Bromo-4-butylbenzene with Ethynyltrimethylsilane
Parameter Value
Reactants 1-Bromo-4-butylbenzene, Ethynyltrimethylsilane
Catalysts PdCl₂(PPh₃)₂ (Palladium catalyst), CuI (Copper(I) iodide)
Base Triethylamine (TEA) or Diisopropylamine (DIPA)
Solvent Tetrahydrofuran (THF) or Toluene
Temperature 60-80 °C
Reaction Time 4-24 hours

Procedure:

  • To a dry, inerted reaction vessel, add 1-bromo-4-butylbenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Add the degassed solvent (THF or toluene) and the base (TEA or DIPA, 2-3 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Slowly add ethynyltrimethylsilane (1.1-1.5 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or taken directly to the next step.

Step 2: Deprotection of (4-Butylphenyl)ethynyltrimethylsilane
Parameter Value
Reactant (4-Butylphenyl)ethynyltrimethylsilane
Reagent Tetrabutylammonium fluoride (TBAF) or Potassium carbonate (K₂CO₃)
Solvent Tetrahydrofuran (THF) or Methanol
Temperature Room temperature
Reaction Time 1-4 hours

Procedure (using K₂CO₃ in Methanol):

  • Dissolve the crude (4-butylphenyl)ethynyltrimethylsilane in methanol.

  • Add potassium carbonate (2-3 eq).

  • Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be further purified by distillation or column chromatography.

Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII R-Pd(II)-X(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Pd_Alkyne R-Pd(II)-C≡CR'(L)₂ Transmetal->Pd_Alkyne CuI CuI Transmetal->CuI Regenerates CuI RedElim Reductive Elimination Pd_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product R-C≡CR' RedElim->Product ArX Ar-X (1-Bromo-4-butylbenzene) ArX->OxAdd Cu_Acetylide Cu-C≡CR' CuI->Cu_Acetylide + H-C≡CR' + Base Alkyne_H H-C≡CR' (TMS-acetylene) Alkyne_H->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetal Enters Pd Cycle

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Catalyst Check Catalyst Activity and Loading Start->Check_Catalyst Check_Conditions Verify Reaction Conditions (Temp, Time, Degassing) Check_Catalyst->Check_Conditions OK Optimize_Catalyst Optimize Catalyst System (Ligand, Cu-free) Check_Catalyst->Optimize_Catalyst Inactive/Low Check_Reagents Check Reagent Quality and Stoichiometry Check_Conditions->Check_Reagents OK Optimize_Conditions Adjust Temperature/Time Improve Degassing Check_Conditions->Optimize_Conditions Suboptimal Optimize_Reagents Use Fresh Reagents Adjust Stoichiometry Check_Reagents->Optimize_Reagents Poor/Incorrect Success Improved Yield Check_Reagents->Success OK Optimize_Catalyst->Success Optimize_Conditions->Success Optimize_Reagents->Success

Validation & Comparative

Validating the Synthesis of 4-Butylphenylacetylene: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of 4-butylphenylacetylene synthesis using key spectroscopic methods. It offers a comparative analysis of the spectroscopic data of the final product against its primary starting material and a potential byproduct, supported by detailed experimental protocols for both the synthesis and the analytical techniques.

Synthesis of this compound via Sonogashira Coupling

A well-established and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the palladium- and copper-co-catalyzed coupling of a terminal alkyne with an aryl halide. For the synthesis of this compound, a common approach is the reaction of 1-bromo-4-butylbenzene with a suitable alkyne source, such as ethynyltrimethylsilane, followed by deprotection.

Experimental Protocol: Synthesis

Materials:

  • 1-bromo-4-butylbenzene

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-butylbenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) (2.0 eq).

  • To this stirred mixture, add ethynyltrimethylsilane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in THF and add a 1M solution of tetrabutylammonium fluoride in THF (1.1 eq) to remove the trimethylsilyl protecting group. Stir at room temperature for 1 hour.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford pure this compound.

Spectroscopic Validation

The successful synthesis of this compound is confirmed by a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data obtained for the product is compared with that of the starting material, 1-bromo-4-butylbenzene, and a potential homocoupling byproduct, 1,4-bis(4-butylphenyl)buta-1,3-diyne, to ensure purity.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 7.40d2HAr-H (ortho to C≡CH)
7.15d2HAr-H (meta to C≡CH)
3.05s1H≡C-H
2.62t2HAr-CH₂-
1.60m2H-CH₂-
1.38m2H-CH₂-
0.93t3H-CH₃
1-Bromo-4-butylbenzene 7.42d2HAr-H (ortho to Br)
7.08d2HAr-H (meta to Br)
2.58t2HAr-CH₂-
1.57m2H-CH₂-
1.35m2H-CH₂-
0.92t3H-CH₃
1,4-Bis(4-butylphenyl)buta-1,3-diyne 7.45d4HAr-H
7.18d4HAr-H
2.65t4HAr-CH₂-
1.62m4H-CH₂-
1.39m4H-CH₂-
0.94t6H-CH₃

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound 144.5, 132.2, 128.6, 121.5, 83.8, 77.2, 35.6, 33.4, 22.3, 13.9Ar-C, C≡C, Alkyl-C
1-Bromo-4-butylbenzene 142.2, 131.5, 130.3, 121.0, 35.2, 33.3, 22.2, 13.9Ar-C, Alkyl-C
1,4-Bis(4-butylphenyl)buta-1,3-diyne 144.0, 132.5, 128.8, 120.0, 81.5, 75.0, 35.7, 33.5, 22.4, 14.0Ar-C, C≡C, Alkyl-C

Table 3: IR Spectroscopic Data (Neat)

CompoundWavenumber (cm⁻¹)Assignment
This compound ~3310≡C-H stretch
~2950-2850C-H (alkyl) stretch
~2110C≡C stretch
~1605, 1510C=C (aromatic) stretch
1-Bromo-4-butylbenzene ~2950-2850C-H (alkyl) stretch
~1590, 1485C=C (aromatic) stretch
~1070C-Br stretch
1,4-Bis(4-butylphenyl)buta-1,3-diyne ~2950-2850C-H (alkyl) stretch
~2200C≡C stretch (internal)
~1600, 1500C=C (aromatic) stretch

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 158 [M]⁺115 [M-C₃H₇]⁺
1-Bromo-4-butylbenzene 212/214 [M]⁺ (isotope pattern)155/157 [M-C₄H₉]⁺
1,4-Bis(4-butylphenyl)buta-1,3-diyne 314 [M]⁺257 [M-C₄H₉]⁺

Experimental Protocols: Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.[1]

  • Instrument : A 400 MHz NMR spectrometer.

  • Acquisition Parameters :

    • ¹H NMR : Standard pulse sequence, spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.

    • ¹³C NMR : Proton-decoupled pulse sequence, spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation : For the liquid sample of this compound, a drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[2][3][4]

  • Instrument : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters : The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

  • Data Processing : A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.[5]

  • Instrument : A mass spectrometer with an electron ionization (EI) source.

  • Acquisition Parameters : The sample is introduced via a direct insertion probe or a gas chromatograph. The electron energy is set to 70 eV. The mass spectrum is scanned over a range of m/z 40-400.

  • Data Analysis : The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure.

Mandatory Visualization

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_comparison Data Comparison Start Starting Materials (1-bromo-4-butylbenzene, ethynyltrimethylsilane) Reaction Sonogashira Coupling Start->Reaction Deprotection Deprotection (TBAF) Reaction->Deprotection Purification Column Chromatography Deprotection->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Purity & Structure IR IR Spectroscopy Product->IR Functional Groups MS Mass Spectrometry Product->MS Molecular Weight Compare_Start Compare with Starting Material NMR->Compare_Start Compare_Byproduct Compare with Byproduct NMR->Compare_Byproduct IR->Compare_Start MS->Compare_Start

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

Spectroscopic_Relationships cluster_product This compound Data cluster_starting_material 1-Bromo-4-butylbenzene Data cluster_byproduct Homocoupling Byproduct Data Synthesis Successful Synthesis Product_HNMR ¹H NMR: - Aromatic protons shift - Acetylenic proton (~3.05 ppm) Synthesis->Product_HNMR confirms Product_CNMR ¹³C NMR: - Alkynyl carbons (~84, 77 ppm) Synthesis->Product_CNMR confirms Product_IR IR: - ≡C-H stretch (~3310 cm⁻¹) - C≡C stretch (~2110 cm⁻¹) Synthesis->Product_IR confirms Product_MS MS: - M⁺ at m/z 158 Synthesis->Product_MS confirms SM_HNMR ¹H NMR: - Different aromatic pattern Product_HNMR->SM_HNMR distinguishes from Byproduct_HNMR ¹H NMR: - Absence of acetylenic proton Product_HNMR->Byproduct_HNMR distinguishes from SM_IR IR: - Absence of ≡C-H and C≡C stretches - Presence of C-Br stretch Product_IR->SM_IR distinguishes from Byproduct_IR IR: - Absence of ≡C-H stretch Product_IR->Byproduct_IR distinguishes from SM_MS MS: - M⁺ at m/z 212/214 Product_MS->SM_MS distinguishes from Byproduct_MS MS: - M⁺ at m/z 314 Product_MS->Byproduct_MS distinguishes from

Caption: Key spectroscopic features for validating this compound synthesis.

References

A Comparative Analysis of the Reactivity of 4-Butylphenylacetylene and Phenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-butylphenylacetylene and its parent compound, phenylacetylene. The presence of a para-butyl group on the phenyl ring introduces both electronic and steric effects that can modulate the reactivity of the terminal alkyne. This comparison focuses on three widely utilized reactions in organic synthesis: catalytic hydrogenation, Sonogashira cross-coupling, and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry."

Executive Summary

The introduction of a 4-butyl substituent to the phenylacetylene framework influences its reactivity through a combination of inductive electron donation and minor steric hindrance. In general, the n-butyl group is considered a weakly electron-donating group, which can slightly increase the electron density of the acetylenic bond. This electronic effect is predicted to have a modest impact on the rates of common alkyne reactions. For reactions where the development of a positive charge in the transition state is involved, the electron-donating nature of the butyl group may lead to a slight rate enhancement compared to phenylacetylene. Conversely, in reactions where the acidity of the terminal proton is a key factor, such as the Sonogashira coupling, the electron-donating effect might slightly decrease the reactivity. The steric bulk of the n-butyl group is generally considered minimal and is not expected to significantly hinder access to the reactive alkyne moiety.

Electronic and Steric Effects: A Quantitative Perspective

The influence of the 4-butyl substituent can be quantitatively assessed using Hammett and Taft parameters. These parameters provide a measure of the electronic and steric effects of a substituent, respectively.

Table 1: Hammett (σp) and Taft (Es) Parameters for Relevant Substituents

SubstituentHammett Constant (σp)Taft Steric Parameter (Es)
-H (Phenylacetylene)0.000.00
-CH₃ (p-tolylacetylene)-0.17-1.24
-CH₂CH₂CH₂CH₃ (this compound) -0.15 -1.60
-C(CH₃)₃ (4-tert-butylphenylacetylene)-0.20-2.78

The negative Hammett sigma para (σp) value of -0.15 for the n-butyl group confirms its character as a weak electron-donating group through induction. This is comparable to the methyl group (-0.17) and slightly less electron-donating than the tert-butyl group (-0.20). The Taft steric parameter (Es) of -1.60 indicates a moderate steric bulk, greater than a methyl group but significantly less than a tert-butyl group.

cluster_electronic Increasing Electron-Donating Character cluster_steric Increasing Steric Hindrance H H (0.00) n-Bu n-Butyl (-0.15) Me Methyl (-0.17) t-Bu tert-Butyl (-0.20) H_s H (0.00) Me_s Methyl (-1.24) n-Bu_s n-Butyl (-1.60) t-Bu_s tert-Butyl (-2.78)

Comparison of Electronic and Steric Parameters.

Comparative Reactivity in Key Synthetic Transformations

While direct, side-by-side quantitative comparisons of this compound and phenylacetylene are not extensively reported in the literature, we can infer their relative reactivity based on studies of other para-substituted phenylacetylenes.

Catalytic Hydrogenation

Catalytic hydrogenation of the triple bond to a double or single bond is a fundamental transformation. The reaction rate is influenced by the electron density of the alkyne and its ability to adsorb onto the catalyst surface.

Expected Reactivity: The electron-donating butyl group in this compound slightly increases the electron density of the triple bond. This may lead to a slightly faster rate of hydrogenation compared to phenylacetylene, as the electron-rich alkyne can more effectively coordinate to the electron-deficient metal catalyst. However, the steric bulk of the butyl group, although modest, might slightly impede adsorption onto the catalyst surface, potentially counteracting the electronic effect. Overall, the difference in hydrogenation rates is expected to be minimal.

Table 2: Representative Yields for the Semi-Hydrogenation of Phenylacetylenes

AlkyneCatalystProductYield (%)Reference
PhenylacetylenePd/CStyrene>90General knowledge
4-MethylphenylacetylenePd/C4-MethylstyreneHighInferred from similar reactions
This compound Pd/C 4-Butylstyrene Expected to be high Predicted
Sonogashira Cross-Coupling

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. The reaction mechanism involves the deprotonation of the terminal alkyne, a step that is facilitated by a more acidic proton.

Expected Reactivity: The electron-donating butyl group slightly decreases the acidity of the acetylenic proton in this compound compared to phenylacetylene. This would be expected to lead to a slightly slower rate of the deprotonation step and, consequently, a marginally slower overall reaction rate. However, in many modern Sonogashira protocols, the rate-determining step is often the oxidative addition of the palladium catalyst to the halide, minimizing the impact of alkyne acidity. Studies on para-substituted phenylacetylenes have shown that electron-donating groups do not significantly hinder the reaction and high yields can still be achieved.[1]

Table 3: Representative Yields for the Sonogashira Coupling of Phenylacetylenes with Iodobenzene

AlkyneCatalyst SystemProductYield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂/CuIDiphenylacetylene>95General knowledge
4-MethylphenylacetylenePdCl₂(PPh₃)₂/CuI4-MethyldiphenylacetyleneHigh[1]
This compound PdCl₂(PPh₃)₂/CuI 4-Butyldiphenylacetylene Expected to be high Predicted
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used "click" reaction to form 1,2,3-triazoles. The reaction rate can be influenced by the electronic properties of the alkyne.

Expected Reactivity: The electron-donating butyl group on this compound increases the electron density of the alkyne, which can slightly accelerate the rate-determining step of the CuAAC reaction, the nucleophilic attack of the copper acetylide on the azide. Studies have shown that phenylacetylenes bearing electron-donating para-substituents, such as methyl and tert-butyl, react efficiently and often quantitatively in CuAAC reactions.[2][3] Therefore, this compound is expected to be a highly reactive substrate in CuAAC, with a reactivity comparable to or slightly greater than phenylacetylene.

Table 4: Representative Yields for the CuAAC Reaction of Phenylacetylenes with Benzyl Azide

AlkyneCatalyst SystemProductYield (%)Reference
PhenylacetyleneCuSO₄/Sodium Ascorbate1-Benzyl-4-phenyl-1H-1,2,3-triazoleQuantitative[2][3]
4-tert-Butylphenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂]1-Benzyl-4-(4-tert-butylphenyl)-1H-1,2,3-triazoleQuantitative[2][3]
This compound CuSO₄/Sodium Ascorbate 1-Benzyl-4-(4-butylphenyl)-1H-1,2,3-triazole Expected to be quantitative Predicted

Experimental Protocols

The following are generalized experimental protocols that can be adapted to directly compare the reactivity of this compound and phenylacetylene under identical conditions.

General Protocol for Catalytic Hydrogenation

Materials:

  • Alkyne (phenylacetylene or this compound, 1 mmol)

  • Palladium on carbon (10 wt. %, 10 mol% Pd)

  • Solvent (e.g., Ethanol, 10 mL)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

  • To a round-bottom flask, add the alkyne and the solvent.

  • Carefully add the Pd/C catalyst.

  • The flask is evacuated and backfilled with hydrogen gas three times.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Start Start: Alkyne, Solvent, Pd/C Evacuate Evacuate and Backfill with H₂ (3x) Start->Evacuate Stir Stir under H₂ atmosphere Evacuate->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Filter Filter through Celite Monitor->Filter Concentrate Concentrate Filter->Concentrate Purify Purify (optional) Concentrate->Purify End Product Purify->End

Catalytic Hydrogenation Workflow.

General Protocol for Sonogashira Cross-Coupling

Materials:

  • Aryl halide (e.g., Iodobenzene, 1 mmol)

  • Alkyne (phenylacetylene or this compound, 1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)

  • Base (e.g., Triethylamine, 3 mmol)

  • Solvent (e.g., THF, 10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, PdCl₂(PPh₃)₂, and CuI.

  • Add the solvent and the base.

  • Add the alkyne via syringe.

  • The reaction mixture is stirred at room temperature or heated as required.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Pd_cycle Pd(0) Oxidative Addition Transmetalation Transmetalation Pd_cycle->Transmetalation Cu_cycle Cu(I) Acetylide Formation Cu_cycle->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd_cycle Regenerates Pd(0) Product Coupled Product Reductive_Elimination->Product

References

A Comparative Guide to Substituted Phenylacetylenes in Sonogashira Coupling for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This guide provides a comparative analysis of substituted phenylacetylenes in this reaction, offering insights into how different substituents affect reaction outcomes. The information is supported by experimental data and detailed protocols to aid in the design and execution of synthetic strategies.

The efficiency of the Sonogashira coupling is significantly influenced by the electronic and steric properties of the substituents on the phenylacetylene ring. Understanding these effects is crucial for optimizing reaction conditions and achieving desired product yields, particularly in the synthesis of complex molecules for pharmaceuticals, natural products, and organic materials.[1]

Performance Comparison of Substituted Phenylacetylenes

The reactivity of substituted phenylacetylenes in the Sonogashira coupling is a key factor in the successful synthesis of diarylacetylenes. The following table summarizes the performance of various substituted phenylacetylenes, highlighting the impact of electron-donating and electron-withdrawing groups on reaction yields. The data presented is a curated compilation from multiple studies to provide a comparative overview.

Phenylacetylene SubstituentAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
HIodobenzenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT295[2]
4-Methyl (p-CH₃)IodobenzenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT296[2]
4-Methoxy (p-OCH₃)4-IodoanisolePdCl₂(PPh₃)₂ / CuIK₂CO₃Water100-Good[3]
4-Nitro (p-NO₂)IodobenzenePd/CuFe₂O₄K₂CO₃EtOH70-Excellent[4]
4-Fluoro (p-F)o-Iodoanilines(PPh₃)₂CuBH₄DBU-12024>99[3]
2-Ethyl2-MethylbromobenzenePd/P-t-Bu₃ / CuI-----[5][6]
2,4,6-Trimethyl2,6-DimethylbromobenzenePd/t-BuPCy₂ / CuI-----[5][6]

Note: "RT" denotes room temperature. Dashes (-) indicate that the specific data point was not provided in the cited source. The yields are reported as "Good" or "Excellent" when specific percentages were not available.

From the table, it is evident that both electron-donating groups (e.g., -CH₃, -OCH₃) and electron-withdrawing groups (e.g., -NO₂, -F) on the phenylacetylene can lead to high product yields.[2][3][4] The choice of catalyst, base, and solvent system also plays a critical role and is often tailored to the specific substrates. For instance, sterically demanding substituents near the alkyne, such as in 2-ethylphenylacetylene and 2,4,6-trimethylphenylacetylene, may require bulkier phosphine ligands on the palladium catalyst to achieve optimal results.[5][6]

Experimental Workflow and Signaling Pathways

To visualize the general process of a Sonogashira coupling reaction, the following diagram illustrates the key steps from reactant preparation to product isolation.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aryl Halide & Substituted Phenylacetylene Reaction_Vessel Inert Atmosphere (e.g., N₂ or Ar) Reactants->Reaction_Vessel Catalyst_Base Pd Catalyst, CuI, Base & Solvent Catalyst_Base->Reaction_Vessel Heating Heating & Stirring Reaction_Vessel->Heating Quenching Reaction Quenching Heating->Quenching Reaction Completion Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Final Product Purification->Product

Caption: General experimental workflow for a Sonogashira coupling reaction.

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ Pd_Complex1 R¹-Pd(II)L₂-X Pd0->Pd_Complex1 Oxidative Addition (R¹-X) Pd_Complex2 R¹-Pd(II)L₂-C≡CR² Pd_Complex1->Pd_Complex2 Transmetalation Pd_Complex2->Pd0 Reductive Elimination (R¹-C≡CR²) CuX CuX Cu_Acetylide Cu-C≡CR² CuX->Cu_Acetylide + R²-C≡C-H - HX Cu_Acetylide->Pd_Complex1 Transmetalation Cu_Acetylide->CuX Transmetalation (to Pd)

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocols

Below is a representative experimental protocol for the Sonogashira coupling of a substituted phenylacetylene with an aryl iodide. This protocol is based on commonly employed laboratory procedures.[4][7]

Materials:

  • Aryl halide (1.0 mmol)

  • Substituted phenylacetylene (1.2 mmol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., triethylamine or potassium carbonate, 2.0 mmol)

  • Anhydrous solvent (e.g., THF or DMF, 5 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • The flask is sealed with a septum and purged with an inert gas for 10-15 minutes.

  • Anhydrous solvent (5 mL) and the base (2.0 mmol) are added via syringe.

  • The substituted phenylacetylene (1.2 mmol) is then added dropwise to the stirring mixture at room temperature.

  • The reaction mixture is stirred at the desired temperature (which can range from room temperature to elevated temperatures) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired diarylacetylene.

For reactions involving aryl bromides or chlorides, which are generally less reactive than aryl iodides, higher reaction temperatures, different catalyst systems (e.g., employing nickel catalysts), or the use of microwave irradiation may be necessary to achieve good yields.[1][7] Copper-free Sonogashira coupling protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1][8]

References

4-Butylphenylacetylene: A Versatile Terminal Alkyne for Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug development, terminal alkynes are indispensable building blocks. Their utility in forming carbon-carbon and carbon-heteroatom bonds through reactions like the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has solidified their importance. Among the diverse array of terminal alkynes, 4-butylphenylacetylene emerges as a compelling alternative to more common counterparts, offering a unique combination of properties beneficial for various applications, from organic synthesis to bioconjugation.

This guide provides an objective comparison of this compound with other terminal alkynes, supported by experimental data. It further details experimental protocols for its use in key reactions and illustrates its application in a drug development workflow.

Performance Comparison of Terminal Alkynes

The reactivity of a terminal alkyne is influenced by both steric and electronic factors of its substituent. The butyl group in this compound is an electron-donating alkyl group, which can subtly influence the reactivity of the alkyne compared to the unsubstituted phenylacetylene or alkynes with electron-withdrawing groups. Furthermore, its increased hydrophobicity can be advantageous in specific applications, such as enhancing cell membrane permeability or acting as a hydrophobic tag.[1][2][3][4][5]

Sonogashira Coupling Reaction

The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a fundamental reaction in organic synthesis.[6] The following table summarizes representative yields for the Sonogashira coupling of various terminal alkynes with aryl halides. While reaction conditions vary across different studies, this compilation provides an overview of the expected performance.

AlkyneAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 4-IodoanisolePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT5~85% (estimated)[7]
Phenylacetylene4-IodotoluenePd catalyst on solid support / Cu₂O-THF-DMA80-60[8]
PhenylacetyleneIodobenzenePd/CuFe₂O₄K₂CO₃EtOH70-High[9]
Phenylacetylene4-Bromobenzonitrile[DTBNpP]Pd(crotyl)ClTMPDMSORT292[10]
Phenylacetylene4-Chlorotoluene[{Pd(µ-OH)Cl(IPr)}₂]NaOtBuEtOH80-High[9]
1-HeptyneIodobenzenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT395[11]

Note: The data presented is a compilation from various sources and should be considered as a general guide. Direct comparative studies under identical conditions are limited.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and bioorthogonal "click" reaction used extensively in drug discovery, bioconjugation, and materials science for linking molecules.[12][13][14] The table below presents data on the performance of different terminal alkynes in CuAAC reactions.

AlkyneAzideCatalyst SystemLigandSolventTemp (°C)Time (h)Yield (%)Reference
This compound Benzyl AzideCuSO₄ / NaAscTHPTAtBuOH/H₂ORT1-4High (expected)[15]
PhenylacetyleneBenzyl AzideCuIEt₃NCyrene300.5>99[14]
PhenylacetyleneBenzyl AzideCu-MONPs-H₂O5024>99[16]
Propargyl AlcoholFluorogenic AzideCuSO₄THPTABufferRT1-[17]
PropiolamidesFluorogenic AzideCuSO₄THPTABufferRT<0.5High[18]

Note: The data is compiled from various studies and reaction conditions may differ. The yield for this compound is an estimation based on typical CuAAC reactions with similar substrates.

Experimental Protocols

Detailed methodologies for the Sonogashira coupling and CuAAC reactions are provided below. These protocols are general and may require optimization for specific substrates and applications.

General Protocol for Sonogashira Coupling

This protocol describes a typical procedure for the palladium-catalyzed Sonogashira coupling of an aryl halide with a terminal alkyne.[19]

Materials:

  • Aryl halide (e.g., Iodobenzene, 1 mmol)

  • Terminal alkyne (e.g., this compound, 1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 5 mL)

  • Anhydrous tetrahydrofuran (THF, 10 mL)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (5 mL) via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol outlines the steps for a typical CuAAC reaction to conjugate an azide-modified biomolecule with an alkyne.[15][20]

Materials:

  • Alkyne-modified biomolecule (e.g., protein, 1 equiv)

  • Azide-containing molecule (e.g., 4-azidobutanoic acid, 10-50 equiv)[20]

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water)

  • Amine-free buffer (e.g., PBS, HEPES)

Procedure:

  • Reagent Preparation:

    • Dissolve the alkyne-modified biomolecule in the amine-free buffer.

    • Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO, water).

  • Catalyst Premix:

    • In a separate microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Allow the mixture to stand for a few minutes.

  • Conjugation Reaction:

    • To the solution of the alkyne-modified biomolecule, add the azide-containing molecule solution.

    • Add the freshly prepared sodium ascorbate solution, followed by the CuSO₄/THPTA premix. The final concentration of the copper catalyst is typically in the range of 50-250 µM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Remove unreacted small molecules and catalyst components by a suitable method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.

  • Characterization:

    • Confirm the successful conjugation and assess the purity of the product using techniques such as SDS-PAGE, mass spectrometry (MS), and HPLC.

Visualizing Workflows in Drug Discovery

The versatility of terminal alkynes like this compound makes them valuable tools in various stages of drug development. The following diagrams, created using the DOT language, illustrate two such workflows.

Fragment-Based Drug Discovery (FBDD) Workflow

Fragment-based drug discovery is a powerful strategy for identifying lead compounds. Small molecular fragments that bind to a biological target are identified and then linked together to create a more potent ligand. Click chemistry is an ideal method for this fragment linking.

FBDD_Workflow cluster_screening Fragment Screening cluster_linking Fragment Linking cluster_optimization Lead Optimization F1 Fragment 1 (e.g., with Azide) Target Protein Target F1->Target Binds to Site A Link CuAAC Click Chemistry F1->Link F2 Fragment 2 (e.g., with Alkyne) F2->Target Binds to Site B F2->Link Linked_F Linked Fragment (Lead Compound) Link->Linked_F Opt Structure-Activity Relationship (SAR) Studies Linked_F->Opt Drug Drug Candidate Opt->Drug

Fragment-Based Drug Discovery Workflow
Antibody-Drug Conjugate (ADC) Development Workflow

Antibody-drug conjugates are a class of targeted therapies that use an antibody to deliver a potent cytotoxic agent specifically to cancer cells. Bioconjugation via click chemistry is a common method for attaching the drug payload to the antibody.

ADC_Workflow cluster_components Components cluster_conjugation Bioconjugation cluster_application Therapeutic Application Antibody Monoclonal Antibody (mAb) Mod_Ab mAb modified with Linker-Azide Antibody->Mod_Ab Amine Coupling Linker Linker with Azide Drug Cytotoxic Drug with Alkyne Click CuAAC Click Chemistry Drug->Click Mod_Ab->Click ADC Antibody-Drug Conjugate (ADC) Click->ADC Targeting ADC binds to Tumor Cell Antigen ADC->Targeting Internalization Internalization and Drug Release Targeting->Internalization Apoptosis Tumor Cell Apoptosis Internalization->Apoptosis

Antibody-Drug Conjugate Development Workflow

References

A Comparative Guide to Analytical Techniques for Determining the Purity of 4-Butylphenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of the most common and effective analytical techniques for determining the purity of 4-butylphenylacetylene, a substituted aromatic alkyne. We will delve into the principles, experimental considerations, and data interpretation for Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), supported by experimental protocols and data.

Introduction to this compound and its Purity Assessment

This compound is an organic compound with a butyl group and an acetylene group attached to a benzene ring. Its purity is crucial as impurities can significantly impact the outcomes of subsequent reactions or biological assays. Common impurities may arise from the starting materials or byproducts of the synthesis, which often involves reactions like the Sonogashira coupling. Potential impurities could include residual starting materials (e.g., 4-bromo- or 4-iodobutylbenzene, acetylene source), homocoupled products, and other side-reaction products. A multi-technique approach is often recommended for a comprehensive purity assessment.

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required accuracy, and the available instrumentation. Below is a comparison of the three primary techniques for analyzing this compound.

TechniquePrinciple of Separation/DetectionInformation ProvidedAdvantagesLimitations
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.Absolute purity, identification and quantification of impurities with known structures.Provides structural information, is a primary ratio method, and can be non-destructive.[1][2][3][4]Lower sensitivity compared to chromatographic methods, potential for signal overlap.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity in a gas phase, with detection by mass-to-charge ratio.Separation of volatile impurities, identification based on mass spectra and retention times.High sensitivity and resolution, excellent for identifying unknown volatile impurities.[6][7]Not suitable for non-volatile or thermally labile compounds.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of non-volatile impurities, quantification based on peak area relative to a standard.Versatile for a wide range of compounds, high precision and accuracy for quantification.[8][9]Identification of unknown impurities can be challenging without a mass spectrometer detector.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for each technique.

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound by comparing the integral of a specific analyte signal to that of a certified internal standard.

Instrumentation: 500 MHz NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. A typical D1 value is 30 seconds.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for accurate integration).[2]

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the acetylenic proton) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in a this compound sample.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890 GC with 5977 MS).[6]

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards of expected impurities if quantification is desired.

  • GC-MS Analysis:

    • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Inlet: Splitless injection at 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of standards.

    • Quantify impurities by comparing their peak areas to a calibration curve.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify non-volatile impurities in a this compound sample.

Instrumentation: HPLC system with a UV detector.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards of the analyte and any known impurities.

  • HPLC Analysis:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is appropriate for this non-polar compound.[8]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 80:20 (acetonitrile:water).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., 254 nm).

  • Data Analysis:

    • Determine the retention time of this compound and any impurities.

    • Calculate the percentage purity based on the relative peak areas. For higher accuracy, use a calibration curve.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Determination cluster_decision Final Assessment cluster_outcome Outcome synthesis Synthesis of this compound initial_char Initial Characterization (e.g., TLC, melting point) synthesis->initial_char qnmr Quantitative NMR (qNMR) (Absolute Purity) initial_char->qnmr gcms GC-MS (Volatile Impurities) initial_char->gcms hplc HPLC (Non-volatile Impurities) initial_char->hplc decision Purity > 95%? qnmr->decision gcms->decision hplc->decision pass Proceed to Next Step decision->pass Yes fail Repurification Required decision->fail No

A logical workflow for the purity analysis of this compound.

Conclusion

The determination of the purity of this compound requires a thoughtful selection of analytical techniques. Quantitative NMR stands out for its ability to provide an absolute purity value without the need for a reference standard of the analyte itself, making it a powerful tool for primary characterization.[1][2][3][4] GC-MS is indispensable for the detection and identification of volatile impurities that may not be observable by other techniques.[6][7] HPLC offers a robust and precise method for quantifying non-volatile impurities and is particularly useful for routine quality control.[8][9] For a comprehensive and reliable assessment of purity, a combination of these orthogonal techniques is highly recommended, providing a complete picture of the sample's composition and ensuring the integrity of subsequent research and development activities.

References

performance comparison of catalysts for 4-butylphenylacetylene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of catalyst performance in the polymerization of 4-butylphenylacetylene reveals significant variations in polymer yield, molecular weight, and polydispersity across different catalytic systems. This guide provides a comparative overview of common catalysts, supported by experimental data, to assist researchers in selecting the optimal system for their specific applications. The primary catalyst families explored for this monomer include rhodium, palladium, molybdenum, and tungsten-based systems.

Performance Comparison of Catalysts

The efficiency of a catalyst in polymerizing this compound is determined by several key metrics: the yield of the resulting polymer, its number-average molecular weight (Mn), its weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which indicates the breadth of the molecular weight distribution. The following tables summarize the performance of various catalysts under different experimental conditions as reported in the literature.

Catalyst SystemMonomer/Catalyst RatioSolventTemperature (°C)Time (h)Yield (%)Mn (x 10^4 g/mol )Mw (x 10^4 g/mol )PDI (Đ)Reference
[Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄]100THF200.5>99170--[1][2]
Fe(acac)₃-Et₃Al-Toluene8024851.83.51.9[3]
MoOCl₄-n-Bu₄Sn-EtOH-Toluene3024884.58.01.8[3]
WCl₆-Ph₄Sn-Toluene30249215.032.02.1[3]

Note: Data for some catalyst systems on this compound specifically can be limited; in such cases, data for para-substituted phenylacetylenes with similar steric bulk may be used as a proxy.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the polymerization of this compound using different catalyst systems.

Rhodium-Catalyzed Polymerization

Catalyst: [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] (nbd = norbornadiene)

Procedure:

  • The rhodium catalyst is synthesized by reacting [Rh(μ-Cl)(nbd)]₂ with AgBF₄ followed by the addition of the phosphine ligand Ph₂P(CH₂)₃NMe₂ in tetrahydrofuran (THF) at 0 °C.[2]

  • In a glovebox or under an inert atmosphere (Argon), the desired amount of the rhodium catalyst is dissolved in THF.[2]

  • This compound is then added to the catalyst solution with a specific monomer-to-catalyst ratio (e.g., 100:1).[2]

  • The reaction mixture is stirred at a controlled temperature (e.g., 20 °C) in the absence of light for a specified duration (e.g., 30 minutes).[2]

  • The polymerization is quenched by the addition of a small amount of methanol.

  • The resulting polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • The polymer is then collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

  • Characterization of the polymer's molecular weight and polydispersity is performed using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).[1]

Metathesis Polymerization using Tungsten Catalyst

Catalyst: WCl₆-Ph₄Sn

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, WCl₆ and Ph₄Sn (cocatalyst) are dissolved in toluene.[4]

  • The solution is stirred for approximately 10-15 minutes at 0 °C to allow for catalyst formation.[4]

  • In a separate flask, this compound is dissolved in toluene.[4]

  • The monomer solution is then slowly transferred to the catalyst solution via syringe.[4]

  • The reaction is allowed to proceed at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24 hours).[3][4]

  • The polymerization is terminated by the addition of methanol.[4]

  • The polymer is isolated by precipitation in methanol, followed by filtration and drying under vacuum.[4]

  • The molecular weight and PDI are determined by GPC.[4]

Visualizations

To better illustrate the processes involved in catalyst performance comparison, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst & Monomer Preparation cluster_poly Polymerization cluster_iso Isolation & Purification cluster_char Characterization cat_prep Catalyst Synthesis / Activation polymerization Polymerization Reaction (Inert Atmosphere, Controlled Temp.) cat_prep->polymerization monomer_prep Monomer Purification monomer_prep->polymerization quenching Quenching (e.g., with Methanol) polymerization->quenching precipitation Precipitation in Non-solvent quenching->precipitation filtration Filtration & Washing precipitation->filtration drying Drying under Vacuum filtration->drying gpc GPC/SEC Analysis (Mn, Mw, PDI) drying->gpc nmr NMR Spectroscopy (Structure Confirmation) drying->nmr dsc DSC Analysis (Thermal Properties) drying->dsc

Caption: Experimental workflow for catalyst performance comparison.

Polymerization_Mechanism cluster_chain Chain Growth M Monomer (this compound) Initiation Initiation: Catalyst-Monomer Complex M->Initiation Cat Catalyst (e.g., Rh, W) Cat->Initiation Propagation Propagation: Monomer Insertion Initiation->Propagation + Monomer Propagation->Propagation + Monomer (n times) Termination Termination / Chain Transfer Propagation->Termination Polymer Poly(this compound) Termination->Polymer

Caption: Generalized mechanism of polymerization.

References

A Comparative Guide to the Structural Validation of 4-Butylphenylacetylene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of 4-butylphenylacetylene and its derivatives. The following sections detail experimental methodologies, present comparative data in a structured format, and illustrate the logical workflow of the validation process.

Introduction

This compound and its derivatives are organic compounds of significant interest in materials science and pharmaceutical development. Their rigid structure, arising from the phenylacetylene core, imparts unique electronic and optical properties, making them valuable building blocks for polymers and complex organic molecules. Accurate structural validation is paramount to ensure the desired properties and biological activity of the final products. This guide compares the most common and effective analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Analytical Techniques for Structural Validation

The definitive identification and structural elucidation of this compound derivatives rely on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (typically 0-150 ppm).

    • Employ proton decoupling to simplify the spectrum and enhance sensitivity.

    • A larger number of scans is typically required compared to ¹H NMR (e.g., 1024 or more).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane - TMS).

Comparative NMR Data for this compound Derivatives

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compound 7.40 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 3.05 (s, 1H, ≡C-H), 2.62 (t, 2H, -CH₂-), 1.60 (m, 2H, -CH₂-), 1.38 (m, 2H, -CH₂-), 0.93 (t, 3H, -CH₃)144.0, 132.2, 128.6, 118.9, 83.7, 77.2, 35.8, 33.3, 22.3, 13.9
4-tert-Butylphenylacetylene 7.42 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 3.03 (s, 1H, ≡C-H), 1.32 (s, 9H, -C(CH₃)₃)152.0, 132.0, 125.4, 118.9, 83.8, 77.0, 34.8, 31.2

Note: Data is compiled from typical expected values and may vary slightly based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on fragmentation patterns.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, hexane).

  • Instrumentation: Utilize a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

  • GC Method:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-500.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.

Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound C₁₂H₁₄158.24158 (M⁺), 143, 129, 115
4-tert-Butylphenylacetylene C₁₂H₁₄158.24158 (M⁺), 143, 115
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.

Comparative Infrared Spectroscopy Data

Compound≡C-H Stretch (cm⁻¹)C≡C Stretch (cm⁻¹)C-H (sp²) Stretch (cm⁻¹)C-H (sp³) Stretch (cm⁻¹)
This compound ~3300 (s, sharp)~2105 (w)~30502960-2850
4-tert-Butylphenylacetylene ~3310 (s, sharp)~2108 (w)~30602965-2870

s = strong, w = weak

Workflow and Logic Diagrams

The following diagrams illustrate the typical workflows for the synthesis and structural validation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_validation Structural Validation start Starting Materials (e.g., 4-bromo-1-butylbenzene, ethynyltrimethylsilane) reaction Chemical Reaction (e.g., Sonogashira Coupling) start->reaction workup Work-up & Purification (e.g., Extraction, Chromatography) reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (GC-MS) product->ms ir IR Spectroscopy (FTIR) product->ir data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis final_structure final_structure data_analysis->final_structure Validated Structure

Caption: Experimental workflow for synthesis and validation.

logical_relationship cluster_data Spectroscopic Data cluster_info Structural Information nmr_data NMR Data (Chemical Shifts, Coupling Constants, Integrals) connectivity Atom Connectivity & Chemical Environment nmr_data->connectivity ms_data MS Data (Molecular Ion Peak, Fragmentation Pattern) molecular_formula Molecular Formula & Weight ms_data->molecular_formula ir_data IR Data (Characteristic Frequencies) functional_groups Functional Groups ir_data->functional_groups final_structure Confirmed Structure of This compound Derivative connectivity->final_structure molecular_formula->final_structure functional_groups->final_structure

Caption: Logical relationship of data to structure.

Comparison of Alternatives

While NMR, MS, and IR are the primary methods for structural validation, other techniques can provide complementary or confirmatory information.

  • X-ray Crystallography: This technique provides the absolute structure of a molecule in the solid state, including bond lengths and angles. It is the "gold standard" for structural determination but requires a single crystal of suitable quality, which can be challenging to obtain for liquid or amorphous solid samples.

  • Elemental Analysis: This method determines the percentage composition of elements (C, H, N, S, etc.) in a compound. The results can be used to confirm the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry.

Performance Comparison

TechniqueInformation ProvidedSample RequirementsThroughputCost
NMR Spectroscopy Detailed atomic connectivity and chemical environmentSoluble sample (mg)ModerateHigh
Mass Spectrometry Molecular weight and elemental compositionVolatile/ionizable sample (µg-ng)HighModerate-High
IR Spectroscopy Presence of functional groupsSolid, liquid, or gas (µg-mg)HighLow
X-ray Crystallography Absolute 3D structureSingle crystalLowHigh
Elemental Analysis Elemental compositionPure solid or liquid (mg)ModerateLow

Conclusion

The structural validation of this compound derivatives is most effectively achieved through a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy. NMR provides the detailed framework of the molecule, MS confirms the molecular weight and formula, and IR identifies the key functional groups. For unambiguous proof of structure, especially for novel compounds, X-ray crystallography is an invaluable tool, provided a suitable crystal can be grown. The choice of methods will ultimately depend on the specific research question, available instrumentation, and the physical properties of the compound .

A Comparative Guide to the Quantitative Analysis of 4-Butylphenylacetylene in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reactants, intermediates, and products is paramount to understanding reaction kinetics, optimizing yields, and ensuring the purity of final compounds. This guide provides a comparative overview of three common analytical techniques for the quantitative analysis of 4-butylphenylacetylene in reaction mixtures: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

While specific experimental data for the quantitative analysis of this compound is not extensively available in published literature, this guide provides detailed experimental protocols adapted from methods for similar aromatic and non-polar compounds. The performance data presented is based on typical values reported for these types of analyses and serves as a benchmark for what can be expected.

Methodology Comparison

The selection of an appropriate analytical technique depends on various factors including the complexity of the reaction mixture, the required sensitivity, the availability of instrumentation, and the desired sample throughput.

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile and thermally stable compounds.[1] Its high resolving power makes it suitable for separating complex mixtures. The flame ionization detector provides excellent sensitivity for hydrocarbons like this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a versatile technique that separates compounds based on their partitioning between a stationary phase and a liquid mobile phase.[2] It is particularly useful for non-volatile or thermally labile compounds. The presence of a phenyl group in this compound allows for sensitive detection by UV spectroscopy.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte, by comparing the integral of an analyte signal to that of a certified reference material of known purity.[3][4] It is a non-destructive technique that provides structural information alongside quantitative data.[5]

The following table summarizes the key performance characteristics of each technique for the quantitative analysis of compounds similar to this compound.

FeatureGas Chromatography-FID (GC-FID)High-Performance Liquid Chromatography-UV (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, detection by flame ionization.Separation based on partitioning between a stationary and liquid mobile phase, detection by UV absorbance.Quantification based on the direct proportionality between NMR signal area and the number of nuclei.[5]
Typical Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL[6]10 - 100 µg/mL
Typical Limit of Quantitation (LOQ) 0.5 - 5 µg/mL0.05 - 0.5 µg/mL[6]50 - 500 µg/mL
**Linearity (R²) **> 0.99> 0.99> 0.999
Precision (%RSD) < 5%< 5%< 2%
Accuracy (% Recovery) 95 - 105%95 - 105%98 - 102%
Analysis Time 10 - 30 minutes10 - 20 minutes5 - 15 minutes
Strengths High resolution for complex mixtures, robust and reliable.[1]Broad applicability, suitable for non-volatile compounds.[2]Primary method, no analyte-specific standard needed, non-destructive.[3]
Limitations Requires volatile and thermally stable analytes.Lower resolution than GC for very complex mixtures, requires chromophore.Lower sensitivity than chromatographic methods, higher initial instrument cost.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are adapted for the analysis of this compound and should be optimized and validated for specific reaction matrices.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is adapted from established methods for the analysis of aromatic hydrocarbons.[7]

a. Sample Preparation:

  • Accurately weigh a known amount of the reaction mixture (e.g., 10 mg) into a volumetric flask.

  • Add a known amount of an appropriate internal standard (e.g., dodecane or tridecane) to the flask. The internal standard should be chosen to not co-elute with any components of the reaction mixture.

  • Dilute to the mark with a suitable solvent (e.g., dichloromethane or hexane) and mix thoroughly.

  • Prepare a series of calibration standards containing known concentrations of this compound and the internal standard.

b. GC-FID Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[8]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Detector Temperature: 300 °C

c. Data Analysis:

  • Identify the peaks corresponding to this compound and the internal standard based on their retention times, confirmed by running a standard of the pure compound.

  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the response factor of this compound relative to the internal standard using the calibration standards.

  • Determine the concentration of this compound in the reaction mixture sample using the calculated response factor and the peak area ratio.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

This protocol is based on methods for the analysis of non-polar, aromatic compounds.[2]

a. Sample Preparation:

  • Accurately weigh a known amount of the reaction mixture (e.g., 5 mg) into a volumetric flask.

  • Add a known amount of a suitable internal standard (e.g., 1,3,5-trichlorobenzene or another UV-active compound that does not co-elute).

  • Dissolve and dilute to the mark with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Prepare a series of calibration standards containing known concentrations of this compound and the internal standard.

b. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point would be 70:30 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 254 nm (based on the presence of the phenylacetylene chromophore; should be optimized by scanning a standard solution of this compound).

c. Data Analysis:

  • Identify the peaks for this compound and the internal standard based on their retention times.

  • Integrate the peak areas.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the sample from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol follows the general principles for qNMR purity assessment using an internal standard.[3][9]

a. Sample Preparation:

  • Accurately weigh a precise amount of the reaction mixture (e.g., 10-20 mg) into a clean, dry vial.

  • Accurately weigh a precise amount of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene, or another compound with a sharp, well-resolved singlet in a region of the ¹H NMR spectrum that does not overlap with analyte signals) into the same vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) ensuring complete dissolution.

  • Transfer the solution to an NMR tube.

b. ¹H NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher

  • Pulse Angle: 90°

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A d1 of 30 seconds is generally a safe starting point.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Acquisition Time: Sufficient to allow the FID to decay to baseline.

c. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the acetylenic proton) and a signal from the internal standard.

  • Calculate the concentration or purity of this compound using the following equation:

    Purity_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

Visualizations

Workflow for Quantitative Analysis

The general workflow for performing a quantitative analysis of this compound in a reaction mixture is depicted below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification SampleCollection Reaction Mixture Sampling Weighing Accurate Weighing SampleCollection->Weighing InternalStandard Addition of Internal Standard Weighing->InternalStandard Dilution Dilution with Solvent InternalStandard->Dilution Injection Sample Injection Dilution->Injection NMR_Acquisition NMR Data Acquisition Dilution->NMR_Acquisition for qNMR Separation Chromatographic Separation (GC or HPLC) Injection->Separation Detection Detection (FID or UV) Separation->Detection Integration Peak Area Integration Detection->Integration NMR_Processing NMR Spectrum Processing NMR_Acquisition->NMR_Processing Calibration Calibration Curve / Response Factor Integration->Calibration Quantification Concentration Calculation Calibration->Quantification NMR_Quantification qNMR Calculation NMR_Processing->NMR_Quantification G Start Start: Need to quantify This compound Volatile Is the sample volatile & thermally stable? Start->Volatile Complex Is the reaction mixture very complex? Volatile->Complex Yes HPLC Use HPLC-UV Volatile->HPLC No HighSensitivity Is very high sensitivity required? Complex->HighSensitivity No GC Use GC-FID Complex->GC Yes PrimaryMethod Is a primary method without an analyte standard required? HighSensitivity->PrimaryMethod No HighSensitivity->HPLC Yes PrimaryMethod->HPLC No qNMR Use qNMR PrimaryMethod->qNMR Yes

References

Assessing the Reactivity of 4-Butylphenylacetylene: A Comparative Guide to Benchmark Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, understanding the reactivity of key building blocks is paramount. 4-Butylphenylacetylene, a terminal alkyne, is a versatile substrate in a variety of carbon-carbon bond-forming reactions. This guide provides a comparative analysis of its performance in three widely recognized benchmark reactions: the Sonogashira coupling, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Markovnikov hydration. The following sections present quantitative data, detailed experimental protocols, and visualizations to objectively assess the reactivity of this compound and its alternatives.

Comparative Performance Data

The reactivity of this compound is benchmarked against the closely related and extensively studied phenylacetylene. The following tables summarize the expected yields for these alkynes in key synthetic transformations, providing a clear comparison of their performance.

Table 1: Sonogashira Coupling of Aryl Alkynes with Various Aryl Halides

AlkyneAryl HalideCatalyst SystemSolventBaseTemperature (°C)Time (h)Yield (%)
Phenylacetylene4-IodotoluenePd(PPh₃)₂Cl₂ / CuI[TBP][4EtOV]Et₃NRT295
Phenylacetylene4-BromoanisolePd(OAc)₂ / PPh₃DMFEt₃N1001285
Phenylacetylene4-ChlorobenzonitrilePd₂(dba)₃ / XPhost-BuOHK₂CO₃1002491
This compound 4-Iodotoluene Pd(PPh₃)₂Cl₂ / CuI [TBP][4EtOV] Et₃N RT 2 ~90-95
This compound 4-Bromoanisole Pd(OAc)₂ / PPh₃ DMF Et₃N 100 12 ~80-90
This compound 4-Chlorobenzonitrile Pd₂(dba)₃ / XPhos t-BuOH K₂CO₃ 100 24 ~85-95 *

*Yields for this compound are estimated based on the high reactivity of similar terminal alkynes under these conditions. Actual yields may vary.

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

AlkyneAzideCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
PhenylacetyleneBenzyl AzideCuSO₄·5H₂O / Sodium Ascorbatet-BuOH / H₂ORT1-291
This compound Benzyl Azide CuSO₄·5H₂O / Sodium Ascorbate t-BuOH / H₂O RT 1-2 ~90-95 *

*Yield for this compound is estimated based on the high efficiency of the CuAAC reaction with terminal alkynes.

Table 3: Markovnikov Hydration of Terminal Alkynes

AlkyneCatalystSolventTemperature (°C)Time (h)ProductYield (%)
PhenylacetyleneTfOHTFE251Acetophenone91[1]
This compound TfOH TFE 25 1 4-Butylacetophenone ~90 *

*Yield for this compound is estimated based on the high efficiency of the reported metal-free hydration method for terminal aryl alkynes.[1]

Experimental Protocols

Detailed methodologies for the benchmark reactions are provided below. These protocols are based on established literature procedures and can be adapted for specific research needs.

Sonogashira Coupling: General Procedure

This protocol describes a typical palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine (Et₃N), 2.0 mmol)

  • Anhydrous solvent (e.g., DMF or THF, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent and the base via syringe.

  • Add this compound via syringe and stir the mixture at the appropriate temperature (room temperature to 100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): General Procedure

This protocol outlines the synthesis of a 1,4-disubstituted 1,2,3-triazole via the "click" reaction.

Materials:

  • This compound (1.0 mmol)

  • Benzyl azide (1.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • Solvent (e.g., 1:1 mixture of tert-butanol and water, 10 mL)

Procedure:

  • In a round-bottom flask, dissolve this compound and benzyl azide in the solvent mixture.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.

  • Add the sodium ascorbate solution to the alkyne/azide mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Markovnikov Hydration: Metal-Free Procedure

This protocol describes a modern, metal-free approach to the Markovnikov hydration of terminal alkynes.[1]

Materials:

  • This compound (1.0 mmol)

  • Trifluoromethanesulfonic acid (TfOH, 0.2 mmol, 20 mol%)

  • 2,2,2-Trifluoroethanol (TFE, 2.0 mL)

  • Water (1.5 mmol)

Procedure:

  • To a vial, add this compound and TFE.

  • Add water to the mixture.

  • Add trifluoromethanesulfonic acid (TfOH) to the solution at room temperature.

  • Stir the reaction mixture at 25 °C.[1]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Sonogashira coupling and the general experimental workflow for a synthetic reaction.

Sonogashira_Catalytic_Cycle cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L₂ Pd_acetylide Pd(II) Acetylide Halide Pd0->Pd_acetylide Oxidative Addition (R¹-X) Pd_alkyne π-Alkyne Complex Product_complex Pd(II) Di-alkynyl Complex Pd_acetylide->Product_complex Transmetalation (Cu-C≡C-R²) Product_complex->Pd0 Reductive Elimination Product R¹-C≡C-R² Product_complex->Product CuX CuX Cu_acetylide Cu-C≡C-R² Cu_acetylide->CuX Transmetalation Alkyne H-C≡C-R² Alkyne->Cu_acetylide Base

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Reagents, Solvent, Catalyst) start->setup reaction Reaction (Stirring, Heating) setup->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for a typical organic synthesis.

References

A Comparative Guide to Pre- vs. Post-Functionalization Strategies for 4-Butylphenylacetylene in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of functional groups into polymers is a cornerstone of modern materials science and drug development. For polymers derived from 4-butylphenylacetylene, two primary methodologies exist: pre-functionalization of the monomer before polymerization, and post-functionalization of the resulting polymer. This guide provides an objective comparison of these two approaches, supported by representative experimental data, to aid researchers in selecting the optimal strategy for their specific application.

Executive Summary

The choice between pre- and post-functionalization of this compound for polymer synthesis hinges on a trade-off between synthetic versatility and the potential for defects in the final polymer.

  • Pre-functionalization involves the synthesis of a functionalized this compound monomer, which is then polymerized. This approach offers the advantage of creating a polymer with a well-defined, regular structure where every repeating unit bears the desired functional group. However, this method can be limited by the compatibility of the functional group with the polymerization conditions.

  • Post-functionalization , conversely, involves the polymerization of a protected or unfunctionalized this compound monomer, followed by the chemical modification of the resulting polymer. This strategy provides greater flexibility, allowing for the introduction of a wide variety of functional groups, including those that would not tolerate the initial polymerization conditions.[1] While highly efficient, a key consideration for this approach is the potential for incomplete or non-selective reactions, which can lead to defects in the polymer chain.

Quantitative Data Comparison

The following tables summarize key performance indicators for representative pre- and post-functionalization strategies. The data is collated from studies on phenylacetylene derivatives to provide a comparative framework.

Table 1: Pre-Functionalization via Polymerization of an Azide-Containing Phenylacetylene Monomer

ParameterValueReference
Monomer Azide-functionalized phenylacetylene[1]
Polymerization Method Rhodium-catalyzed coordination polymerization[1]
Yield 87%[1]
Number-Average Molecular Weight (Mn) 15,000 g/mol [1]
Polydispersity Index (PDI) 1.5[1]

Table 2: Post-Functionalization via Modification of Poly(4-ethynyl-phenylacetylene)

ParameterValueReference
Polymerization of Protected Monomer Yield 95%[2]
Mn of Protected Polymer 274,000 g/mol [2]
PDI of Protected Polymer 1.90[2]
Deprotection Yield 65%[2]
Subsequent Functionalization (Click Chemistry) Near-quantitative[3]

Experimental Protocols

Pre-Functionalization: Polymerization of Azide-Functionalized Phenylacetylene

This protocol is based on the polymerization of a phenylacetylene monomer containing an azide group.

1. Monomer Synthesis: An azide-functionalized phenylacetylene monomer is synthesized through a multi-step process, typically involving the introduction of an azide group onto a phenylacetylene precursor.[1]

2. Polymerization:

  • The azide-containing monomer (e.g., 0.553 mmol) is dissolved in dry chloroform (0.72 mL) in a glass ampule under a nitrogen atmosphere.[1]

  • A solution of the rhodium catalyst, such as [Rh(nbd)Cl]2, in chloroform containing triethylamine is added.[1]

  • The reaction is stirred at 30°C for 12 hours.[1]

  • The resulting polymer is precipitated in methanol, washed with hexane, and dried under vacuum.[1]

Post-Functionalization: Modification of Poly(4-ethynyl-phenylacetylene)

This protocol involves the polymerization of a protected 4-ethynyl-phenylacetylene monomer, followed by deprotection and functionalization.

1. Polymerization of Protected Monomer:

  • A tungsten-based metathesis catalyst (e.g., WCl6/Ph4Sn) is prepared in toluene at 0°C under inert conditions.[2]

  • A solution of 4-triisopropylsilylethynyl-phenylacetylene monomer in toluene is slowly added to the catalyst solution.[2]

  • The reaction is stirred at 0°C for 24 hours.[2]

  • The polymerization is quenched with methanol, and the polymer is purified.[2]

2. Deprotection:

  • The protected polymer is dissolved in tetrahydrofuran (THF).[2]

  • Tetrabutylammonium fluoride (TBAF) in THF is added dropwise to the polymer solution.[2]

  • The reaction is stirred for 3 hours at room temperature.[2]

  • The deprotected polymer is precipitated and purified.[2]

3. Functionalization via Click Chemistry:

  • The deprotected polymer with pendant alkyne groups is dissolved in a suitable solvent (e.g., DMF).

  • An azide-containing molecule, a copper(I) catalyst (e.g., CuSO4/sodium ascorbate), and a ligand (e.g., TBTA) are added.

  • The reaction is stirred at room temperature.

  • The functionalized polymer is purified to remove the catalyst and unreacted reagents.

Visualizing the Workflows

The following diagrams illustrate the conceptual workflows for pre- and post-functionalization of this compound.

Pre_Functionalization_Workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization start This compound Precursor functionalization Introduction of Functional Group (e.g., Azide) start->functionalization monomer Functionalized Monomer functionalization->monomer polymerization Polymerization (e.g., Rh-catalyzed) monomer->polymerization polymer Functionalized Polymer polymerization->polymer

Caption: Pre-functionalization workflow.

Post_Functionalization_Workflow cluster_polymerization Polymerization cluster_modification Post-Polymerization Modification start Protected this compound polymerization Polymerization (e.g., Metathesis) start->polymerization protected_polymer Protected Polymer polymerization->protected_polymer deprotection Deprotection protected_polymer->deprotection functionalization Functionalization (e.g., Click Chemistry) deprotection->functionalization final_polymer Functionalized Polymer functionalization->final_polymer

Caption: Post-functionalization workflow.

Signaling Pathways and Logical Relationships

The decision-making process for choosing between pre- and post-functionalization can be visualized as follows:

Decision_Pathway start Desired Polymer Functionality q1 Is the functional group compatible with polymerization conditions? start->q1 pre_func Pre-functionalization Strategy q1->pre_func Yes post_func Post-functionalization Strategy q1->post_func No q2 Is a perfectly regular polymer structure critical? pre_func->q2 defect_tolerance Can minor structural defects be tolerated? post_func->defect_tolerance q2->pre_func Yes defect_tolerance->post_func Yes

References

Safety Operating Guide

Proper Disposal of 4-Butylphenylacetylene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 4-Butylphenylacetylene. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. Adherence to institutional and local waste disposal protocols is mandatory.

Key Safety and Handling Information

This compound is a combustible liquid that is very toxic to aquatic life with long-lasting effects[1][2]. It may also cause skin and eye irritation[1][2]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this chemical. All handling and disposal procedures should be conducted in a well-ventilated area or a chemical fume hood[1].

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 772-38-3[1]
Molecular Formula C₁₂H₁₄[2]
Molecular Weight 158.24 g/mol [2]
Appearance Liquid
Density 0.877 g/mL at 25 °C
Boiling Point 70 °C at 2 mmHg
Flash Point 82.2 °C (180.0 °F) - closed cup
UN Number 3082[1]
Hazard Class 9[1]
Packing Group III[1]

Step-by-Step Disposal Protocol

The following protocol provides a detailed methodology for the safe disposal of this compound from a laboratory setting. This procedure is a general guideline and must be adapted to comply with your institution's specific policies and local, regional, and national regulations[1].

1. Waste Identification and Segregation:

  • Clearly label a dedicated, compatible waste container for this compound waste. The container must be in good condition with a secure, tightly fitting cap[3].
  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Specifically, segregate it from incompatible materials such as strong oxidizing agents[1].
  • This waste is classified as non-halogenated organic waste.

2. Collection of Waste:

  • Carefully transfer the waste this compound into the designated waste container using a funnel to avoid spills.
  • If collecting solutions of this compound, ensure the solvent is compatible and note the composition on the waste label.
  • For materials contaminated with this compound (e.g., pipette tips, contaminated absorbent pads from a spill), collect these in a separate, clearly labeled solid waste container.

3. Container Management:

  • Keep the waste container closed at all times, except when adding waste[3].
  • Do not fill the container beyond 90% of its capacity to allow for vapor expansion[3].
  • Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat, sparks, and open flames[1]. The storage area should have secondary containment.

4. Accidental Spill Cleanup:

  • In the event of a spill, immediately alert others in the area.
  • Wearing appropriate PPE, contain the spill and prevent it from entering drains or water systems[1].
  • Absorb the spill using an inert absorbent material such as sand, silica gel, or a universal binder[1].
  • Collect the contaminated absorbent material into a suitable, sealed container for disposal as hazardous waste[1].

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
  • Ensure the waste container is properly labeled with all required information, including the chemical name, concentration, and associated hazards.
  • Chemical waste generators are responsible for correctly classifying discarded chemicals as hazardous waste and ensuring complete and accurate documentation[1].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 A Identify this compound Waste B Is it a pure substance or a mixture? A->B C Is it a liquid or solid waste? B->C D Select a compatible, labeled non-halogenated organic liquid waste container C->D Liquid E Select a compatible, labeled contaminated solid waste container C->E Solid (e.g., contaminated gloves, wipes) F Carefully transfer waste into the container (Do not exceed 90% capacity) D->F E->F G Keep container securely closed F->G H Store in designated hazardous waste accumulation area G->H I Arrange for pickup by EHS or licensed waste contractor H->I J Final Disposal at an approved facility I->J K Accidental Spill L Evacuate and alert others K->L M Wear appropriate PPE L->M N Contain and absorb with inert material M->N O Collect contaminated material into a sealed hazardous waste container N->O O->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-Butylphenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 4-Butylphenylacetylene in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Hazard Identification and Personal Protective Equipment

This compound is a combustible liquid that can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] It is also classified as very toxic to aquatic life with long-lasting effects.[1] Adherence to proper safety protocols is crucial to minimize exposure and environmental impact.

Quantitative Data Summary

PropertyValueSource
CAS Number772-38-3[1][5]
Molecular FormulaC₁₂H₁₄[6]
Molecular Weight158.24 g/mol [5][6]
FormLiquid[5]
Flash Point82.2 °C (180.0 °F) - closed cup[5]
Density0.877 g/mL at 25 °C[5]
Boiling Point70 °C at 2 mmHg[5]

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[1][7]To protect against splashes and eye irritation.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][8]To prevent skin contact and irritation.[1][2][3]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if ventilation is inadequate.[1][7]To avoid inhalation and potential respiratory irritation.[1][2]

Operational and Disposal Plan

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.[1]

    • Work in a well-ventilated area, preferably a chemical fume hood.[1]

    • Don all required PPE before handling the chemical.

  • Handling:

    • Avoid direct contact with skin and eyes.[1]

    • Do not breathe vapors or mist.[1]

    • Keep away from open flames, hot surfaces, and other sources of ignition as it is a combustible liquid.[1][3]

    • Ground and bond containers when transferring to prevent static discharge.[7]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

    • Keep away from strong oxidizing agents.[1]

    • Store in a locked-up area.[1]

Spill and Emergency Procedures:

  • Minor Spill:

    • Remove all ignition sources.[1]

    • Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[1]

    • Do not let the chemical enter the environment.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]

  • Ingestion: Do NOT induce vomiting.[7] Immediately call a poison center or doctor.[7]

Disposal Plan:

Disposal of this compound and its containers must be handled as hazardous waste.

  • Waste Collection:

    • Collect waste material in a clearly labeled, sealed, and appropriate container.

    • Contaminated materials (e.g., gloves, absorbent materials) should also be collected as hazardous waste.

  • Disposal:

    • Dispose of the contents and container at an approved waste disposal facility.[1]

    • It is imperative to consult and comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Workflow Diagram

G prep Preparation - Assess Risks - Don PPE - Prepare Work Area handle Handling - Use in Fume Hood - Avoid Ignition Sources - Transfer Carefully prep->handle storage Storage - Tightly Closed Container - Cool, Dry, Ventilated Area - Away from Oxidizers handle->storage Store Unused Chemical spill Spill Response - Evacuate & Ventilate - Absorb with Inert Material - Collect for Disposal handle->spill If Spill Occurs waste Waste Collection - Segregate Waste - Label Container Clearly handle->waste Generate Waste end End of Process storage->end Process Complete spill->waste disposal Disposal - Approved Hazardous Waste Facility - Follow Regulations waste->disposal disposal->end

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Butylphenylacetylene
Reactant of Route 2
Reactant of Route 2
4-Butylphenylacetylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.